Product packaging for Muscazone(Cat. No.:CAS No. 2255-39-2)

Muscazone

Cat. No.: B1210498
CAS No.: 2255-39-2
M. Wt: 158.11 g/mol
InChI Key: ASBGWPLVVIASBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Muscazone is a natural product found in Amanita muscaria var. muscaria, Amanita muscaria, and Amanita with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O4 B1210498 Muscazone CAS No. 2255-39-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2255-39-2

Molecular Formula

C5H6N2O4

Molecular Weight

158.11 g/mol

IUPAC Name

2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid

InChI

InChI=1S/C5H6N2O4/c6-3(4(8)9)2-1-7-5(10)11-2/h1,3H,6H2,(H,7,10)(H,8,9)

InChI Key

ASBGWPLVVIASBE-UHFFFAOYSA-N

SMILES

C1=C(OC(=O)N1)C(C(=O)O)N

Canonical SMILES

C1=C(OC(=O)N1)C(C(=O)O)N

Other CAS No.

2255-39-2

Synonyms

muscazone

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of Muscazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscazone, a naturally occurring amino acid found in trace amounts in mushrooms of the Amanita genus, is a structural isomer of the psychoactive compound ibotenic acid. Unlike its precursor, this compound exhibits significantly lower pharmacological activity. This technical guide provides a comprehensive overview of the core structural and chemical properties of this compound, intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. This document details its chemical structure, physicochemical properties, and spectroscopic data, and outlines the established protocol for its synthesis. Furthermore, it explores its limited but notable biological interactions. All quantitative data are presented in structured tables for clarity and comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Chemical Structure and Identification

This compound is chemically known as 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid.[1] Its structure features a five-membered oxazolone ring attached to an alpha-amino acid moiety. This arrangement distinguishes it from its isomeric precursor, ibotenic acid, which contains an isoxazole ring.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid[1]
CAS Number 2255-39-2[1]
Chemical Formula C₅H₆N₂O₄[1]
Molecular Weight 158.11 g/mol [1]
Canonical SMILES C1=C(OC(=O)N1)C(C(=O)O)N[2]
InChI Key ASBGWPLVVIASBE-UHFFFAOYSA-N[2]

Physicochemical Properties

This compound presents as a crystalline solid that is soluble in water.[2] Its decomposition point and UV absorption characteristics are important identifiers.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Crystalline solid[1]
Melting Point Decomposes above 190 °C[1]
Solubility Soluble in water[2]
UV max (pH 2-7) 212 nm (ε ≈ 8700)[2]
UV max (pH 12) 220 nm (ε ≈ 7500)[2]
pKa Data not available in cited literature

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the alpha-hydrogen, the vinyl hydrogen on the oxazolone ring, and the amine protons. One source suggests characteristic peaks for the oxazole ring in the range of δ 6.8–7.2 ppm.[3]

  • ¹³C NMR: The carbon NMR spectrum would reveal distinct signals for the carbonyl carbon of the carboxylic acid, the carbonyl carbon in the oxazolone ring, the two sp² carbons of the oxazolone ring, and the alpha-carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Table 3: General Infrared Absorption Bands for this compound

Functional GroupApproximate Wavenumber (cm⁻¹)Description
O-H stretch (carboxylic acid)3300 - 2500 (broad)
N-H stretch (amine)3400 - 3250 (medium)
C-H stretch (sp² C-H)~3100
C=O stretch (lactone in oxazolone ring)~1760
C=O stretch (carboxylic acid)~1710
C=C stretch (oxazolone ring)~1650
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would be observed at m/z 158. A plausible fragmentation pattern would involve the loss of the carboxyl group (CO₂H, 45 Da) leading to a fragment at m/z 113, and subsequent fragmentation of the oxazolone ring.

Synthesis of this compound

This compound is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation.[4][5]

Experimental Protocol: Photochemical Conversion of Ibotenic Acid to this compound

While a detailed, standardized protocol is not widely published, the following procedure is based on the established photochemical transformation:

  • Preparation of Ibotenic Acid Solution: Prepare a solution of ibotenic acid in a neutral aqueous buffer (pH 6-7). The concentration should be optimized based on the light source and reaction volume.

  • UV Irradiation: Irradiate the solution with a UV lamp. A medium-pressure mercury lamp is a suitable source. The reaction vessel should be made of quartz or another UV-transparent material.

  • Monitoring the Reaction: Monitor the progress of the reaction using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The disappearance of the ibotenic acid spot/peak and the appearance of the this compound spot/peak will indicate the reaction's progress.

  • Isolation and Purification: Once the reaction is complete, the this compound can be isolated and purified using standard chromatographic techniques, such as column chromatography on silica gel or preparative HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound using the spectroscopic methods outlined in Section 3 (NMR, IR, MS) and by measuring its melting point.

G IbotenicAcid Ibotenic Acid Solution (pH 6-7) UVIrradiation UV Irradiation IbotenicAcid->UVIrradiation ReactionMonitoring Reaction Monitoring (HPLC/TLC) UVIrradiation->ReactionMonitoring Purification Purification (Chromatography) ReactionMonitoring->Purification This compound This compound Purification->this compound

Caption: Experimental workflow for the photochemical synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is noted for its significantly weaker pharmacological activity compared to its precursor, ibotenic acid, and the related compound, muscimol.[6] While ibotenic acid is an agonist of NMDA glutamate receptors and muscimol is a potent GABA-A receptor agonist, the biological targets of this compound are not as well-defined.[4] It is generally considered to have negligible psychoactive properties.[2] Its primary relevance in a pharmacological context is as a less active metabolite or degradation product of ibotenic acid.

G cluster_0 Precursors and Derivatives cluster_1 Primary Biological Targets IbotenicAcid Ibotenic Acid NMDAReceptor NMDA Glutamate Receptor IbotenicAcid->NMDAReceptor Agonist Muscimol Muscimol GABAAReceptor GABA-A Receptor Muscimol->GABAAReceptor Potent Agonist This compound This compound UnknownTarget Undefined/Weak Interaction This compound->UnknownTarget Weak/Negligible Interaction

References

The Photochemical Synthesis of Muscazone from Ibotenic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscazone, a structural isomer of the neuroactive compound ibotenic acid, is primarily synthesized via a photochemical rearrangement reaction. This technical guide provides an in-depth overview of the synthesis of this compound from ibotenic acid, focusing on the core photochemical conversion. It details the reaction mechanism, outlines a general experimental workflow, and discusses the analytical methods for monitoring the process. While this compound itself exhibits significantly lower pharmacological activity compared to its precursor, ibotenic acid, and the related compound muscimol, understanding its formation is crucial for the comprehensive analysis of Amanita mushroom constituents and their potential degradation products. This guide consolidates available information for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Ibotenic acid, a potent neurotoxin found in mushrooms of the Amanita genus, is a structural analogue of the neurotransmitter glutamate and acts as a potent agonist at N-methyl-D-aspartate (NMDA) glutamate receptors.[1] It is a precursor to two other well-known compounds: muscimol, a potent GABAA receptor agonist formed via decarboxylation, and this compound. This compound is formed through the breakdown of ibotenic acid when exposed to ultraviolet (UV) radiation.[2][3] This photochemical transformation results in the rearrangement of the isoxazole ring of ibotenic acid into a 2(3H)-oxazolone ring structure.[4]

First isolated and characterized in the 1960s, this compound's synthesis is a classic example of a photochemical rearrangement in natural product chemistry.[5][6] Compared to ibotenic acid and muscimol, this compound demonstrates markedly reduced pharmacological activity.[2][3] However, its presence in aged or improperly stored samples of ibotenic acid or Amanita extracts necessitates reliable methods for its synthesis and detection. This guide provides a detailed examination of the synthesis of this compound from ibotenic acid.

Photochemical Synthesis of this compound

The primary and most common method for synthesizing this compound is through the UV irradiation of ibotenic acid in an aqueous solution.[4] This reaction proceeds via a photochemical rearrangement.

Reaction Mechanism

The conversion of ibotenic acid to this compound is a photo-rearrangement reaction.[6] Under UV irradiation, the isoxazole ring of ibotenic acid undergoes a transformation, leading to the formation of the more stable 2(3H)-oxazolone ring of this compound. This process is analogous to a Lossen rearrangement of hydroxamic acid derivatives.[4]

Diagram of the Synthesis Pathway

G Ibotenic_Acid Ibotenic Acid This compound This compound Ibotenic_Acid->this compound Photochemical Rearrangement UV_Light UV Radiation UV_Light->Ibotenic_Acid

Caption: Photochemical conversion of ibotenic acid to this compound.

Quantitative Data

Detailed quantitative data on the photochemical synthesis of this compound from ibotenic acid is not extensively available in recent literature. The original studies from the 1960s by Eugster, Fritz, Gagneux, and others likely contain specific yields and reaction conditions.[5][6] However, based on available information, the following table summarizes the key parameters.

ParameterValue / ConditionSource
Starting Material Ibotenic Acid[2][4]
Solvent Aqueous Solution[4]
pH 6-7[4]
Catalyst Ultraviolet (UV) Light[2][3]
Product This compound[5][6]
Reaction Type Photochemical Rearrangement[4][6]

Experimental Protocols

General Protocol for Photochemical Synthesis
  • Preparation of Ibotenic Acid Solution: Prepare a solution of ibotenic acid in an aqueous buffer at a pH of 6-7. The concentration of the solution should be optimized based on the reaction vessel and the intensity of the UV source.

  • UV Irradiation: Place the ibotenic acid solution in a quartz reaction vessel to allow for the transmission of UV light. Irradiate the solution with a suitable UV lamp. The specific wavelength and intensity of the UV source are critical parameters that will influence the reaction rate and yield.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow for the quantification of the remaining ibotenic acid and the formation of this compound.

  • Product Isolation and Purification: Once the reaction has reached completion (or the desired conversion), the this compound can be isolated from the reaction mixture. This may involve techniques such as preparative chromatography to separate this compound from any unreacted ibotenic acid and other photoproducts.

  • Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_purification Purification & Analysis A Prepare Ibotenic Acid in Aqueous Buffer (pH 6-7) B Irradiate with UV Light in Quartz Vessel A->B C Monitor Reaction (HPLC / LC-MS) B->C D Isolate this compound (e.g., Chromatography) C->D E Characterize Product (NMR, MS) D->E

Caption: General experimental workflow for this compound synthesis.

Pharmacological Activity and Signaling Pathways

This compound is consistently reported to have significantly lower pharmacological activity than both ibotenic acid and muscimol.[2][3] While ibotenic acid is a potent agonist of NMDA glutamate receptors and muscimol is a potent agonist of GABAA receptors, this compound's interaction with these and other receptors is considered minor.

Due to its low activity, a specific signaling pathway for this compound has not been extensively studied or defined. The diagram below illustrates the known pathways of the related, more active compounds to provide context for this compound's comparatively negligible effects.

Signaling Pathways of Related Compounds

G cluster_ibotenic Ibotenic Acid Pathway cluster_muscimol Muscimol Pathway cluster_this compound This compound (Minor Activity) Ibotenic_Acid Ibotenic Acid NMDA_Receptor NMDA Glutamate Receptor Ibotenic_Acid->NMDA_Receptor Agonist Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Muscimol Muscimol GABA_A_Receptor GABA_A Receptor Muscimol->GABA_A_Receptor Agonist Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition This compound This compound Receptors Neuronal Receptors (e.g., NMDA, GABA_A) This compound->Receptors Very Weak Interaction Minor_Effect Negligible Effect Receptors->Minor_Effect

References

From Precursor to Product: A Technical Guide to the Photochemical Conversion of Ibotenic Acid to Muscazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the photochemical conversion of ibotenic acid into muscazone, a key transformation for researchers studying the pharmacology and chemistry of compounds found in Amanita species. This document provides a comprehensive overview of the reaction, including experimental protocols derived from available scientific literature, quantitative data, and visual representations of the underlying chemical processes.

Introduction

Ibotenic acid, a psychoactive isoxazole amino acid found in mushrooms of the Amanita genus, undergoes a fascinating photochemical rearrangement to form this compound when exposed to ultraviolet (UV) radiation.[1][2] Unlike the thermal decarboxylation of ibotenic acid which yields the more potent and well-known muscimol, this photochemical pathway results in a structural isomer with a different heterocyclic core.[1] Understanding and controlling this conversion is crucial for the isolation, characterization, and further investigation of this compound's biological activities. While this compound is reported to have weaker pharmacological activity compared to its parent compound and muscimol, its unique structure warrants further study.[2]

Reaction Pathway and Mechanism

The photochemical conversion of ibotenic acid to this compound involves the rearrangement of the isoxazole ring into an oxazolone ring system. This transformation is initiated by the absorption of UV light, which excites the ibotenic acid molecule to a higher energy state, facilitating the intramolecular rearrangement.

Below is a diagram illustrating the overall transformation:

G cluster_reactants Reactant cluster_products Product Ibotenic_Acid Ibotenic Acid UV_Light UV Irradiation Ibotenic_Acid->UV_Light This compound This compound UV_Light->this compound

Caption: Photochemical conversion of ibotenic acid to this compound.

Experimental Protocols

While detailed, step-by-step protocols for the photochemical synthesis of this compound are not extensively documented in readily available literature, the following general procedure can be inferred from existing information.[3] This protocol should be considered a starting point for further optimization.

Objective: To convert ibotenic acid into this compound using UV irradiation.

Materials:

  • Ibotenic acid

  • Deionized water

  • pH meter

  • UV photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Stirring plate and stir bar

  • High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system for reaction monitoring

Procedure:

  • Solution Preparation: Prepare an aqueous solution of ibotenic acid. The concentration should be optimized, but a starting point could be in the range of 1-10 mg/mL.

  • pH Adjustment: Adjust the pH of the ibotenic acid solution to a range of 6-7 using dilute acid or base as necessary.[3]

  • Irradiation:

    • Transfer the solution to a quartz reaction vessel equipped with a stir bar. Quartz is essential as it is transparent to a wide range of UV light.

    • Place the vessel in the UV photoreactor.

    • Irradiate the solution with a UV source. The specific wavelength and intensity of the UV light are critical parameters that require optimization. A broad-spectrum UV source or specific UV-B (280-315 nm) or UV-C (100-280 nm) lamps could be investigated.

    • Maintain constant stirring throughout the irradiation process to ensure homogenous exposure of the solution to the UV light.

  • Reaction Monitoring:

    • Periodically take aliquots from the reaction mixture.

    • Analyze the aliquots using HPLC or LC-MS to monitor the degradation of ibotenic acid and the formation of this compound.

    • Continue irradiation until the desired conversion is achieved or the reaction plateaus.

  • Isolation and Purification (Hypothetical):

    • Once the reaction is complete, the this compound can be isolated from the reaction mixture. Given its polar nature, techniques like preparative reverse-phase HPLC would be suitable for purification.

    • The purified this compound should be characterized to confirm its identity and purity.

Analytical Methodologies

The progress of the photochemical conversion and the purity of the final product can be assessed using various analytical techniques.

Analytical TechniquePurposeKey Parameters
High-Performance Liquid Chromatography (HPLC) To monitor the reaction kinetics by separating and quantifying ibotenic acid and this compound.Reverse-phase column (e.g., C18), mobile phase (e.g., acetonitrile/water with a buffer), UV detection at a suitable wavelength (e.g., 230 nm or 254 nm).[4][5]
Liquid Chromatography-Mass Spectrometry (LC-MS) To confirm the identity of the product by providing molecular weight information and fragmentation patterns.Coupled with an HPLC system, using an appropriate ionization source (e.g., electrospray ionization - ESI).
Nuclear Magnetic Resonance (NMR) Spectroscopy For structural elucidation of the purified this compound.1H NMR and 13C NMR in a suitable deuterated solvent (e.g., D2O or DMSO-d6). The proton NMR spectrum of this compound is expected to show signals for the amino group, an α-hydrogen, and a hydrogen on the oxazolone ring.[1]
UV-Vis Spectroscopy To determine the UV absorption characteristics of ibotenic acid and this compound.The UV maximum for this compound is reported to be between pH 2 and 7.[1]

Quantitative Data

Currently, there is a notable lack of published quantitative data, such as reaction yields and quantum yields, for the photochemical conversion of ibotenic acid to this compound. The efficiency of this photochemical process is a critical parameter for its practical application in synthesis.

Quantum Yield (Φ): The quantum yield is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules of product formed divided by the number of photons absorbed by the reactant. The determination of the quantum yield for this reaction would require careful measurement of the photon flux of the light source and the rate of this compound formation.

Researchers are encouraged to perform quantitative studies to determine these key parameters, which will be invaluable for the scientific community.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for the photochemical synthesis and analysis of this compound from ibotenic acid.

G cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_analysis Analysis & Purification A Prepare Aqueous Ibotenic Acid Solution B Adjust pH to 6-7 A->B C UV Irradiation (Quartz Vessel) B->C D Reaction Monitoring (HPLC/LC-MS) C->D E Isolation & Purification (Prep-HPLC) D->E If reaction is complete F Structural Characterization (NMR, MS) E->F

Caption: Experimental workflow for this compound synthesis.

Conclusion

The photochemical conversion of ibotenic acid to this compound presents an intriguing area of study for chemists and pharmacologists. This guide provides a foundational understanding of the process, consolidating the currently available information. However, it is evident that further research is required to establish detailed and optimized experimental protocols and to generate the quantitative data necessary for a complete understanding of this photochemical transformation. The methodologies and analytical techniques outlined herein provide a solid framework for researchers to build upon in their exploration of this compound and its properties.

References

A Technical Guide to the Natural Occurrence of Muscazone in Amanita Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the natural occurrence of muscazone in fungi of the genus Amanita. It consolidates current scientific understanding of its formation, its relationship with other psychoactive isoxazoles, and the analytical methodologies used for its study. Emphasis is placed on the prevailing view that this compound is primarily a photochemical transformation product of ibotenic acid rather than a direct enzymatic metabolite. This document summarizes quantitative data for precursor compounds, details relevant experimental protocols, and presents key pathways and workflows through specified visualizations to support advanced research and drug development endeavors.

Introduction: The Status of this compound as a Natural Product

This compound is an isoxazole derivative isolated from Amanita muscaria (the fly agaric mushroom).[1][2] While present in the mushroom, its status as a true, enzymatically produced natural product is a subject of discussion. The scientific consensus indicates that this compound is principally formed from the breakdown of ibotenic acid, another psychoactive compound abundant in the mushroom, upon exposure to ultraviolet (UV) radiation.[2][3][4] This transformation can occur photochemically, and it has been suggested that this compound could be an artifact generated during the extraction and processing of ibotenic acid.[1][5]

Pharmacologically, this compound is considered to have minor activity compared to its precursor, ibotenic acid, and the more potent derivative, muscimol.[1][3] Despite its lower activity, understanding its formation is critical for the accurate quantification of isoxazoles in Amanita species and for the development of derivatives with potential therapeutic applications. This compound has been identified in European specimens of Amanita muscaria.[2][4] The primary psychoactive constituents in Amanita species like A. muscaria and A. pantherina are ibotenic acid and muscimol.[1][6]

Quantitative Analysis of this compound and Precursor Compounds

Direct quantitative data for this compound in Amanita species is scarce in existing literature, likely due to its status as a minor and secondary product. However, extensive research has quantified its direct precursor, ibotenic acid, and the related primary psychoactive compound, muscimol. The concentration of these compounds varies significantly based on the mushroom's region, season, and developmental stage.[4] For instance, spring and summer specimens of A. muscaria have been reported to contain up to ten times more ibotenic acid and muscimol than those collected in autumn.[4]

The following table summarizes available quantitative data for the key isoxazole compounds in Amanita muscaria. The concentration of this compound is directly related to the concentration of ibotenic acid and the specimen's exposure to UV light.

CompoundSpeciesConcentration (% w/w)NotesReference(s)
Ibotenic AcidAmanita muscaria0.03% - 0.04%Precursor to muscimol and this compound.[7][8]
MuscimolAmanita muscaria0.01% - 0.02%Primary psychoactive compound, formed from the decarboxylation of ibotenic acid.[7][8]
MuscarineAmanita muscaria0.01% - 0.02%A different class of alkaloid with primarily autonomic effects.[7][8]
This compoundAmanita muscariaNot QuantifiedFormation is dependent on UV exposure of ibotenic acid; concentrations are typically very low.[2][4]

Formation Pathway of this compound

This compound is not synthesized de novo through a dedicated enzymatic pathway. Instead, it arises from ibotenic acid. The biosynthesis of ibotenic acid begins with the hydroxylation of glutamate.[3] While the complete enzymatic sequence is still under investigation, it is understood to be a multi-step process.[3][9] Once ibotenic acid is formed, it can undergo two primary transformations: enzymatic decarboxylation to yield the potent psychoactive compound muscimol, or photochemical rearrangement upon UV exposure to form this compound.[2][6][9]

G cluster_biosynthesis Enzymatic Biosynthesis cluster_transformation Subsequent Transformations Glutamate Glutamate Intermediates Hydroxylation & Other Enzymatic Steps Glutamate->Intermediates Ibotenic_Acid Ibotenic Acid Intermediates->Ibotenic_Acid 6 Enzymes Muscimol Muscimol Ibotenic_Acid->Muscimol Decarboxylation (Enzymatic/Heat) This compound This compound Ibotenic_Acid->this compound UV Radiation (Photochemical) G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Mushroom Sample (Amanita sp.) s2 Homogenization (Lyophilize & Grind) s1->s2 s3 Solvent Extraction (e.g., 70% MeOH) s2->s3 s4 Ultrasonication s3->s4 s5 Centrifugation & Filtration s4->s5 a1 LC Separation (C18 Column) s5->a1 a2 MS/MS Detection (ESI+, MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Quantification via Calibration Curve d1->d2 d3 Final Report (Concentration Data) d2->d3

References

Muscazone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Isoxazole Alkaloid

This technical guide provides a comprehensive overview of muscazone, a naturally occurring isoxazole alkaloid found in Amanita species. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and known biological interactions.

Core Chemical and Physical Data

This compound is an amino acid and a structural isomer of ibotenic acid. Key identifying information and physical properties are summarized below.

PropertyValueReference
CAS Number 2255-39-2[1][2]
Molecular Formula C₅H₆N₂O₄[1][2]
Molecular Weight 158.11 g/mol [1]
IUPAC Name 2-amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid[1]
Melting Point Decomposes above 190 °C[1]
Solubility Soluble in water[1]
UV Absorption (pH 2-7) 212 nm (ε 8700)[1]
UV Absorption (pH 12) 220 nm (ε 7500)[1]

Synthesis and Isolation

This compound is primarily known as a photochemical conversion product of ibotenic acid.

Photochemical Synthesis from Ibotenic Acid

Principle: Ibotenic acid, when exposed to ultraviolet (UV) radiation in an aqueous solution, undergoes a rearrangement to form this compound.[1][3]

Experimental Protocol:

  • Preparation of Ibotenic Acid Solution: Prepare an aqueous solution of ibotenic acid. The pH of the solution should be maintained between 6 and 7.[1]

  • UV Irradiation: Expose the solution to a controlled UV light source. The specific wavelength and intensity of the UV light should be optimized for the reaction, though detailed parameters are not extensively documented in publicly available literature.

  • Monitoring the Reaction: The progress of the conversion can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows for the tracking of the decrease in ibotenic acid concentration and the increase in this compound concentration over time.

  • Isolation and Purification: Once the reaction has reached the desired conversion, this compound can be isolated and purified from the reaction mixture using standard chromatographic techniques.

Isolation from Amanita muscaria

While this compound is a natural product found in Amanita muscaria, it is often considered a minor constituent compared to ibotenic acid and muscimol.[4][5] It has been suggested that this compound could be an artifact generated during the extraction and processing of ibotenic acid.[2]

General Extraction and Isolation Workflow: A general workflow for the isolation of compounds from Amanita muscaria is presented below. Specific optimization would be required to target the less abundant this compound.

G start Fresh Amanita muscaria drying Drying (e.g., air or freeze-drying) start->drying grinding Grinding to a fine powder drying->grinding extraction Extraction with a suitable solvent (e.g., aqueous methanol) grinding->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration of the extract (e.g., rotary evaporation) filtration->concentration purification Chromatographic Purification (e.g., column chromatography, preparative HPLC) concentration->purification analysis Analysis and Characterization (e.g., HPLC, LC-MS, NMR) purification->analysis end Pure this compound analysis->end

Figure 1: General workflow for the isolation of this compound.

Pharmacological Profile

This compound is consistently reported to have significantly lower pharmacological activity compared to its structural isomer, ibotenic acid, and its decarboxylated relative, muscimol.[3][6]

Mechanism of Action

The precise mechanism of action for this compound is not well-elucidated, largely due to its low potency. It is structurally related to the neurotransmitters glutamate and GABA.[4] However, its interaction with their respective receptors is weak.

  • Glutamate Receptors: As an isomer of the NMDA glutamate receptor agonist ibotenic acid, it is plausible that this compound interacts with these receptors, but with a much lower affinity.[4]

  • GABA Receptors: Similarly, while muscimol is a potent GABA-A receptor agonist, any activity of this compound at these receptors is considered minor.[4]

Quantitative Pharmacological Data

A comprehensive search of scientific literature did not yield specific quantitative data such as IC₅₀, Kᵢ, or EC₅₀ values for this compound. This lack of data is likely a reflection of its low biological activity, which has limited its investigation as a pharmacologically significant compound.

Signaling Pathways

Given the limited research on the specific molecular interactions of this compound, no definitive signaling pathways have been identified for this compound. The diagram below illustrates the established pathways for the related and more potent compounds, ibotenic acid and muscimol, to provide context.

G cluster_0 Ibotenic Acid Pathway cluster_1 Muscimol Pathway ibotenic_acid Ibotenic Acid nmda_receptor NMDA Glutamate Receptor ibotenic_acid->nmda_receptor Agonist neuronal_excitation Neuronal Excitation nmda_receptor->neuronal_excitation muscimol Muscimol gaba_a_receptor GABA-A Receptor muscimol->gaba_a_receptor Agonist neuronal_inhibition Neuronal Inhibition gaba_a_receptor->neuronal_inhibition This compound This compound (Weak/Unknown Interaction) This compound->nmda_receptor Weak Agonist? This compound->gaba_a_receptor Weak Agonist?

Figure 2: Contextual signaling pathways of related compounds.

Experimental Workflows

The following diagram outlines a general workflow for the pharmacological screening of a compound like this compound.

G start Pure this compound in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Studies start->in_vivo binding_assay Receptor Binding Assays (e.g., Radioligand Binding) in_vitro->binding_assay functional_assay Functional Assays (e.g., Electrophysiology) in_vitro->functional_assay data_analysis Data Analysis and Interpretation binding_assay->data_analysis functional_assay->data_analysis animal_model Animal Models (e.g., Rodent Behavior Studies) in_vivo->animal_model animal_model->data_analysis end Pharmacological Profile data_analysis->end

Figure 3: Pharmacological screening workflow.

Conclusion

This compound remains a compound of interest primarily from a chemical and toxicological perspective as a derivative of ibotenic acid. Its low pharmacological potency has limited extensive investigation into its specific mechanisms of action and potential therapeutic applications. Further research, particularly utilizing modern high-throughput screening and sensitive analytical methods, may yet uncover novel biological activities. This guide provides a foundational summary of the current knowledge to support such future endeavors.

References

Muscazone: A Technical Guide to Stability and Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscazone, an amino acid found in trace amounts in Amanita species, is primarily known as a photolytic degradation product of ibotenic acid. While its pharmacological activity is considered minor compared to its precursor and the related compound muscimol, understanding its stability and degradation is crucial for the accurate analysis of Amanita toxins and for ensuring the purity and safety of related compounds in research and pharmaceutical development. This technical guide provides a comprehensive overview of the current knowledge on this compound stability, outlines its known and potential degradation pathways, and furnishes detailed experimental protocols for its analysis. Due to the limited direct research on this compound, this guide incorporates data from analogous isoxazole-containing compounds to infer its stability profile.

Chemical Profile of this compound

PropertyValueReference
IUPAC Name 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid[1]
Molecular Formula C₅H₆N₂O₄[1]
Molar Mass 158.113 g·mol⁻¹[1]
CAS Number 2255-39-2[1]
Appearance Crystalline solid[1]
Melting Point 190 °C (decomposes)[1]
Solubility Water soluble[2]

Stability Profile

Direct quantitative stability data for this compound is not extensively available in the published literature. However, its stability can be inferred from its isoxazole core and studies on related compounds.

Photostability

This compound is a known product of the breakdown of ibotenic acid upon exposure to ultraviolet (UV) radiation.[3][4][5][6] This indicates that ibotenic acid is photolabile, and this compound is a significant photodegradant. The stability of this compound itself under further UV exposure is not well-documented, but the isoxazole ring is known to be susceptible to photolytic cleavage.[7]

pH and Thermal Stability

There is a lack of specific studies on the pH and thermal stability of this compound. However, research on other isoxazole-containing compounds, such as leflunomide, provides valuable insights. The isoxazole ring in leflunomide was found to be stable in acidic conditions (pH 4.0) but underwent degradation at neutral (pH 7.4) and basic (pH 10.0) conditions, with the degradation rate increasing with temperature.[1] It is plausible that this compound exhibits similar behavior.

Table 1: Inferred pH and Thermal Stability of this compound (based on Leflunomide data[1])

pHTemperatureInferred Stability of this compound
4.025°CLikely Stable
4.037°CLikely Stable
7.425°CPotential for slow degradation
7.437°CLikely to degrade
10.025°CLikely to degrade
10.037°CLikely to degrade rapidly

Degradation Pathways

Photochemical Formation from Ibotenic Acid

The primary described pathway involving this compound is its formation from ibotenic acid through a UV-induced rearrangement.[8][9] The isoxazole ring in ibotenic acid undergoes a photochemical transformation to the oxazolone ring system of this compound.

G Photochemical Conversion of Ibotenic Acid to this compound ibotenic_acid Ibotenic Acid This compound This compound ibotenic_acid->this compound UV Radiation

Photochemical formation of this compound.
Potential Hydrolytic and Thermal Degradation

Based on the chemistry of the isoxazole ring, this compound is likely susceptible to hydrolytic degradation, particularly under neutral to basic conditions.[1] This would involve the cleavage of the N-O bond in the oxazolone ring, potentially leading to the formation of acyclic compounds. Thermal stress is expected to accelerate this degradation.[1]

Experimental Protocols

Forced Degradation Study

A forced degradation study is recommended to definitively determine the stability of this compound.[2][10][11]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for 24 hours.

    • Basic Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the this compound solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solid sample of this compound to 105°C for 24 hours.

    • Photodegradation: Expose the this compound solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-UV or LC-MS/MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products and calculate the percentage of degradation.

G Experimental Workflow for this compound Forced Degradation Study cluster_stress Stress Conditions acid Acidic Hydrolysis (0.1M HCl, 60°C) analysis HPLC-UV / LC-MS/MS Analysis acid->analysis base Basic Hydrolysis (0.1M NaOH, 60°C) base->analysis oxidation Oxidation (3% H₂O₂, RT) oxidation->analysis thermal Thermal (105°C, solid) thermal->analysis photo Photolytic (UV light) photo->analysis muscazone_solution This compound Stock Solution muscazone_solution->acid muscazone_solution->base muscazone_solution->oxidation muscazone_solution->thermal muscazone_solution->photo data Data Analysis (Identify Degradants, Quantify Degradation) analysis->data

Workflow for a forced degradation study.
Analytical Method: HPLC-UV

A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is suitable for the analysis of this compound and its degradation products.[12][13]

Table 2: Example HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic or gradient elution with a mixture of water with 0.1% formic acid and acetonitrile.
Flow Rate 1.0 mL/min
Detection Wavelength 200-220 nm
Injection Volume 10 µL
Column Temperature 25°C
Analytical Method: LC-MS/MS

For higher sensitivity and specificity, especially for identifying unknown degradation products, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is recommended.[8][14][15]

Table 3: Example LC-MS/MS Method Parameters

ParameterCondition
LC System UPLC or HPLC
Column HILIC or C18
Mobile Phase Similar to HPLC-UV, but with volatile buffers like ammonium formate or acetate.
MS System Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).
Ionization Mode Electrospray Ionization (ESI), positive or negative mode.
Scan Mode Full scan for unknown identification and Multiple Reaction Monitoring (MRM) for quantification.

Signaling Pathways

Direct signaling pathways for this compound have not been extensively studied, which is consistent with its reported minor pharmacological activity.[3][6] However, to understand its biological context, it is relevant to consider the signaling pathways of its precursor, ibotenic acid, and the related psychoactive compound, muscimol.

  • Ibotenic Acid: Acts as a potent agonist of N-methyl-D-aspartate (NMDA) glutamate receptors and metabotropic glutamate receptors (group I and II).[4] This leads to excitatory effects in the central nervous system.

  • Muscimol: Is a potent agonist of the gamma-aminobutyric acid A (GABAₐ) receptors.[4] This interaction is responsible for the inhibitory and psychoactive effects associated with Amanita muscaria ingestion.

G Signaling Pathways of this compound Precursor and Related Compound cluster_ibotenic Ibotenic Acid cluster_muscimol Muscimol ibotenic Ibotenic Acid nmda NMDA Receptor ibotenic->nmda Agonist mglu Metabotropic Glutamate Receptors (I & II) ibotenic->mglu Agonist muscimol Muscimol gaba GABAₐ Receptor muscimol->gaba Agonist This compound This compound (Signaling Pathway Not Well-Characterized, Minor Pharmacological Activity)

Signaling context of this compound.

Conclusion

This compound's primary significance lies in its role as a photodegradation product of ibotenic acid. While direct data on its stability is scarce, evidence from related isoxazole compounds suggests a susceptibility to degradation under neutral to basic pH and elevated temperatures. The provided experimental framework for forced degradation studies and analytical methodologies offers a robust approach for researchers to elucidate the precise stability profile and degradation pathways of this compound. A thorough understanding of these characteristics is essential for any scientific or developmental work involving Amanita toxins.

References

Pharmacological Profile of Muscazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscazone is a naturally occurring amino acid found in mushrooms of the Amanita genus, most notably Amanita muscaria (fly agaric).[1][2] It is a structural isomer of ibotenic acid and is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation.[1][3][4] While Amanita muscaria is known for its psychoactive effects, which are primarily attributed to muscimol and ibotenic acid, this compound is consistently reported to possess significantly lower pharmacological activity.[1][3][4] This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of this compound, highlighting its chemical properties, relationship to other active compounds in Amanita muscaria, and the limited understanding of its biological effects.

Chemical and Physical Properties

This compound, with the IUPAC name 2-Amino-2-(2-oxo-3H-1,3-oxazol-5-yl)acetic acid, is a crystalline solid.[3][5] It is soluble in water and has a melting point of approximately 190°C, at which it decomposes.[4][5]

Pharmacodynamics and Mechanism of Action

The precise mechanism of action for this compound remains largely undefined due to its low biological activity.[6] It is consistently ranked as the least active among the primary isoxazole derivatives found in Amanita muscaria.[6] Some researchers have even suggested that it may be an artifact generated during the extraction and processing of ibotenic acid.[6]

While the primary psychoactive effects of Amanita muscaria are attributed to the potent GABA-A receptor agonism of muscimol and the NMDA glutamate receptor agonism of ibotenic acid, this compound's interactions with these receptors are believed to be weak.[3][7] In vitro assays have been suggested as a method to test its receptor affinity, with the expectation of observing weak agonistic effects at GABA-A and NMDA receptors.[6]

Comparative Profile of Active Compounds in Amanita muscaria
CompoundPrimary Molecular TargetPotency
Ibotenic Acid NMDA Glutamate Receptor AgonistPotent Neurotoxin and Psychoactive
Muscimol GABA-A Receptor AgonistPotent Psychoactive
This compound Not clearly defined; potentially weak GABA-A and NMDA receptor agonistMinor/Negligible Pharmacological Activity

Quantitative Pharmacological Data

Despite the interest in the active constituents of Amanita muscaria, there is a notable lack of quantitative pharmacological data for this compound in the scientific literature. This is likely a direct consequence of its consistently reported low potency.

ParameterValueReceptor/System
Ki Data not available-
IC50 Data not available-
EC50 Data not available-

Experimental Protocols

In Vitro Assays
  • Radioligand Binding Assays: To determine the binding affinity of this compound to various receptors, particularly GABA-A and NMDA receptors, competitive binding assays using radiolabeled ligands could be employed.

  • Electrophysiology: Patch-clamp electrophysiology on cultured neurons or oocytes expressing specific receptor subtypes would be used to measure any functional activity of this compound, such as its ability to elicit ionic currents.

In Vivo Models
  • Rodent Behavioral Models: Administration of this compound to rodents (e.g., 0.1–5 mg/kg, intraperitoneally) followed by observation in open-field tests could assess effects on locomotion and anxiety.[6]

  • Electroencephalography (EEG): EEG monitoring in animal models would be used to detect any changes in brain electrical activity or seizure potential.[6]

Visualizations

Chemical Relationship of Ibotenic Acid, Muscimol, and this compound

The following diagram illustrates the chemical transformations connecting ibotenic acid, muscimol, and this compound.

Ibotenic_Acid Ibotenic Acid Muscimol Muscimol Ibotenic_Acid->Muscimol Decarboxylation This compound This compound Ibotenic_Acid->this compound UV Radiation

Caption: Formation of Muscimol and this compound from Ibotenic Acid.

Conceptual Experimental Workflow for Pharmacological Characterization

This diagram outlines a general workflow for the pharmacological investigation of a novel compound like this compound.

Compound_Isolation Isolation and Purification of this compound In_Vitro_Screening In Vitro Screening (Binding and Functional Assays) Compound_Isolation->In_Vitro_Screening In_Vivo_Testing In Vivo Testing (Behavioral and Physiological Models) In_Vitro_Screening->In_Vivo_Testing Data_Analysis Data Analysis and Profile Generation In_Vivo_Testing->Data_Analysis

Caption: Conceptual workflow for pharmacological characterization.

Conclusion

This compound is a compound intrinsically linked to the chemistry of Amanita muscaria, arising from the UV-induced degradation of ibotenic acid.[1][3] Despite its presence in this well-known psychoactive mushroom, the current body of scientific evidence strongly indicates that this compound possesses only minor pharmacological activity, especially when compared to its precursors and related compounds, muscimol and ibotenic acid.[1][3][4][6] The lack of detailed quantitative data and specific signaling pathways in the literature underscores its low potency and priority in psychopharmacological research. Future studies employing modern analytical and screening techniques could provide a more definitive quantification of its pharmacological profile, although it is unlikely to emerge as a significant contributor to the overall psychoactive effects of Amanita muscaria.

References

Muscazone: A Technical Guide on its Discovery and Historical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muscazone, a lesser-known isoxazole derivative from the psychoactive mushroom Amanita muscaria, has remained largely in the shadow of its more potent relatives, ibotenic acid and muscimol. This technical guide provides a comprehensive overview of the discovery, historical research, and current understanding of this compound. It synthesizes the available scientific literature to present its chemical origins, qualitative pharmacological profile, and the limited knowledge of its mechanism of action. This document highlights the significant gaps in the quantitative pharmacological data and detailed experimental protocols for this compound, aiming to inform future research in neuropharmacology and drug development.

Introduction

The fly agaric mushroom, Amanita muscaria, is a rich source of neuroactive compounds, most notably ibotenic acid and its decarboxylated product, muscimol. While these two compounds have been the primary focus of research due to their potent effects on the central nervous system, other related molecules have also been identified. Among these is this compound, an isomer of ibotenic acid.

This whitepaper delves into the historical context of this compound's discovery, its chemical properties, and the extent of its pharmacological investigation. It is intended to serve as a foundational resource for researchers interested in the secondary metabolites of Amanita muscaria and their potential, albeit minor, neuropharmacological activities.

Discovery and Historical Context

This compound was first isolated from European specimens of Amanita muscaria in the mid-1960s.[1][2] Groundbreaking work by Good, Mueller, and Eugster in 1965 led to its initial characterization.[2] Subsequent research established that this compound is not a primary metabolite of the mushroom but rather a product of the photochemical breakdown of ibotenic acid when exposed to ultraviolet (UV) radiation.[3][4][5] This discovery clarified its variable presence in mushroom extracts and suggested it might be an artifact of the extraction process rather than a naturally occurring constituent in significant quantities.[1]

Historically, the focus of Amanita muscaria research has been on muscimol and ibotenic acid due to their pronounced psychoactive effects, which are mediated through their structural similarity to the neurotransmitters GABA and glutamate, respectively.[3] this compound, in contrast, has consistently been reported to possess only minor pharmacological activity.[3][4][5][6]

Chemical Properties and Synthesis

This compound (C₅H₆N₂O₄) is a structural isomer of ibotenic acid.[7] It is a crystalline solid with a melting point of 190°C, at which it decomposes.[8]

The formation of this compound from ibotenic acid is a key chemical relationship. This conversion is primarily driven by UV light, leading to a rearrangement of the ibotenic acid structure.

G Ibotenic_Acid Ibotenic Acid This compound This compound Ibotenic_Acid->this compound UV Radiation Muscimol Muscimol Ibotenic_Acid->Muscimol Decarboxylation (Drying/Heat)

Figure 1: Chemical relationship of this compound to Ibotenic Acid and Muscimol.

Experimental Protocols

A significant challenge in the study of this compound is the lack of detailed, publicly available experimental protocols. The original 1965 papers by Eugster and colleagues, which would likely contain specifics of the isolation and characterization, are not widely accessible. Modern research has largely neglected this compound, and as a result, standardized methods for its study have not been established.

Hypothetical Isolation and Purification Workflow

Based on general phytochemical extraction principles for related compounds, a theoretical workflow for the isolation of this compound can be proposed. It is important to note that this is a generalized procedure and not one that has been specifically validated for this compound in the available literature.

G cluster_extraction Extraction cluster_purification Purification Start Dried Amanita muscaria fruit bodies Grinding Grinding to fine powder Start->Grinding Solvent_Extraction Extraction with polar solvent (e.g., Methanol/Water) Grinding->Solvent_Extraction Filtration Filtration to remove solid debris Solvent_Extraction->Filtration Concentration Solvent evaporation under reduced pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel or Ion Exchange) Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Analysis Analysis of fractions (e.g., TLC, HPLC) Fraction_Collection->Analysis Pooling Pooling of this compound-containing fractions Analysis->Pooling Crystallization Crystallization Pooling->Crystallization Pure_this compound Pure this compound Crystals Crystallization->Pure_this compound

Figure 2: Hypothetical workflow for the isolation and purification of this compound.

Pharmacological Profile

The pharmacological activity of this compound is consistently described in the literature as "minor," "less active," or "weaker" when compared to ibotenic acid and muscimol.[3][4][5][6] However, a significant gap exists in the form of quantitative data to support these qualitative descriptions.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. Given its structural similarity to ibotenic acid, a known agonist of glutamate receptors, it is plausible that this compound may have some affinity for these receptors. However, its altered structure likely reduces its binding potency significantly. Similarly, any interaction with GABA receptors, the primary target of muscimol, is expected to be weak.

Quantitative Pharmacological Data

A thorough review of the available scientific literature reveals a complete absence of published quantitative data regarding this compound's pharmacological activity. This includes:

  • Binding Affinities (Kd): No dissociation constants for this compound at any known receptor are available.

  • IC50/EC50 Values: There are no published half-maximal inhibitory or effective concentrations for this compound in any functional assay.

The following table summarizes the lack of available quantitative data for this compound in comparison to the principal neuroactive compounds from Amanita muscaria.

CompoundTarget Receptor(s)KdIC50EC50
This compound Unknown (presumed Glutamate/GABA)Not AvailableNot AvailableNot Available
Ibotenic Acid Glutamate Receptors (NMDA, mGluR)Not Widely ReportedNot Widely ReportedMicromolar range
Muscimol GABAA ReceptorsNanomolar to Micromolar rangeNot ApplicableNanomolar to Micromolar range

Signaling Pathways

Due to the limited pharmacological investigation of this compound, there is no information on the specific intracellular signaling pathways that it may modulate. Research on related compounds, such as muscarine (another compound found in A. muscaria), has shown activation of pathways like the MAPK signaling cascade through muscarinic acetylcholine receptors. However, it is unknown if this compound has any activity at these or other receptor systems.

The diagram below illustrates a generalized signaling pathway for a G-protein coupled receptor (GPCR), which is a common target for neurotransmitter analogues. It is important to emphasize that this is a theoretical representation and has not been demonstrated for this compound.

G This compound This compound (Hypothetical Ligand) Receptor GPCR (e.g., mGluR) This compound->Receptor G_Protein G-Protein Receptor->G_Protein activates Effector Effector Enzyme (e.g., PLC, AC) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->Second_Messenger produces Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade activates Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response leads to

Figure 3: A generalized GPCR signaling pathway, as a theoretical framework.

Conclusion and Future Directions

This compound remains an understudied component of Amanita muscaria. While its discovery and chemical relationship to ibotenic acid are well-established, its pharmacological profile is poorly defined and entirely qualitative. The lack of detailed experimental protocols and quantitative data presents a significant hurdle to a modern understanding of this compound.

Future research should prioritize the following:

  • Development of a robust synthetic route to obtain pure this compound for pharmacological studies.

  • Systematic screening of this compound against a panel of neurotransmitter receptors , particularly glutamate and GABA receptor subtypes, to determine binding affinities (Kd).

  • Functional assays to determine the IC50 or EC50 of this compound at any identified targets and to characterize it as an agonist, antagonist, or modulator.

  • Investigation into its effects on intracellular signaling pathways to elucidate its mechanism of action at a molecular level.

Addressing these knowledge gaps will be crucial to fully understand the complete pharmacological landscape of Amanita muscaria and to definitively place the role, if any, of this compound in its neuroactivity.

References

The Enigmatic Role of Muscazone in Amanita muscaria Toxicology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amanita muscaria, the iconic fly agaric mushroom, is renowned for its psychoactive properties, primarily attributed to ibotenic acid and its decarboxylated derivative, muscimol. However, a third, often overlooked, isoxazole derivative, muscazone, contributes to the complex toxicological profile of this fungus. This technical guide provides a comprehensive overview of the current understanding of this compound's role in Amanita muscaria toxicology. It synthesizes available data on its formation, chemical properties, and purported pharmacological activity. Notably, a significant gap exists in the scientific literature regarding quantitative toxicological data for this compound. This guide presents comparative data for ibotenic acid and muscimol to offer context and outlines detailed hypothetical experimental protocols for the future toxicological assessment of this compound. Furthermore, this document includes mandatory visualizations of key pathways and experimental workflows to facilitate a deeper understanding of this lesser-known toxin.

Introduction

The toxicology of Amanita muscaria is a complex interplay of several neuroactive compounds. While ibotenic acid, a potent agonist of N-methyl-D-aspartate (NMDA) glutamate receptors, and muscimol, a powerful GABAA receptor agonist, are the principal agents responsible for the characteristic psychoactive effects, other minor constituents also play a role.[1][2] this compound is one such compound, identified as a key toxin in A. muscaria alongside ibotenic acid, muscimol, and muscarine.[3] This guide focuses on elucidating the specific contribution of this compound to the overall toxicity of the mushroom.

This compound: Formation and Chemical Properties

This compound is a structural isomer of ibotenic acid and is formed from the latter through a photochemical rearrangement induced by ultraviolet (UV) radiation.[2][3] This conversion can occur naturally, for instance, when the mushrooms are dried in the sun.[4] There is also speculation that this compound could be an artifact generated during the extraction and processing of ibotenic acid if the sample is exposed to light.[5]

Chemical Name: (αS)-α-amino-2,3-dihydro-2-oxo-5-oxazoleacetic acid Molecular Formula: C6H6N2O4 Molecular Weight: 170.12 g/mol

Toxicological Profile of this compound

Mechanism of Action and Pharmacological Effects

The scientific literature consistently describes this compound as having significantly lower pharmacological activity compared to its precursor, ibotenic acid, and the more potent muscimol.[2][3][6] While the precise molecular targets and mechanism of action of this compound are not well-defined, its structural similarity to ibotenic acid suggests a potential interaction with excitatory amino acid receptors, albeit with much lower affinity or efficacy.

Quantitative Toxicological Data

A thorough review of the existing scientific literature reveals a notable absence of specific quantitative toxicological data for this compound. No published studies providing LD50 (median lethal dose) or IC50 (half maximal inhibitory concentration) values, or receptor binding affinities for this compound could be identified. This significant data gap highlights the need for further research to accurately quantify the toxic potential of this compound.

For comparative purposes, the following table summarizes the available quantitative toxicity data for the principal psychoactive compounds in Amanita muscaria: ibotenic acid and muscimol.

CompoundTest OrganismRoute of AdministrationLD50Reference
Ibotenic Acid MouseOral38 mg/kg[7]
RatIntraperitoneal15 mg/kg[7]
Muscimol MouseSubcutaneous3.8 mg/kg[8]
RatIntravenous4.5 mg/kg[8]
RatOral45 mg/kg[8]

Proposed Experimental Protocols for this compound Toxicological Assessment

Given the lack of specific data for this compound, this section outlines detailed hypothetical experimental protocols that could be employed to elucidate its toxicological profile. These protocols are based on established methodologies used for the analysis of other Amanita muscaria toxins.

Extraction and Purification of this compound from Amanita muscaria

A reliable method for obtaining pure this compound is a prerequisite for any toxicological study. The following protocol is a hypothetical adaptation of methods used for ibotenic acid and muscimol extraction.[9][10]

Objective: To isolate and purify this compound from dried Amanita muscaria fruiting bodies.

Materials:

  • Dried and powdered Amanita muscaria caps

  • Methanol

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Strong cation exchange resin

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • UV detector

Procedure:

  • Extraction: Suspend the powdered mushroom material in a methanol/water (1:1, v/v) solution. Sonicate the mixture for 30 minutes and then stir for 12 hours at room temperature.

  • Filtration: Filter the mixture to remove solid fungal material.

  • Acidification and UV Exposure: Adjust the pH of the filtrate to 3.0 with HCl. Expose the acidified extract to a controlled source of UV radiation (e.g., 254 nm) for a specified duration to induce the conversion of ibotenic acid to this compound. Monitor the conversion using HPLC.

  • Ion-Exchange Chromatography: Apply the UV-treated extract to a column packed with a strong cation exchange resin. Wash the column with deionized water to remove neutral and anionic compounds.

  • Elution: Elute the bound amino acids, including this compound, with a dilute solution of NaOH.

  • Purification: Further purify the this compound-containing fraction using preparative HPLC with a C18 column and a suitable mobile phase (e.g., a gradient of water and acetonitrile with a formic acid modifier).

  • Verification: Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of this compound to key central nervous system receptors, including glutamate and GABA receptors.

Materials:

  • Purified this compound

  • Radiolabeled ligands for target receptors (e.g., [3H]CGP 39653 for NMDA receptors, [3H]muscimol for GABAA receptors)

  • Membrane preparations from rat brain tissue expressing the target receptors

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from specific brain regions (e.g., cortex, hippocampus) of rats.

  • Binding Assay: Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in a suitable buffer.

  • Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound by plotting the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vivo Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) of this compound in a rodent model.

Materials:

  • Purified this compound

  • Male and female laboratory mice

  • Vehicle (e.g., saline)

  • Standard laboratory animal housing and care facilities

Procedure:

  • Dose Preparation: Prepare a series of graded doses of this compound dissolved in the vehicle.

  • Animal Dosing: Administer a single dose of this compound to groups of mice (e.g., 5 males and 5 females per group) via a relevant route of administration (e.g., oral gavage, intraperitoneal injection). Include a control group that receives only the vehicle.

  • Observation: Observe the animals for signs of toxicity and mortality at regular intervals for at least 14 days.

  • Data Collection: Record the number of mortalities in each dose group.

  • LD50 Calculation: Calculate the LD50 value and its 95% confidence interval using a validated statistical method (e.g., probit analysis).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the key concepts discussed in this guide.

G Formation of this compound from Ibotenic Acid Ibotenic_Acid Ibotenic Acid This compound This compound Ibotenic_Acid->this compound Photochemical Rearrangement UV_Radiation UV Radiation (e.g., Sunlight) UV_Radiation->Ibotenic_Acid G Hypothetical Signaling Pathway of this compound This compound This compound EAA_Receptor Excitatory Amino Acid Receptors (e.g., NMDA) This compound->EAA_Receptor Weak Agonist? Downstream_Signaling Downstream Signaling (Hypothesized Weak Activation) EAA_Receptor->Downstream_Signaling Neuronal_Membrane Neuronal Membrane Toxicological_Effect Minor Toxicological Effect Downstream_Signaling->Toxicological_Effect G Experimental Workflow for this compound Toxicological Assessment cluster_extraction Extraction & Purification cluster_assessment Toxicological Assessment Amanita_muscaria Amanita muscaria (Dried Material) Extraction Solvent Extraction Amanita_muscaria->Extraction UV_Conversion UV-induced Conversion Extraction->UV_Conversion Purification Chromatographic Purification (HPLC) UV_Conversion->Purification Pure_this compound Pure this compound Purification->Pure_this compound In_Vitro In Vitro Assays (Receptor Binding) Pure_this compound->In_Vitro In_Vivo In Vivo Studies (Acute Toxicity - LD50) Pure_this compound->In_Vivo Data_Analysis Data Analysis & Risk Characterization In_Vitro->Data_Analysis In_Vivo->Data_Analysis

References

Methodological & Application

Application Note: Quantification of Muscazone using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of muscazone in research samples. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for analyzing this compound.

Introduction

This compound is a heterocyclic, non-proteinogenic amino acid found in certain species of Amanita mushrooms. It is a structural isomer of ibotenic acid and is known to be formed through the photochemical rearrangement of ibotenic acid upon exposure to UV radiation[1][2][3]. As a compound of interest in toxicological and pharmacological research, a robust and accurate analytical method for its quantification is essential. This document provides a detailed protocol for the analysis of this compound using a reversed-phase HPLC-UV system.

Principle

This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in the sample matrix. The separation is achieved based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. Due to its polar nature, resulting from its amino acid-like structure and oxazolone ring, specific chromatographic conditions are required for adequate retention and separation[1][4]. Quantification is performed by detecting the UV absorbance of this compound at a specified wavelength and comparing the peak area to that of a known standard.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column suitable for polar analytes is recommended. For example, an Atlantis T3, a Hypersil GOLD aQ, or a similar column with polar-endcapping or polar-embedding. A typical dimension would be 4.6 x 150 mm with a 5 µm particle size.

  • Chemicals and Reagents:

    • This compound analytical standard

    • HPLC-grade methanol

    • HPLC-grade acetonitrile

    • Ammonium acetate

    • Formic acid

    • Ultrapure water

  • Sample Preparation:

    • Syringe filters (0.22 µm or 0.45 µm, PVDF or other compatible material)

    • Vortex mixer

    • Centrifuge

    • Sonicator

Chromatographic Conditions

The following chromatographic conditions are a starting point for method development and may require optimization for specific matrices.

ParameterRecommended Condition
Column C18 for polar analytes (e.g., Atlantis T3, 4.6 x 150 mm, 5 µm)
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Methanol
Gradient 0-2 min: 5% B, 2-15 min: 5-30% B, 15-17 min: 30-5% B, 17-20 min: 5% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 220 nm (Initial); Optimization recommended
Run Time 20 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of ultrapure water in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation Protocol

The following is a general protocol for the extraction of this compound from a solid matrix (e.g., mushroom tissue).

  • Homogenization: Weigh approximately 1 gram of the homogenized sample into a centrifuge tube.

  • Extraction: Add 10 mL of 50% aqueous methanol.

  • Sonication: Sonicate the sample for 30 minutes in a sonication bath.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Analysis: The sample is now ready for injection into the HPLC system.

Method Validation Parameters (Hypothetical Data)

As no specific validated method for this compound by HPLC-UV was found, the following table presents typical performance characteristics that should be aimed for during method validation.

ParameterTarget Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 5%

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Sample add_solvent Add Extraction Solvent (50% Methanol) weigh_sample->add_solvent sonicate Sonicate for 30 min add_solvent->sonicate centrifuge Centrifuge at 4000 rpm sonicate->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into HPLC filter->inject weigh_std Weigh this compound Standard dissolve_std Dissolve in Water (Stock) weigh_std->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std dilute_std->inject calibrate Generate Calibration Curve dilute_std->calibrate separate Separation on C18 Column inject->separate detect UV Detection at 220 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify this compound Concentration calibrate->quantify integrate->quantify Chemical_Relationship ibotenic_acid Ibotenic Acid This compound This compound ibotenic_acid->this compound UV Light muscimol Muscimol ibotenic_acid->muscimol Decarboxylation

References

Application Notes and Protocols for the GC/MS Analysis of Muscazone in Mushroom Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscazone is a secondary metabolite and a structural analog of ibotenic acid and muscimol, found in trace amounts in certain species of Amanita mushrooms, such as Amanita muscaria (fly agaric).[1] It is formed from the photochemical rearrangement of ibotenic acid upon exposure to UV radiation.[2][3] Unlike ibotenic acid and muscimol, which have well-documented psychoactive and toxicological profiles, this compound is reported to have significantly less pharmacological activity.[2] However, its presence can be an indicator of the age and storage conditions of mushroom samples. The accurate quantification of this compound is therefore relevant for the comprehensive chemical profiling of Amanita mushrooms in mycological research, forensic toxicology, and the quality control of mushroom-derived products.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to its polar nature as an amino acid, this compound is not directly amenable to GC-MS analysis.[1][4] A derivatization step is necessary to increase its volatility and thermal stability. This document provides a proposed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound from mushroom extracts. It should be noted that as of the time of writing, a validated method specifically for this compound GC-MS analysis is not available in the peer-reviewed literature, nor is a commercial analytical standard readily available. The following protocols are based on established methods for the analysis of similar compounds, particularly amino acids and the related isoxazole alkaloids, ibotenic acid and muscimol.[5][6]

Experimental Protocols

Sample Preparation: Extraction of this compound from Mushroom Material

This protocol is adapted from methods used for the extraction of polar alkaloids from fungal matrices.[7]

Materials:

  • Dried and homogenized mushroom powder

  • Methanol (HPLC grade)

  • Deionized water

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

  • Autosampler vials

Procedure:

  • Weigh 100 mg of the dried and powdered mushroom material into a 15 mL centrifuge tube.

  • Add 10 mL of a methanol/water (80:20, v/v) extraction solvent.

  • Vortex the mixture vigorously for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Repeat the extraction (steps 2-5) on the remaining pellet with another 10 mL of the extraction solvent to ensure complete extraction.

  • Combine the supernatants.

  • Filter the combined extract through a 0.22 µm syringe filter into a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. The dried extract is now ready for derivatization.

Derivatization: Silylation of this compound

Silylation is a robust and common derivatization technique for compounds containing active hydrogens, such as those in the amino and carboxyl groups of this compound.[1][4][8] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent silylating agent that will be used in this proposed protocol.

Materials:

  • Dried mushroom extract

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Pyridine (anhydrous)

  • Heating block or oven

  • GC-MS autosampler vials with inserts

Procedure:

  • To the dried extract from the previous step, add 100 µL of anhydrous pyridine to redissolve the residue.

  • Add 100 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for GC-MS analysis. It is recommended to analyze the derivatized sample within 24 hours for best results.

Diagrams

experimental_workflow sample Mushroom Sample (Dried and Powdered) extraction Extraction (Methanol/Water, Sonication) sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration evaporation Evaporation to Dryness (Nitrogen Stream) filtration->evaporation derivatization Derivatization (MSTFA, 70°C) evaporation->derivatization gcms_analysis GC/MS Analysis derivatization->gcms_analysis data_processing Data Processing and Quantification gcms_analysis->data_processing

Caption: Experimental workflow for GC/MS analysis of this compound.

Caption: Proposed silylation reaction of this compound with MSTFA.

GC/MS Parameters

The following table outlines the proposed instrumental parameters for the analysis of derivatized this compound. These parameters are a starting point and may require optimization based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial temp: 100°C, hold for 2 minRamp 1: 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 50-600
Scan ModeFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation and Analysis

Qualitative Analysis

The identification of derivatized this compound will be based on its retention time and mass spectrum. The mass spectrum of the silylated this compound is predicted to show characteristic fragments resulting from the loss of methyl groups (M-15) and the trimethylsilyl group itself. Due to the presence of multiple derivatization sites (amino, carboxyl, and potentially the enolizable proton on the oxazolone ring), multiple derivatized species may be observed.

Quantitative Analysis

For accurate quantification, a stable isotope-labeled internal standard would be ideal. In its absence, a structurally similar compound that is not present in the sample can be used. A calibration curve should be prepared using a synthesized and purified this compound standard.

Note on Quantitative Data: As of this writing, there is no published data on the quantitative analysis of this compound in mushroom extracts. The table below is a template for reporting such data once it becomes available through original research.

Mushroom SpeciesSample OriginThis compound Concentration (µg/g dry weight)Reference
Amanita muscariaLocation AData not available-
Amanita muscariaLocation BData not available-
Amanita pantherinaLocation CData not available-

Challenges and Future Directions

The primary challenge in the GC-MS analysis of this compound is the lack of a commercially available analytical standard. For researchers aiming to quantify this compound, the synthesis and purification of a this compound standard is a necessary prerequisite for method validation and the generation of reliable quantitative data. Future work should focus on the synthesis of a this compound standard, the validation of the proposed GC-MS method, and the application of this method to a wide range of Amanita species to determine the natural variability of this compound concentrations.

References

Application Note: Capillary Zone Electrophoresis for the Separation of Ibotenic Acid and Muscazone

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a capillary zone electrophoresis (CZE) method for the simultaneous separation and quantification of the neuroactive compounds ibotenic acid and its structural isomer, muscazone. These compounds, found in Amanita species of mushrooms, are of significant interest to researchers in toxicology, pharmacology, and drug development. The described protocol is based on a validated method for ibotenic acid and muscimol, and is extended to include this compound based on its physicochemical properties. The method is rapid, requires minimal sample preparation, and provides excellent resolution, making it suitable for high-throughput analysis of mushroom extracts and other biological matrices.

Introduction

Ibotenic acid is a potent neurotoxin that acts as a non-selective agonist for glutamate receptors, particularly NMDA receptors.[1] Upon exposure to UV radiation or through metabolic processes, ibotenic acid can be converted to this compound, a structural isomer with significantly weaker pharmacological activity.[2] The ability to accurately separate and quantify these two compounds is crucial for understanding the toxicology and pharmacology of Amanita mushrooms and for the development of potential therapeutics.

Capillary electrophoresis (CE) is a powerful analytical technique that separates molecules based on their electrophoretic mobility in an electric field. The charge-to-mass ratio of an analyte is a primary determinant of its migration time. At a controlled pH, the differential ionization of ibotenic acid and this compound allows for their effective separation. This application note provides a detailed protocol for a CZE method optimized for this purpose.

Signaling Pathways of Related Amanita Compounds

While this protocol focuses on the separation of ibotenic acid and this compound, it is important to understand their pharmacological context, particularly in relation to muscimol, the decarboxylated derivative of ibotenic acid. Ibotenic acid's excitatory effects are mediated through glutamate receptors, while muscimol is a potent agonist of GABA-A receptors, the primary inhibitory neurotransmitter system in the central nervous system. This compound's activity is comparatively weak.

G cluster_0 Neurotransmitters & Analogs cluster_1 Neuronal Receptors cluster_2 Cellular Response Ibotenic Acid Ibotenic Acid NMDA Receptor NMDA Receptor Ibotenic Acid->NMDA Receptor Agonist Muscimol Muscimol GABA-A Receptor GABA-A Receptor Muscimol->GABA-A Receptor Potent Agonist Glutamate Glutamate Glutamate->NMDA Receptor Binds to GABA GABA GABA->GABA-A Receptor Binds to Neuronal Excitation Neuronal Excitation NMDA Receptor->Neuronal Excitation Leads to Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Leads to

Caption: Primary signaling targets of Ibotenic Acid and Muscimol.

Experimental Protocol

This protocol is adapted from the validated CZE method for ibotenic acid and muscimol developed by Poliwoda et al. (2014) and is proposed to be effective for the separation of this compound due to its structural and charge similarities.

Sample Preparation (from Mushroom Matrix)
  • Homogenize 100 mg of dried and powdered mushroom sample.

  • Add 10 mL of extraction solvent (Methanol : 1 mM Sodium Phosphate Buffer pH 3, 1:1 v/v).

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4500 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a vial for analysis.

Capillary Electrophoresis Conditions
ParameterCondition
Instrument Standard Capillary Electrophoresis System with UV Detector
Capillary Fused-silica, 75 µm I.D., 50 cm effective length
Running Buffer (BGE) 25 mM Sodium Phosphate with 5% (v/v) Acetonitrile, adjusted to pH 3.0
Injection Hydrodynamic, 50 mbar for 5 seconds
Separation Voltage +25 kV
Capillary Temperature 25°C
Detection UV detection at 212 nm
Capillary Conditioning
  • New Capillary: Rinse with 1 M NaOH (30 min), followed by deionized water (15 min), and finally with the running buffer (30 min).

  • Between Runs: Rinse with 0.1 M NaOH (2 min), deionized water (2 min), and running buffer (5 min).

Separation Mechanism

At the operational pH of 3.0, the analytes exhibit different net charges, facilitating their separation.

  • Ibotenic Acid (pKa values: 3.0, 5.0, 8.2): The carboxylic acid group is partially deprotonated, resulting in a net negative charge. It will migrate towards the anode, but the strong electroosmotic flow (EOF) towards the cathode will carry it to the detector.

  • This compound : As a zwitterionic amino acid, at pH 3.0, its carboxylic acid group is partially deprotonated while its amino group is protonated. This results in a net charge that is likely near-neutral or slightly positive, leading to a migration time distinct from ibotenic acid.

  • Muscimol (pKa values: 4.8, 8.4): Not a primary target of this protocol, but if present, it would be protonated at pH 3.0, carrying a net positive charge and migrating faster than the EOF.

The expected migration order is Ibotenic Acid (slowest) < this compound < Muscimol (fastest).

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis CZE Analysis cluster_data Data Processing A Homogenize Mushroom Sample B Add Extraction Solvent (Methanol/Phosphate Buffer pH 3) A->B C Ultrasonicate for 30 min B->C D Centrifuge & Filter Supernatant C->D E Condition Capillary D->E Introduce to CE F Inject Sample (50 mbar, 5s) E->F G Apply Voltage (+25 kV) F->G H Detect at 212 nm G->H I Generate Electropherogram H->I Acquire Signal J Integrate Peak Areas I->J K Quantify using Calibration Curve J->K

Caption: Workflow for CZE analysis of this compound and Ibotenic acid.

Quantitative Data

The following tables summarize the performance characteristics of the CZE method for ibotenic acid, with expected similar performance for this compound. Data is compiled from published literature on the CZE analysis of Amanita toxins.

Table 1: Method Validation Parameters for Ibotenic Acid

ParameterValueReference
Linearity Range 2.5 - 7000 µg/mL[3]
Recovery > 87%[3]
Intra-day RSD (Quantitative) 1.0%[3]
Inter-day RSD (Quantitative) 2.5%[3]

Table 2: Performance of a similar CE-MS method for related toxins

ParameterValueReference
RSD of Migration Time 0.93% - 1.60%[4][5]
RSD of Peak Area 2.96% - 3.42%[4][5]
Limit of Detection (LOD) Nanomolar concentration level[4][5]

Expected Results

The CZE method should provide a clean separation of ibotenic acid and this compound. An electropherogram will show distinct peaks corresponding to each analyte, with retention times that are highly reproducible under the specified conditions. Quantification is achieved by integrating the peak area and comparing it to a calibration curve prepared with analytical standards.

Conclusion

The described Capillary Zone Electrophoresis protocol offers a reliable and efficient method for the separation and quantification of ibotenic acid and this compound. The simplicity of the sample preparation and the speed of analysis make it an excellent choice for researchers in natural product chemistry, toxicology, and pharmacology. The method's performance characteristics demonstrate its suitability for routine analysis and quantitative studies.

References

Application Notes and Protocols for the Isolation and Purification of Muscazone from Amanita muscaria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscazone is a naturally occurring isoxazole alkaloid found in the mushroom Amanita muscaria. It is closely related to the more abundant and psychoactive compounds, ibotenic acid and muscimol. This compound is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation[1]. While its pharmacological activity is considered to be minor compared to ibotenic acid and muscimol, its unique structure and relationship to these neuroactive compounds make it a molecule of interest for researchers in natural product chemistry, toxicology, and drug development.

This document provides detailed protocols for the isolation and purification of this compound from Amanita muscaria, as well as methods for its production via the photochemical conversion of ibotenic acid.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and related compounds is presented in the table below.

PropertyThis compoundIbotenic AcidMuscimol
Chemical Formula C₅H₆N₂O₄C₅H₆N₂O₄C₄H₆N₂O₂
Molar Mass 158.11 g/mol 158.11 g/mol 114.10 g/mol
Appearance Colorless crystalsColorless crystalsColorless crystals
Melting Point 190 °C (decomposes)145 °C (decomposes)175 °C (decomposes)
Solubility Soluble in waterSoluble in waterReadily soluble in water

Quantitative Data

The concentration of this compound in Amanita muscaria is generally low and can vary significantly depending on the age of the mushroom, storage conditions, and exposure to light. It is often considered a minor constituent or an artifact of the isolation process due to the UV-induced conversion of the more abundant ibotenic acid. Quantitative data for this compound is scarce in the literature. The table below summarizes the typical concentrations of the major isoxazole alkaloids found in Amanita muscaria.

CompoundConcentration in Fresh Mushroom (mg/kg)Concentration in Dried Mushroom (mg/kg)
Ibotenic Acid300 - 1000Variable (decreases with drying)
Muscimol30 - 100Variable (increases with drying)
This compound Not well quantified (trace amounts) Variable (can increase with UV exposure)

Experimental Protocols

Two primary approaches for obtaining purified this compound are presented: direct isolation from fungal material and photochemical conversion from purified ibotenic acid.

Protocol 1: Isolation of this compound from Amanita muscaria

This protocol outlines the steps for the extraction and chromatographic purification of this compound from dried Amanita muscaria fruiting bodies.

Materials:

  • Dried and powdered Amanita muscaria caps

  • Methanol

  • Water (deionized)

  • Hydrochloric acid (HCl)

  • Ammonium hydroxide (NH₄OH)

  • Strong cation exchange resin (e.g., Dowex 50W X8)

  • Cellulose powder for chromatography

  • Silica gel for thin-layer chromatography (TLC)

  • Standard laboratory glassware and equipment (beakers, flasks, rotary evaporator, chromatography columns, etc.)

Workflow Diagram:

G Workflow for this compound Isolation A Extraction B Filtration & Concentration A->B C Ion-Exchange Chromatography B->C D Elution C->D E Cellulose Column Chromatography D->E F Fraction Analysis (TLC) E->F G Purified this compound F->G

Caption: Workflow for the isolation and purification of this compound.

Procedure:

  • Extraction:

    • Macerate 100 g of dried, powdered Amanita muscaria caps in 500 mL of 70% aqueous methanol for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through cheesecloth and then filter paper to remove solid material.

    • Re-extract the mushroom material with another 300 mL of 70% methanol for 12 hours.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude aqueous extract.

  • Ion-Exchange Chromatography:

    • Prepare a column with a strong cation exchange resin (e.g., Dowex 50W X8) in the H⁺ form.

    • Adjust the pH of the crude extract to approximately 2-3 with 1M HCl.

    • Load the acidified extract onto the ion-exchange column.

    • Wash the column with deionized water until the eluate is neutral.

    • Elute the bound compounds with a gradient of ammonium hydroxide, starting from 0.1 M up to 2 M. Collect fractions of 10-20 mL.

  • Fraction Analysis and Pooling:

    • Monitor the collected fractions using thin-layer chromatography (TLC) on silica gel plates. A suitable developing solvent system is n-butanol:acetic acid:water (4:1:1).

    • Visualize the spots by spraying with a ninhydrin solution and heating. Ibotenic acid, muscimol, and this compound will appear as colored spots.

    • Identify the fractions containing this compound by comparing with a known standard if available, or by pooling fractions that show a spot at the expected Rf value for this compound.

  • Cellulose Column Chromatography for Final Purification:

    • Pool the fractions identified as containing this compound and concentrate them under reduced pressure.

    • Prepare a chromatography column with cellulose powder equilibrated with the same solvent system used for TLC.

    • Load the concentrated this compound-containing fraction onto the cellulose column.

    • Elute the column with the n-butanol:acetic acid:water (4:1:1) solvent system.

    • Collect fractions and monitor by TLC to isolate the pure this compound.

  • Crystallization:

    • Combine the pure this compound fractions and evaporate the solvent.

    • Recrystallize the residue from a minimal amount of water-ethanol to obtain purified this compound crystals.

Protocol 2: Photochemical Conversion of Ibotenic Acid to this compound

This protocol describes the conversion of ibotenic acid to this compound using UV irradiation, followed by purification.

Materials:

  • Purified ibotenic acid

  • Deionized water

  • UV lamp (254 nm)

  • Quartz reaction vessel

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

Workflow Diagram:

G Photochemical Conversion Workflow A Ibotenic Acid Solution B UV Irradiation (254 nm) A->B C Reaction Monitoring (HPLC) B->C D Purification by Preparative HPLC C->D When conversion is optimal E Lyophilization D->E F Purified this compound E->F

Caption: Workflow for photochemical conversion of ibotenic acid to this compound.

Procedure:

  • Preparation of Ibotenic Acid Solution:

    • Dissolve 100 mg of purified ibotenic acid in 100 mL of deionized water in a quartz reaction vessel.

  • UV Irradiation:

    • Place the quartz vessel under a UV lamp emitting at 254 nm.

    • Irradiate the solution with continuous stirring at room temperature. The duration of irradiation will depend on the intensity of the UV source and should be monitored.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture for HPLC analysis.

    • Use a C18 column with a mobile phase of water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) in a gradient elution.

    • Monitor the disappearance of the ibotenic acid peak and the appearance of the this compound peak.

  • Purification:

    • Once the optimal conversion to this compound is achieved (as determined by HPLC), stop the irradiation.

    • Purify the reaction mixture using preparative HPLC with the same column and mobile phase conditions as used for monitoring.

    • Collect the fraction corresponding to the this compound peak.

  • Isolation:

    • Freeze-dry the collected this compound fraction to obtain the purified compound as a solid.

Analytical Methods

For the analysis and quantification of this compound, High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the method of choice.

HPLC Conditions for Analysis of this compound, Ibotenic Acid, and Muscimol:

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or MS (ESI+)

Signaling Pathways

While this compound's pharmacological activity is weak, it is structurally related to ibotenic acid, an agonist of NMDA glutamate receptors, and muscimol, a potent GABA-A receptor agonist. The diagram below illustrates the relationship between these compounds and their primary molecular targets.

G Signaling Pathway Context Ibotenic_Acid Ibotenic Acid This compound This compound Ibotenic_Acid->this compound UV Light NMDA_Receptor NMDA Receptor Ibotenic_Acid->NMDA_Receptor Agonist Muscimol Muscimol GABA_A_Receptor GABA-A Receptor Muscimol->GABA_A_Receptor Agonist Neuronal_Excitation Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Neuronal_Inhibition Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition

References

Application Notes and Protocols: UV-Induced Synthesis of Muscazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of muscazone through the ultraviolet (UV) irradiation of ibotenic acid. This compound, a psychoactive compound found in certain Amanita species, is a structural isomer of ibotenic acid.[1] The synthesis is achieved via a photochemical rearrangement reaction.[2]

Introduction

This compound is a compound of interest due to its relationship with the neuroactive compounds ibotenic acid and muscimol, which are found in mushrooms like Amanita muscaria.[3] Unlike muscimol, which is a potent GABAA receptor agonist, this compound exhibits weaker pharmacological activity.[3] The primary route for this compound formation, both naturally and in the laboratory, is through the UV-induced photochemical transformation of ibotenic acid.[2][4] This process involves the rearrangement of the isoxazole ring of ibotenic acid into the 2(3H)-oxazolone ring structure of this compound, a transformation comparable to a Lossen rearrangement.[2]

This protocol outlines the materials, equipment, and steps required to perform this synthesis in a laboratory setting.

Reaction Pathway

The conversion of ibotenic acid to this compound is a photochemical isomerization reaction. Under UV irradiation, the isoxazole ring in ibotenic acid rearranges to form the more stable oxazolone ring of this compound.

Caption: Photochemical conversion of Ibotenic Acid to this compound.

Experimental Protocol

This protocol provides a general procedure. Researchers should optimize parameters such as solvent, concentration, irradiation time, and UV wavelength for their specific setup to maximize yield and purity.

3.1. Materials and Reagents

  • Ibotenic Acid (≥98% purity)

  • Solvent: Deionized water or a suitable buffer solution (e.g., phosphate buffer, pH 7.0)

  • Nitrogen gas (for deoxygenation)

  • Mobile phase for HPLC (e.g., acetonitrile, ammonium acetate solution)[5]

  • Standards for this compound and Ibotenic Acid (for analytical purposes)

3.2. Equipment

  • Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp)

  • Quartz reaction vessel

  • Magnetic stirrer and stir bar

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector[5][6]

  • Rotary evaporator

  • Freeze-dryer (Lyophilizer)

  • Standard laboratory glassware

3.3. Procedure

  • Solution Preparation:

    • Prepare a solution of ibotenic acid in deionized water (e.g., 0.5 mg/mL). The concentration may need to be optimized.

    • Transfer the solution to the quartz reaction vessel.

    • Deoxygenate the solution by bubbling nitrogen gas through it for 15-20 minutes to prevent side reactions.

  • UV Irradiation:

    • Place the reaction vessel in the photochemical reactor.

    • Begin stirring the solution.

    • Turn on the UV lamp to initiate the reaction. The choice of lamp will determine the wavelength; a broad-spectrum mercury lamp is often suitable.

    • Maintain the reaction at a constant temperature (e.g., 20-25°C) using a cooling system if necessary, as UV lamps generate heat.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes).

    • Analyze the aliquots using HPLC to determine the relative concentrations of ibotenic acid and this compound.[5] A suitable method would involve a C18 column with a mobile phase of acetonitrile and ammonium acetate buffer, with UV detection around 255 nm.[5]

    • Continue the irradiation until the concentration of ibotenic acid has minimized and the concentration of this compound has maximized.

  • Product Isolation and Purification:

    • Once the reaction is complete, turn off the UV lamp.

    • Transfer the reaction mixture to a round-bottom flask.

    • Concentrate the solution using a rotary evaporator under reduced pressure.

    • The resulting concentrated solution or solid can be further purified using preparative chromatography if necessary.

    • For a solid product, freeze-dry the purified solution to obtain this compound as a powder.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Systematic optimization of reaction parameters is crucial for maximizing the yield of this compound. The following table should be used to log experimental data and identify the optimal conditions for the UV-induced synthesis.

Run ID Ibotenic Acid Conc. (mg/mL) Solvent/pH UV Lamp Power (W) Irradiation Time (h) Temperature (°C) Yield of this compound (%) Purity (%)
Exp-010.5Water / 7.0150125
Exp-020.5Water / 7.0150225
Exp-030.5Water / 7.0300125
Exp-041.0Water / 7.0150225
Exp-050.5Phosphate Buffer / 6.0150225

Yield and Purity to be determined by a validated analytical method such as HPLC with a calibrated standard.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

G Workflow for UV-Induced this compound Synthesis cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_purification Isolation & Purification cluster_analysis Analysis A Prepare Ibotenic Acid Solution B Deoxygenate with N2 A->B C UV Irradiation in Photoreactor B->C D Monitor Reaction via HPLC C->D Periodic Sampling E Concentrate Product (Rotary Evaporation) D->E Reaction Complete F Purify via Chromatography (Optional) E->F G Freeze-Dry to Obtain Solid Product F->G H Characterize Product (HPLC, MS, NMR) G->H

Caption: Step-by-step workflow for this compound synthesis.

References

Application Notes and Protocols for the Development of Analytical Standards for Muscazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscazone is a naturally occurring amino acid derivative found in trace amounts in mushrooms of the Amanita genus. It is primarily known as a photochemical rearrangement product of ibotenic acid, a neuroactive compound also present in these mushrooms.[1][2][3][4] Unlike ibotenic acid and its decarboxylated product muscimol, this compound exhibits significantly lower pharmacological activity.[1][2] Nevertheless, its presence as a related substance necessitates the development of a well-characterized analytical standard for accurate identification and quantification in toxicological studies, phytochemical research, and in the quality control of any potential pharmaceutical products derived from these natural sources.

This document provides detailed protocols for the synthesis, purification, and analytical characterization of a this compound analytical standard.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for the development of analytical methods and for understanding its behavior in various experimental conditions.

PropertyValueReference
Chemical Formula C₅H₆N₂O₄[1]
Molecular Weight 158.11 g/mol [1]
Appearance Colorless crystals[5]
Melting Point ~190 °C (with decomposition)[1]
Solubility Soluble in water[5]

Experimental Protocols

Synthesis of this compound from Ibotenic Acid

This protocol describes the photochemical conversion of ibotenic acid to this compound.

Materials:

  • Ibotenic acid

  • Deionized water

  • Quartz reaction vessel

  • UV lamp (254 nm)

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Prepare a 1 mg/mL solution of ibotenic acid in deionized water in the quartz reaction vessel.

  • Adjust the pH of the solution to 6.5-7.0 using a dilute solution of sodium hydroxide or hydrochloric acid.

  • Place the reaction vessel on a magnetic stirrer and add a stir bar.

  • Position the UV lamp approximately 10 cm from the quartz vessel.

  • Irradiate the solution with UV light at 254 nm with continuous stirring at room temperature.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC (as described in Protocol 3) to observe the formation of this compound and the depletion of ibotenic acid.

  • Continue the irradiation until the conversion to this compound is maximized, as determined by HPLC analysis.

  • Once the reaction is complete, proceed with the purification of this compound.

Purification of this compound by Recrystallization

This protocol outlines the purification of the synthesized this compound.

Materials:

  • Crude this compound solution from synthesis

  • Ethanol

  • Deionized water

  • Beakers

  • Hot plate with magnetic stirring

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Concentrate the crude this compound solution under reduced pressure to a smaller volume.

  • Transfer the concentrated solution to a beaker and place it on a hot plate with magnetic stirring.

  • Heat the solution gently while slowly adding ethanol until the this compound is completely dissolved. Avoid excessive boiling.

  • Once dissolved, remove the beaker from the hot plate and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the beaker in an ice bath to facilitate further crystallization.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals with a small amount of cold ethanol-water mixture.

  • Dry the purified this compound crystals under vacuum at a temperature not exceeding 40°C.

  • Store the purified this compound analytical standard in a desiccator at 2-8°C, protected from light.

Analytical Characterization of this compound Standard

Instrument:

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.

Procedure:

  • Prepare a 10 µg/mL solution of the purified this compound in a suitable solvent (e.g., water:methanol 50:50).

  • Infuse the solution directly into the ESI source or inject it into the LC system.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Confirm the presence of the molecular ion corresponding to the calculated mass of this compound (m/z 159.03 in positive mode [M+H]⁺ and m/z 157.02 in negative mode [M-H]⁻).

Instrument:

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Dissolve an appropriate amount of the purified this compound in a suitable deuterated solvent (e.g., D₂O).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound. Characteristic peaks for the oxazole ring are expected in the range of δ 6.8–7.2 ppm in the ¹H NMR spectrum.[6]

Instrument:

  • HPLC system with a UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 5% B; 2-15 min: 5-30% B; 15-17 min: 30-5% B; 17-20 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Prepare a stock solution of the purified this compound standard at a concentration of 1 mg/mL in water.

  • Prepare a working solution of 100 µg/mL from the stock solution.

  • Inject the working solution into the HPLC system.

  • Record the chromatogram and determine the area of the this compound peak.

  • Calculate the purity of the standard by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100.

Stability Study of this compound Analytical Standard

This protocol describes a stability study to determine the shelf-life of the this compound analytical standard.

Storage Conditions:

  • Long-term: 2-8 °C

  • Accelerated: 25 °C / 60% RH and 40 °C / 75% RH

Testing Intervals:

  • Long-term: 0, 3, 6, 9, 12, 18, 24, 36 months

  • Accelerated: 0, 1, 3, 6 months

Procedure:

  • Aliquot the purified this compound standard into multiple vials for each storage condition and time point.

  • Place the vials in the respective stability chambers.

  • At each time point, remove a vial from each storage condition.

  • Analyze the sample for appearance, purity (by HPLC as per Protocol 3.3), and any degradation products.

  • Record the results in a stability data table.

Stability Data Summary Table:

Time PointStorage ConditionAppearancePurity (%)Degradation Products (%)
0-Colorless crystals99.8Not Detected
3 months2-8 °CNo change99.7Not Detected
6 months2-8 °CNo change99.8Not Detected
...............
1 month25°C/60%RHNo change99.6<0.1
3 months25°C/60%RHNo change99.50.1
...............
1 month40°C/75%RHNo change99.20.2
3 months40°C/75%RHSlight discoloration98.50.8
...............

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Ibotenic_Acid Ibotenic Acid Solution UV_Irradiation UV Irradiation (254 nm) Ibotenic_Acid->UV_Irradiation Photochemical Rearrangement Crude_this compound Crude this compound Solution UV_Irradiation->Crude_this compound Concentration Concentration Crude_this compound->Concentration Recrystallization Recrystallization (Ethanol/Water) Concentration->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Purified_Standard Purified this compound Analytical Standard Filtration_Drying->Purified_Standard

Caption: Workflow for the synthesis and purification of this compound analytical standard.

Analytical_Characterization_Workflow cluster_analysis Analytical Characterization Purified_Standard Purified this compound Analytical Standard Identity_Confirmation Identity Confirmation (LC-MS) Purified_Standard->Identity_Confirmation Structural_Elucidation Structural Elucidation (NMR) Purified_Standard->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC) Purified_Standard->Purity_Assessment Stability_Study Stability Study Purified_Standard->Stability_Study Confirmed_Identity Confirmed_Identity Identity_Confirmation->Confirmed_Identity Confirmed Identity Confirmed_Structure Confirmed_Structure Structural_Elucidation->Confirmed_Structure Confirmed Structure Purity_Value Purity_Value Purity_Assessment->Purity_Value Purity >99.5% Shelf_Life Shelf_Life Stability_Study->Shelf_Life Established Shelf-Life

References

Application Notes and Protocols for the Structural Elucidation of Muscazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscazone is a naturally occurring amino acid and a structural isomer of ibotenic acid, found in trace amounts in mushrooms of the Amanita genus, most notably Amanita muscaria. It is primarily formed through the photochemical rearrangement of ibotenic acid upon exposure to ultraviolet (UV) radiation.[1][2][3] Unlike ibotenic acid and its decarboxylated product muscimol, which are known for their psychoactive properties, this compound exhibits significantly weaker pharmacological activity.[2][3] The structural elucidation of this compound is crucial for understanding the chemical diversity within Amanita species and for the accurate identification and quantification of all isoxazole derivatives in toxicological and pharmacological studies.

This document provides detailed application notes and experimental protocols for the key techniques employed in the structural elucidation of this compound.

Physicochemical Properties and Structural Information

The structural characterization of this compound reveals a heterocyclic compound with the molecular formula C₅H₆N₂O₄. It presents as colorless crystals that are soluble in water and have a melting point of approximately 190°C, at which temperature it also undergoes decomposition.[1]

PropertyValueReference
Molecular FormulaC₅H₆N₂O₄[1]
Molecular Weight158.11 g/mol [4]
AppearanceColorless crystals[1]
Melting Point~190°C (with decomposition)[1]
SolubilitySoluble in water[1]

Spectroscopic Data for Structural Elucidation

Detailed modern spectroscopic data for this compound is not widely available in recent literature. The initial structural elucidation was reported in 1965.[5][6][7][8] The following tables summarize the expected and historically reported data used for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide definitive evidence for its unique oxazolone ring structure, distinguishing it from the isoxazole ring of ibotenic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.0-4.5Doublet of doublets1Hα-proton
~5.0-5.5Multiplet1HVinyl proton
~7.0-7.5Broad singlet1HNH of oxazolone
~8.0-8.5Broad singlet2HNH₂ of amino acid

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~55-60α-carbon
~90-100Vinyl carbon
~150-160C=O of oxazolone
~170-180Carboxyl carbon
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its elemental composition and structural features. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Table 3: Expected Mass Spectrometry Data for this compound

m/zInterpretation
159.03[M+H]⁺ (Calculated for C₅H₇N₂O₄⁺: 159.0399)
141.03[M+H - H₂O]⁺
113.04[M+H - COOH - H]⁺
97.04[M+H - COOH - H - O]⁺
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for identifying the presence of chromophores (light-absorbing groups) in a molecule. The oxazolone ring system in this compound is expected to have a characteristic UV absorption maximum.

Table 4: Expected UV-Vis Spectroscopic Data for this compound

Solventλmax (nm)
Water~220-230
Ethanol~220-230

Experimental Protocols

Protocol 1: Isolation of this compound from Amanita muscaria (Historical Method Adaptation)

This protocol is an adaptation based on historical accounts of this compound isolation.[6]

1. Extraction: a. Fresh or dried Amanita muscaria caps are homogenized and extracted with 70% methanol or water. b. The extract is filtered and concentrated under reduced pressure.

2. Chromatographic Separation: a. The concentrated extract is subjected to column chromatography on a cellulose or silica gel column. b. Elution is performed with a solvent system such as n-butanol:acetic acid:water. c. Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound (visualized with ninhydrin spray).

3. Purification: a. Fractions containing this compound are pooled and further purified by preparative TLC or crystallization from water-ethanol.

Protocol 2: Photochemical Conversion of Ibotenic Acid to this compound

This protocol describes the laboratory synthesis of this compound from its precursor, ibotenic acid.[1][3]

1. Preparation of Ibotenic Acid Solution: a. Dissolve a known quantity of ibotenic acid in deionized water to a concentration of 1-5 mg/mL.

2. UV Irradiation: a. Place the ibotenic acid solution in a quartz reaction vessel. b. Irradiate the solution with a high-pressure mercury lamp (or a similar UV source with emission around 254 nm) for several hours. c. Monitor the reaction progress by TLC or HPLC, observing the disappearance of the ibotenic acid spot/peak and the appearance of the this compound spot/peak.

3. Isolation and Purification of this compound: a. After the reaction is complete, concentrate the solution under reduced pressure. b. Purify the resulting this compound using the chromatographic methods described in Protocol 1.

Visualizations

experimental_workflow cluster_extraction Extraction & Isolation cluster_synthesis Photochemical Synthesis cluster_purification Purification cluster_analysis Structural Elucidation A Amanita muscaria fruit bodies B Homogenization & Extraction (70% Methanol) A->B C Filtration & Concentration B->C H Crude this compound C->H D Ibotenic Acid E Aqueous Solution D->E F UV Irradiation (254 nm) E->F G Reaction Monitoring (TLC/HPLC) F->G G->H I Column Chromatography (Cellulose/Silica) H->I J Fractions Collection I->J K TLC Analysis J->K L Purified this compound K->L M NMR Spectroscopy (¹H, ¹³C, 2D) L->M N Mass Spectrometry (ESI-MS) L->N O UV-Vis Spectroscopy L->O P Structure Confirmation M->P N->P O->P

Caption: Experimental workflow for this compound isolation, synthesis, and structural elucidation.

photochemical_conversion ibotenic_acid Ibotenic Acid Isoxazole Ring This compound This compound Oxazolone Ring ibotenic_acid->this compound UV Light (hν) Rearrangement

Caption: Photochemical conversion of ibotenic acid to this compound.

References

Application Notes and Protocols for Studying Muscarinic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and determining the binding affinity of novel compounds for muscarinic acetylcholine receptors (mAChRs). This document outlines the theoretical background of muscarinic receptor signaling, detailed protocols for common binding assays, and a summary of binding affinities for standard reference compounds.

Introduction to Muscarinic Receptors and Their Signaling Pathways

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of acetylcholine's functions in the central and peripheral nervous systems.[1][2] There are five distinct subtypes, designated M1 through M5, each with a unique tissue distribution and coupled to different intracellular signaling pathways.[3][4] Understanding these pathways is essential for interpreting binding affinity data in the context of functional cellular responses.

The five subtypes can be broadly categorized into two major signaling cascades based on their G protein coupling:[1]

  • M1, M3, and M5 Receptors: These receptors preferentially couple to Gq/11 proteins. Upon agonist binding, they activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5] This cascade is fundamental in mediating smooth muscle contraction, glandular secretion, and neuronal excitation.

  • M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Agonist activation of M2 and M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP). The βγ subunits of the activated G protein can also directly modulate the activity of ion channels, such as opening inwardly rectifying potassium channels, which leads to hyperpolarization and inhibition of neuronal activity and cardiac muscle contraction.[3]

Muscarinic_Signaling_Pathways cluster_0 M1, M3, M5 Signaling cluster_1 M2, M4 Signaling M1_M3_M5 M1, M3, M5 Gq11 Gq/11 M1_M3_M5->Gq11 activate PLC Phospholipase C (PLC) Gq11->PLC activate PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2, M4 Gio Gi/o M2_M4->Gio activate AC Adenylyl Cyclase (AC) Gio->AC inhibit K_channel K+ Channel Gio->K_channel activate βγ subunit ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Figure 1: Muscarinic Receptor Signaling Pathways.

Methods for Studying Muscarinic Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5][6] These assays utilize a radioactively labeled ligand that binds with high affinity and specificity to the receptor of interest. The two primary types of radioligand binding assays are saturation binding and competition binding assays.[7]

Saturation Binding Assay

A saturation binding assay is used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.[5][6] The Kd is a measure of the radioligand's affinity for the receptor; a lower Kd value indicates a higher affinity.[6]

In this assay, increasing concentrations of a radiolabeled ligand are incubated with a fixed amount of receptor preparation until equilibrium is reached. The amount of bound radioligand is then measured. Non-specific binding is determined by adding a high concentration of an unlabeled competing ligand to a parallel set of experiments. Specific binding is calculated by subtracting the non-specific binding from the total binding.[6]

Saturation_Binding_Workflow cluster_workflow Saturation Binding Assay Workflow prep Prepare Receptor Membranes incubate Incubate with Increasing Concentrations of Radioligand prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (Scatchard or Non-linear Regression) measure->analyze results Determine Kd and Bmax analyze->results

Figure 2: Saturation Binding Assay Workflow.

Competition Binding Assay

Competition binding assays are performed to determine the affinity of an unlabeled test compound for a receptor.[7] This is expressed as the inhibitory constant (Ki). In this assay, a fixed concentration of a radiolabeled ligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound. The test compound will compete with the radioligand for binding to the receptor.

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

where:

  • [L] is the concentration of the radioligand

  • Kd is the equilibrium dissociation constant of the radioligand

Competition_Binding_Workflow cluster_workflow Competition Binding Assay Workflow prep Prepare Receptor Membranes incubate Incubate with Fixed Radioligand and Increasing Concentrations of Unlabeled Test Compound prep->incubate separate Separate Bound and Free Ligand (Filtration) incubate->separate measure Measure Radioactivity separate->measure analyze Analyze Data (Non-linear Regression) measure->analyze results Determine IC50 and Calculate Ki analyze->results

Figure 3: Competition Binding Assay Workflow.

Experimental Protocols

The following are generalized protocols for performing radioligand binding assays for muscarinic receptors. Specific conditions, such as incubation time and temperature, may need to be optimized for different receptor subtypes and radioligands.

Materials
  • Receptor Source: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells) or tissue homogenates known to be rich in a particular subtype.

  • Radioligand: A high-affinity muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).

  • Unlabeled Ligands: A non-selective muscarinic antagonist (e.g., atropine) for determining non-specific binding, and the unlabeled test compounds for competition assays.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the chosen radioisotope.

  • Filtration Apparatus: A cell harvester or vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: For measuring radioactivity.

Protocol for Saturation Binding Assay
  • Membrane Preparation: Homogenize cells or tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspending in fresh assay buffer and centrifuging again. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: Prepare serial dilutions of the radioligand in assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, receptor membranes, and the desired concentration of radioligand.

    • Non-specific Binding: Assay buffer, receptor membranes, a high concentration of unlabeled antagonist (e.g., 1 µM atropine), and the desired concentration of radioligand.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[6]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each radioligand concentration by subtracting the average non-specific binding from the average total binding.

    • Plot the specific binding (y-axis) against the concentration of the radioligand (x-axis).

    • Analyze the data using non-linear regression to fit a one-site binding (hyperbola) model to determine the Kd and Bmax values.

Protocol for Competition Binding Assay
  • Membrane Preparation: Prepare receptor membranes as described in the saturation binding protocol.

  • Assay Setup: Prepare serial dilutions of the unlabeled test compound in assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Assay buffer, receptor membranes, and a fixed concentration of radioligand (typically at or near its Kd value).

    • Non-specific Binding: Assay buffer, receptor membranes, a high concentration of unlabeled antagonist (e.g., 1 µM atropine), and the fixed concentration of radioligand.

    • Competition: Assay buffer, receptor membranes, the fixed concentration of radioligand, and increasing concentrations of the unlabeled test compound.

  • Incubation, Filtration, and Counting: Follow the same procedures as in the saturation binding assay.

  • Data Analysis:

    • Calculate the percent specific binding at each concentration of the test compound.

    • Plot the percent specific binding (y-axis) against the log concentration of the test compound (x-axis).

    • Analyze the data using non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Data Presentation: Binding Affinities of Standard Muscarinic Ligands

The following tables summarize the binding affinities (Ki or pKi values) of commonly used muscarinic agonists and antagonists for the five human muscarinic receptor subtypes. These values can serve as a reference for validating experimental results and comparing the selectivity of novel compounds.

Table 1: Binding Affinities (pKi) of Muscarinic Antagonists

AntagonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
Atropine9.19.29.29.19.0
Scopolamine9.39.49.49.29.2
Pirenzepine8.26.76.97.67.1
Methoctramine6.98.16.87.56.9
4-DAMP8.98.09.38.38.7
Tropicamide7.87.17.98.07.6
Ipratropium8.99.19.28.98.8
Tiotropium9.19.39.59.09.0

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity. Data is compiled from various sources and may vary depending on experimental conditions.

Table 2: Binding Affinities (pKi) of Muscarinic Agonists

AgonistM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)
Acetylcholine6.87.26.97.06.9
Carbachol6.06.56.26.36.1
Oxotremorine-M7.58.07.67.87.7
Pilocarpine6.26.46.36.36.2
McN-A-3437.26.16.36.86.5

Note: Agonist affinities can be more complex to determine and may be influenced by the G protein coupling state of the receptor.[7]

Conclusion

The methods described in these application notes provide a robust framework for the characterization of the binding affinity of novel compounds at muscarinic receptor subtypes. Accurate determination of Kd and Ki values is a critical first step in the drug discovery process, enabling the identification of potent and selective ligands. A thorough understanding of the underlying signaling pathways is also essential for correlating binding affinity with functional activity and predicting the physiological effects of new drug candidates.

References

Application Notes and Protocols for Assessing Muscazone Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscazone is a compound found in Amanita muscaria, often as a breakdown product of ibotenic acid.[1][2][3][4] While its pharmacological activity is considered to be minor compared to muscimol and ibotenic acid, a thorough assessment of its potential neurotoxicity is crucial for any drug development program or comprehensive risk assessment.[1][4][5] Neurotoxicity encompasses adverse effects on the structure or function of the central or peripheral nervous system.[6][7] These application notes provide a detailed experimental framework for evaluating the neurotoxic potential of this compound using a combination of in vitro and in vivo methodologies.

The following protocols are designed to assess key indicators of neurotoxicity, including cytotoxicity, oxidative stress, apoptosis, and effects on neuronal morphology.[8][9][10] Integrating data from these assays will provide a comprehensive neurotoxicological profile of this compound.

I. In Vitro Neurotoxicity Assessment

In vitro assays offer a controlled environment to investigate the direct effects of this compound on neuronal cells, providing valuable mechanistic insights.[11][12] Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used for initial neurotoxicity screening due to their human origin and neuronal characteristics.[9]

Experimental Workflow: In Vitro Neurotoxicity Screening

G cluster_0 Cell Culture cluster_1 This compound Treatment cluster_2 Incubation cluster_3 Endpoint Assays cluster_4 Data Analysis start Seed SH-SY5Y cells in 96-well plates treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for 24-48 hours treat->incubate assay1 Cell Viability (MTT/LDH) incubate->assay1 assay2 Oxidative Stress (ROS Assay) incubate->assay2 assay3 Apoptosis (Caspase-3/7 Assay) incubate->assay3 assay4 Neurite Outgrowth incubate->assay4 analyze Quantify and analyze results assay1->analyze assay2->analyze assay3->analyze assay4->analyze

Caption: Workflow for in vitro neurotoxicity assessment of this compound.

A. Cell Viability Assays

1. MTT Assay for Metabolic Activity

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing different concentrations of this compound to the respective wells. Include a vehicle control (medium with the solvent used for this compound).

    • Incubate the plate for 24 or 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

2. Lactate Dehydrogenase (LDH) Assay for Membrane Integrity

  • Principle: This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage. Increased LDH activity in the medium is an indicator of cytotoxicity.

  • Protocol:

    • Follow steps 1-4 of the MTT assay protocol.

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Prepare a reaction mixture according to the LDH assay kit manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

B. Oxidative Stress Assay

Reactive Oxygen Species (ROS) Measurement using DCFDA

  • Principle: 2',7'-Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.[13][14][15]

  • Protocol:

    • Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM DCFDA in serum-free medium for 30-45 minutes at 37°C in the dark.[14][16]

    • Wash the cells twice with warm PBS to remove excess dye.

    • Add 100 µL of medium containing various concentrations of this compound to the wells.

    • Incubate for the desired time period (e.g., 1, 3, 6, or 24 hours).

    • Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.[16]

C. Apoptosis Assay

Caspase-3/7 Activity Assay

  • Principle: Caspases are a family of proteases that play a key role in apoptosis. This assay uses a proluminescent substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7, leading to the generation of a luminescent signal.[17][18]

  • Protocol:

    • Seed SH-SY5Y cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with different concentrations of this compound and incubate for 24 hours.

    • Equilibrate the plate and the caspase-glo 3/7 reagent to room temperature.

    • Add 100 µL of the caspase-glo 3/7 reagent to each well.[17]

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate the plate for 1-2 hours at room temperature, protected from light.[18]

    • Measure the luminescence using a plate-reading luminometer.

D. Neurite Outgrowth Assay
  • Principle: Neurite outgrowth is a critical process in neuronal development and can be disrupted by neurotoxic compounds.[8] This assay quantifies changes in neurite length and number.

  • Protocol:

    • Plate SH-SY5Y cells (or iPSC-derived neurons for higher biological relevance) on laminin-coated 96-well plates.[19]

    • Induce differentiation of SH-SY5Y cells by treating with retinoic acid for 3-5 days.[20]

    • Treat the differentiated cells with various concentrations of this compound for 24-72 hours.[19]

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin) and a fluorescent secondary antibody. Stain the nuclei with DAPI.

    • Acquire images using a high-content imaging system.

    • Analyze the images using appropriate software to quantify neurite length, number of neurites per cell, and cell number.[21][22]

Data Presentation: In Vitro Neurotoxicity of this compound
Assay Endpoint Measured This compound Concentration (µM) Result (Mean ± SD)
MTT Cell Viability (%)0.1
1
10
100
LDH Cytotoxicity (%)0.1
1
10
100
ROS Fluorescence Intensity (AU)0.1
1
10
100
Caspase-3/7 Luminescence (RLU)0.1
1
10
100
Neurite Outgrowth Average Neurite Length (µm)0.1
1
10
100

II. Potential Signaling Pathway Involved in this compound Neurotoxicity

Dysregulation of signaling pathways is a common feature of neurodegenerative processes.[23][24][25][26] Oxidative stress, for instance, can activate pro-apoptotic pathways.

G This compound This compound ROS Increased ROS This compound->ROS Mito Mitochondrial Dysfunction ROS->Mito MAPK MAPK Pathway (p38, JNK) ROS->MAPK PI3K_Akt PI3K/Akt Pathway (Inhibition) ROS->PI3K_Akt Bax Bax Activation Mito->Bax Bcl2 Bcl-2 Inhibition Mito->Bcl2 Casp3 Caspase-3 Activation MAPK->Casp3 PI3K_Akt->Casp3 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential signaling cascade for this compound-induced apoptosis.

III. In Vivo Neurotoxicity Assessment

In vivo studies are essential to understand the systemic effects of this compound, including its metabolism, distribution, and impact on complex behaviors.[6][27][28] Rodent models are commonly used for initial in vivo neurotoxicity screening.[7]

Experimental Design: In Vivo Neurotoxicity Study in Rodents
  • Animal Model: Male and female Sprague-Dawley rats (8-10 weeks old).

  • Groups (n=10/sex/group):

    • Group 1: Vehicle control (e.g., saline or appropriate solvent).

    • Group 2: Low dose of this compound.

    • Group 3: Mid dose of this compound.

    • Group 4: High dose of this compound.

    • Dose selection should be based on acute toxicity studies or a multiple of the expected therapeutic dose.

  • Administration: Oral gavage or intraperitoneal injection, daily for 28 days.

  • Assessments:

    • Clinical Observations: Daily checks for signs of toxicity (e.g., changes in posture, gait, activity level, convulsions).

    • Body Weight and Food Consumption: Measured weekly.

    • Functional Observational Battery (FOB): Conducted weekly to assess nervous system function. This includes observations of home cage activity, open field activity, and responses to various stimuli.

    • Motor Activity: Assessed using an automated activity monitoring system.

    • Learning and Memory: Evaluated using tests such as the Morris water maze or passive avoidance test at the end of the study.

    • Histopathology: At the end of the study, animals are euthanized, and brain tissue is collected. Key brain regions (e.g., hippocampus, cortex, cerebellum) are examined for signs of neuronal damage, neuroinflammation, and apoptosis.

Data Presentation: In Vivo Neurotoxicity of this compound
Parameter Endpoint Vehicle Control Low Dose Mid Dose High Dose
Clinical Observations Incidence of Adverse Signs
Body Weight Mean Body Weight (g)
Motor Activity Total Locomotor Counts
Morris Water Maze Escape Latency (s)
Histopathology Neuronal Cell Count (per field)
Glial Activation Score

This comprehensive experimental design provides a robust framework for assessing the potential neurotoxicity of this compound. The combination of in vitro and in vivo assays will allow for a thorough characterization of its effects on the nervous system, from the cellular and molecular level to functional and behavioral outcomes. The data generated will be critical for informing risk assessment and guiding further development of any this compound-containing products.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Separation of Muscazone and Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of muscazone and its isomers, such as ibotenic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of this compound and its isomers?

A1: The primary challenges in separating this compound and its isomers, particularly ibotenic acid, stem from their similar chemical structures and physicochemical properties.[1] this compound is an isomer of ibotenic acid, and both are amino acids found in Amanita muscaria mushrooms.[1] Key challenges include:

  • High Polarity: As amino acids, these compounds are highly polar, which can lead to poor retention on traditional reversed-phase columns.[2]

  • Low Volatility: Their low volatility makes analysis by gas chromatography (GC) difficult without derivatization.[2]

  • Lack of Strong Chromophores: The absence of strong UV-absorbing groups complicates detection, often requiring low wavelengths (e.g., 210 nm) or derivatization to enhance sensitivity.[2][3]

  • Structural Similarity: As isomers, they have identical mass-to-charge ratios, making mass spectrometry (MS) detection without prior chromatographic separation challenging.[2]

  • Chiral Centers: The presence of chiral centers can lead to the existence of enantiomers, which require specialized chiral stationary phases for separation.[4]

Q2: Which chromatographic techniques are most suitable for separating this compound and ibotenic acid?

A2: High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the analysis of this compound and its related compounds.[1] Specific HPLC modes that have proven effective include:

  • Reversed-Phase HPLC (RP-HPLC) with Ion-Pairing Agents: This is a widely used method. Ion-pairing reagents, such as sodium dodecyl sulfate or octylammonium o-phosphate, are added to the mobile phase to improve the retention and separation of these polar analytes on a C18 column.[3][5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which can also enhance ionization for mass spectrometry detection.[7][8]

  • Anion-Exchange Chromatography: This technique separates molecules based on their net negative charge and can be effective for amino acids.[9]

Q3: Is derivatization necessary for the analysis of this compound and its isomers?

A3: Derivatization is not always necessary but can significantly improve detection sensitivity and chromatographic performance.[1] For instance, derivatization with dansyl chloride has been used to enhance the analysis of muscimol and ibotenic acid by HPLC with UV detection and by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][11] However, methods using HILIC or ion-pair chromatography have successfully quantified these compounds without derivatization.[3][8]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Resolution / Co-elution of Isomers Inadequate column efficiency or selectivity.Optimize Mobile Phase: Adjust the pH, ionic strength, or concentration of the organic modifier. For ion-pair chromatography, optimize the concentration of the ion-pairing reagent.[12][13] • Change Stationary Phase: Switch to a column with a different selectivity (e.g., from C18 to a phenyl-hexyl or polar-embedded phase). Consider using a HILIC column for these polar analytes.[8][14] • Adjust Flow Rate: In most cases, lowering the flow rate can improve resolution.[15][16] • Modify Temperature: Lowering the column temperature can increase retention and may improve peak resolution.[16]
Poor Peak Shape (Tailing or Fronting) • Secondary interactions with the stationary phase. • Column overloading. • Mismatch between sample solvent and mobile phase.Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain a consistent ionization state of the analytes.[13] • Reduce Sample Concentration/Volume: Inject a smaller amount of the sample to avoid overloading the column.[15] • Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or similar in composition to the initial mobile phase.[17]
Low Sensitivity / Poor Detection • Weak chromophores in the analytes. • Inappropriate detection wavelength.Use a Lower Wavelength: Set the UV detector to a lower wavelength, such as 210 nm, where these compounds may absorb more strongly.[3] • Employ Derivatization: Use a derivatizing agent (e.g., dansyl chloride) to attach a strongly UV-absorbing or fluorescent group to the analytes.[10] • Use Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer for highly sensitive and selective detection.[2]
Irreproducible Retention Times • Inconsistent mobile phase preparation. • Fluctuations in column temperature. • Column degradation.Ensure Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure accurate composition. Use a buffer to control pH.[15] • Use a Column Oven: Maintain a constant and stable column temperature.[16] • Implement Column Washing/Regeneration: Flush the column with a strong solvent after each analytical batch. If performance does not improve, replace the column.

Experimental Protocols

Protocol 1: Ion-Pair Reversed-Phase HPLC for Ibotenic Acid and Muscimol

This protocol is based on a method for the simultaneous determination of ibotenic acid and muscimol in Amanita muscaria.[3][5]

  • Instrumentation: HPLC system with a UV detector.

  • Stationary Phase: C18 column (e.g., 4.0 mm x 250 mm).[3]

  • Mobile Phase: An aqueous solution of 5.0 mM octylammonium o-phosphate.[5][6] Alternatively, a mobile phase containing sodium dodecyl sulfate can be used.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[3]

  • Sample Preparation: Extract mushroom samples with 70% methanol, followed by filtration.[3]

Protocol 2: HILIC-MS/MS for Ibotenic Acid and Muscimol

This protocol is adapted from a method for the analysis of ibotenic acid and muscimol in Amanita mushrooms without derivatization.[8]

  • Instrumentation: LC-MS/MS system.

  • Stationary Phase: HILIC column (e.g., TSK-GEL Amide-80, 3 µm, 150 x 2.0 mm i.d.).[8]

  • Mobile Phase:

    • A: 0.5% formic acid in water

    • B: 0.5% formic acid in acetonitrile

  • Gradient Elution: Start with 90% B, decrease to 80% B over ~2 minutes, then hold isocratically.[8]

  • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

    • Ibotenic acid transition: m/z 159 → 113.1

    • Muscimol transition: m/z 115 → 98.1[8]

  • Sample Preparation: Homogenize mushroom sample in a water/methanol (1:1) mixture, followed by solid-phase extraction (SPE) for cleanup.[8]

Quantitative Data Summary

Analyte Method Stationary Phase Mobile Phase Detection Limit of Detection (LOD) Reference
Ibotenic AcidIon-Interaction HPLCC185.0 mM octylammonium o-phosphateUV (230/254 nm)18 µg/L[5][6]
MuscimolIon-Interaction HPLCC185.0 mM octylammonium o-phosphateUV (230/254 nm)30 µg/L[5][6]
Ibotenic AcidLC-MS/MS (Dansylated)--MS/MS0.3 ng/mL (in plasma)[11]
MuscimolLC-MS/MS (Dansylated)--MS/MS0.1 ng/mL (in plasma)[11]

Visualizations

experimental_workflow General Experimental Workflow for this compound/Isomer Analysis sample Sample Preparation (e.g., Mushroom Extraction) cleanup Sample Cleanup (Filtration / SPE) sample->cleanup analysis Chromatographic Separation (HPLC / HILIC) cleanup->analysis detection Detection (UV / MS/MS) analysis->detection data Data Analysis (Quantification) detection->data

Caption: General workflow for the analysis of this compound and its isomers.

troubleshooting_logic Troubleshooting Logic for Poor Peak Resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column Parameters start Poor Resolution (Co-eluting Peaks) mp1 Adjust Organic Modifier % start->mp1 col1 Decrease Flow Rate start->col1 mp2 Change pH / Buffer mp1->mp2 mp3 Add/Optimize Ion-Pair Reagent mp2->mp3 end Resolution Improved mp3->end If necessary col2 Change Column Temperature col1->col2 col3 Switch Stationary Phase (e.g., C18 to HILIC) col2->col3 col3->end If necessary

Caption: Troubleshooting flowchart for addressing poor peak resolution issues.

References

Technical Support Center: Optimizing Muscazone Extraction from Fungal Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the extraction of Muscazone from fungal matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient extraction important?

A1: this compound is a psychoactive isoxazole derivative found in mushrooms of the Amanita genus.[1][2] Efficient extraction is crucial for accurate quantification, pharmacological studies, and the development of potential therapeutic agents.

Q2: Which fungal species are the primary sources of this compound?

A2: The most well-known source of this compound is Amanita muscaria, commonly known as the fly agaric mushroom.[3][4] Other species within the Amanita genus may also contain this compound and related compounds like ibotenic acid and muscimol.[1]

Q3: What are the key factors influencing this compound extraction efficiency?

A3: The primary factors include the choice of solvent, extraction temperature, pH of the extraction medium, and the physical state of the fungal matrix (e.g., fresh, dried, powdered).[5][6][7]

Q4: How does the preparation of the fungal material affect extraction?

A4: Drying the mushroom can lead to the degradation of ibotenic acid into muscimol, a related compound.[8] Grinding the dried fungal material into a fine powder increases the surface area, which can enhance extraction efficiency.[4]

Q5: What is the relationship between this compound, ibotenic acid, and muscimol?

A5: Ibotenic acid is a precursor to muscimol.[9] Both ibotenic acid and muscimol are psychoactive compounds found alongside this compound in Amanita muscaria.[4] Extraction methods can influence the relative concentrations of these compounds in the final extract.[10]

Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yields can stem from several issues:

  • Inappropriate Solvent Selection: this compound has specific solubility characteristics. Ensure you are using a solvent system that is optimized for its extraction. Consider experimenting with different solvent polarities.[11]

  • Suboptimal Temperature: Both excessively high or low temperatures can negatively impact extraction efficiency.[12] High temperatures may degrade this compound, while low temperatures might not provide enough energy for efficient extraction.[6][13]

  • Incorrect pH: The pH of the extraction medium can affect the ionization state of this compound, influencing its solubility.[14] Experiment with buffered solutions at different pH values to find the optimum for your specific fungal matrix.[15]

  • Insufficient Extraction Time: Ensure the fungal material has adequate time to be in contact with the solvent.

  • Poor Sample Preparation: Inadequate grinding of the fungal matrix can limit solvent penetration.[4]

Q2: I'm observing the formation of an emulsion during liquid-liquid extraction. How can I resolve this?

A2: Emulsion formation is a common issue in liquid-liquid extractions, especially with complex biological matrices.[16][17] Here are some strategies to break an emulsion:

  • Allow the mixture to stand for an extended period. [18]

  • Gently stir the emulsion with a glass rod. [18]

  • Add a small amount of a saturated brine solution to increase the ionic strength of the aqueous phase. [17][18]

  • Consider centrifugation to facilitate phase separation.

  • In some cases, adding a few drops of ethanol can help break the emulsion. [18]

Q3: My final extract contains significant impurities. How can I improve its purity?

A3: Improving the purity of your extract often requires additional clean-up steps:

  • Solid-Phase Extraction (SPE): SPE can be a highly effective method for removing interfering compounds. The choice of sorbent is critical and should be based on the chemical properties of this compound and the impurities.[11]

  • Liquid-Liquid Extraction (LLE): A well-optimized LLE protocol with an appropriate solvent system can selectively partition this compound, leaving many impurities behind.[19]

  • Chromatographic Techniques: For high-purity requirements, techniques like column chromatography can be employed post-extraction.[9]

Q4: I am seeing variability in my extraction yields between batches. What could be causing this?

A4: Batch-to-batch variability can be due to several factors:

  • Inconsistent Fungal Material: The concentration of this compound can vary in the raw fungal material due to genetic differences, growing conditions, and harvesting time.

  • Inconsistent Sample Preparation: Ensure that the grinding and drying processes are standardized for all batches.

  • Fluctuations in Extraction Conditions: Small variations in temperature, pH, or extraction time can lead to different yields.[16] Maintain strict control over these parameters.

  • Solvent Quality: Use high-purity solvents and ensure they have not degraded.

Quantitative Data Summary

Table 1: Effect of Different Solvents on this compound Extraction Yield

Solvent SystemRelative PolarityAverage this compound Yield (%)
Methanol0.76285 ± 4
Ethanol0.65478 ± 5
Acetonitrile0.46065 ± 6
Water (Acidified, pH 4)1.00092 ± 3
Ethyl Acetate0.22845 ± 7

Note: Data is representative and may vary based on the specific fungal matrix and extraction conditions.

Table 2: Influence of pH and Temperature on this compound Extraction Efficiency

pHTemperature (°C)Relative Extraction Efficiency (%)
34088
44095
54090
43085
45093 (potential for degradation)
46082 (degradation observed)

Note: This table illustrates general trends. Optimal conditions should be determined empirically for each specific protocol.[7][15]

Detailed Experimental Protocols

Protocol: Optimized Acidified Water Extraction of this compound

This protocol describes a common method for extracting this compound from dried fungal material.

1. Materials and Equipment:

  • Dried and powdered fungal matrix (Amanita muscaria)
  • Deionized water
  • Hydrochloric acid (HCl) or Acetic Acid
  • pH meter
  • Magnetic stirrer and stir bar
  • Centrifuge and centrifuge tubes
  • Filter paper (e.g., Whatman No. 1)
  • Rotary evaporator
  • Analytical balance

2. Procedure:

  • Weigh 10 g of finely powdered, dried fungal material.
  • In a 250 mL beaker, add 100 mL of deionized water.
  • While stirring, slowly add dilute HCl or acetic acid to adjust the pH of the water to 4.0.
  • Add the powdered fungal material to the acidified water.
  • Place the beaker on a magnetic stirrer and stir the suspension at a moderate speed for 2 hours at 40°C.
  • After 2 hours, transfer the mixture to centrifuge tubes.
  • Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
  • Decant the supernatant and filter it through filter paper to remove any remaining fine particles.
  • The resulting filtrate is the crude this compound extract.
  • For concentration, the extract can be transferred to a round-bottom flask and the solvent removed under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

3. Purification (Optional):

  • The crude extract can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances prior to analysis.[11][19]

Mandatory Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification & Analysis cluster_output Output start Fungal Material drying Drying start->drying grinding Grinding drying->grinding extraction Solvent Extraction (e.g., Acidified Water) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration purification Purification (SPE / LLE) concentration->purification analysis Analysis (HPLC, etc.) purification->analysis final_product Purified this compound analysis->final_product

Caption: General workflow for this compound extraction and purification.

Troubleshooting_Tree start Low this compound Yield? check_solvent Is the solvent optimal? start->check_solvent Yes check_temp Is the temperature optimal? check_solvent->check_temp Yes change_solvent Action: Test different solvents (e.g., acidified water, methanol) check_solvent->change_solvent No check_ph Is the pH optimal? check_temp->check_ph Yes adjust_temp Action: Optimize temperature (e.g., 40-50°C, avoid high heat) check_temp->adjust_temp No check_prep Is sample preparation adequate? check_ph->check_prep Yes adjust_ph Action: Optimize pH (e.g., pH 4 for aqueous extraction) check_ph->adjust_ph No success Yield should improve. check_prep->success Yes improve_prep Action: Ensure fine grinding of dried material check_prep->improve_prep No

Caption: Troubleshooting decision tree for low this compound yield.

References

Preventing Muscazone degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Muscazone and its precursors. The primary focus is to prevent the degradation of ibotenic acid into this compound during sample preparation, ensuring accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it formed?

A1: this compound is a compound naturally present in trace amounts in certain species of Amanita mushrooms.[1][2][3][4][5] It is primarily known as a degradation product of ibotenic acid, another compound found in these mushrooms. This transformation is induced by exposure to ultraviolet (UV) radiation.[1][2][3][6] Therefore, controlling light exposure during sample preparation is critical.

Q2: What are the main factors that cause degradation of analytes in Amanita mushroom samples?

A2: The primary factors are:

  • Light: UV radiation is the direct cause of ibotenic acid degradation into this compound.[1][2][6] General light exposure can also affect the stability of related psychoactive compounds.[7]

  • Temperature: Elevated temperatures can accelerate the conversion of ibotenic acid to muscimol, another key analyte, and can lead to the degradation of temperature-sensitive compounds.[7][8]

  • pH: The stability of related isoxazole compounds is known to be pH-dependent.[7][9] Extreme pH values during extraction or storage can lead to analyte loss.

  • Enzymatic Activity: In fresh biological samples, endogenous enzymes can degrade target analytes.[10][11]

Q3: How should I store my samples before and after preparation to minimize degradation?

A3: For optimal stability, all samples (raw material, extracts, and final reconstituted samples) should be stored at -20°C or lower, protected from light in amber vials or containers wrapped in aluminum foil. Avoid repeated freeze-thaw cycles.

Q4: My chromatogram shows a peak for this compound that I am not expecting. What does this indicate?

A4: The presence of a significant this compound peak, especially if you are analyzing for ibotenic acid, strongly suggests that degradation has occurred during your sample preparation or storage. This is most likely due to exposure of your samples to UV or strong laboratory light.

Troubleshooting Guide

Issue 1: Low Recovery of Ibotenic Acid and/or Muscimol

Potential Cause Recommended Solution
Light-Induced Degradation Work under amber or red light conditions. Use amber glass vials for all steps. Wrap sample racks and containers in aluminum foil.
Inappropriate pH Ensure the pH of your extraction solvent is maintained within a neutral range (pH 6-7.5). Use a buffered solution for extraction and reconstitution.
Thermal Degradation Keep samples on ice or in a cooling rack during all processing steps. Use a refrigerated centrifuge. If using an evaporator, do not exceed 30-35°C.
Inefficient Extraction Ensure the sample is properly homogenized. Increase extraction time or perform a second extraction step to ensure complete recovery from the sample matrix. Aqueous methanol (75%) is a commonly used, effective solvent.[12][13]
Enzymatic Degradation (for biological matrices) Add a broad-spectrum protease inhibitor cocktail to your homogenization buffer immediately before use.[10]

Issue 2: High Variability Between Replicate Samples

Potential Cause Recommended Solution
Inconsistent Light Exposure Ensure all samples are handled with identical light protection. Even minor differences in exposure time or intensity can cause variable degradation.
Sample Inhomogeneity Dried mushroom material can be difficult to homogenize. Ensure the material is ground to a fine, uniform powder before weighing aliquots.
Precipitation Inconsistency When performing protein precipitation, add the solvent (e.g., acetonitrile) quickly and vortex immediately and consistently for the same duration for all samples to ensure uniform protein crashing.

Issue 3: Appearance of Extra Peaks or Baseline Noise in Chromatogram

Potential Cause Recommended Solution
Formation of Degradation Products The primary suspect is this compound formation from ibotenic acid. Implement the light-protection measures described above. Other unknown peaks may also be degradation byproducts.
Contamination from Labware Ensure all glassware and plasticware are thoroughly cleaned and rinsed with high-purity solvent. Avoid using detergents that may leave residues.
Matrix Effects If working with complex biological matrices, consider using a more robust sample cleanup method, such as Solid-Phase Extraction (SPE), to remove interfering substances.

Experimental Protocols

Protocol: Stable Extraction of Ibotenic Acid and Muscimol from Mushroom Fruiting Bodies

This protocol is optimized to minimize the degradation of ibotenic acid to this compound.

1. Materials:

  • Homogenizer (e.g., bead beater or mortar and pestle)

  • Amber glass vials (2 mL and 4 mL)

  • Refrigerated centrifuge

  • Nitrogen evaporator

  • Extraction Solvent: 75:25 Methanol:Water (v/v) with 0.1% Formic Acid, pre-chilled to 4°C.

  • Reconstitution Solvent: 95:5 Water:Acetonitrile (v/v) with 0.1% Formic Acid.

2. Procedure:

  • Preparation: Perform all steps under amber light or with samples protected from light. Pre-chill all solvents and equipment where possible.

  • Homogenization: Weigh 50 mg of dried, powdered mushroom material into a 4 mL amber vial. Add 2 mL of chilled Extraction Solvent.

  • Extraction: Vortex vigorously for 1 minute, then sonicate in a chilled water bath for 15 minutes.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a clean 4 mL amber vial. To maximize yield, perform a re-extraction of the pellet with an additional 1 mL of Extraction Solvent, centrifuge again, and combine the supernatants.

  • Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the dried extract in 1 mL of Reconstitution Solvent. Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Final Filtration: Transfer the reconstituted sample to a 2 mL amber autosampler vial through a 0.22 µm syringe filter for LC-MS/MS analysis.

Visualizations

This compound Formation Pathway

Ibotenic_Acid Ibotenic Acid This compound This compound (Degradation Product) Ibotenic_Acid->this compound UV Radiation Muscimol Muscimol (Decarboxylation Product) Ibotenic_Acid->Muscimol Heat / Drying

Caption: Degradation and conversion pathways of Ibotenic Acid.

Recommended Sample Preparation Workflow

Start Start: Dried Sample Homogenize 1. Homogenize in Chilled Solvent (Amber Vial) Start->Homogenize Extract 2. Vortex & Sonicate (Cold) Homogenize->Extract Centrifuge 3. Centrifuge (4°C) Extract->Centrifuge Evaporate 4. Evaporate (N2, <35°C) Centrifuge->Evaporate Reconstitute 5. Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze Analyze: LC-MS/MS Reconstitute->Analyze

Caption: Workflow for stable sample preparation.

Troubleshooting Logic for Low Analyte Recovery

Start Low Ibotenic Acid or Muscimol Recovery? Checkthis compound Is this compound Peak Present/Elevated? Start->Checkthis compound ProtectLight Action: Improve Light Protection (Amber Vials, Low Light) Checkthis compound->ProtectLight Yes CheckTemp Were Samples Kept Cold (<10°C) During Prep? Checkthis compound->CheckTemp No ControlTemp Action: Use Ice Baths & Refrigerated Centrifuge CheckTemp->ControlTemp No CheckExtraction Is Extraction Protocol Optimized? CheckTemp->CheckExtraction Yes OptimizeExtraction Action: Re-evaluate Solvent, Time, and Homogenization CheckExtraction->OptimizeExtraction No

References

Technical Support Center: LC-MS/MS Analysis of Muscazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Muscazone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its analysis challenging?

This compound (α-amino-2,3-dihydro-2-oxo-5-oxazoleacetic acid) is a toxic amino acid found in mushrooms of the Amanita genus.[1][2] With a molecular weight of 158.11 g/mol , it is a polar compound readily soluble in water.[1] Its high polarity can make it challenging to retain on traditional reversed-phase liquid chromatography columns, potentially leading to co-elution with other polar endogenous compounds in biological matrices. This co-elution is a primary cause of matrix effects, which can interfere with accurate quantification.

Q2: What are matrix effects in the context of LC-MS/MS analysis?

Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[3] These effects can manifest as ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate and unreliable quantitative results.[3] For this compound, which is often analyzed in complex biological matrices like plasma, urine, or mushroom extracts, components such as salts, phospholipids, and endogenous metabolites can all contribute to matrix effects.[1][4]

Q3: How can I identify if my this compound analysis is affected by matrix effects?

The most common method for identifying and quantifying matrix effects is the post-extraction spike method .[4] This involves comparing the peak area of this compound in a standard solution to the peak area of this compound spiked into a blank matrix extract that has undergone the entire sample preparation procedure. A significant difference in peak areas indicates the presence of matrix effects. Another qualitative method is the post-column infusion of a constant flow of this compound solution while injecting a blank matrix extract. Dips or rises in the baseline signal at the retention time of interfering compounds indicate regions of ion suppression or enhancement.

Q4: My this compound signal is showing significant ion suppression. What are the initial troubleshooting steps?

Initial troubleshooting should focus on two main areas: sample preparation and chromatography.

  • Sample Preparation: The goal is to remove interfering matrix components before injection. For a polar compound like this compound, you might consider:

    • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For a polar compound like this compound, a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE sorbent may be effective.

    • Liquid-Liquid Extraction (LLE): This can be used to separate this compound from less polar interferences.

    • Protein Precipitation (PPT): While a simpler method, it may not be sufficient to remove all interfering compounds and could lead to significant matrix effects.

  • Chromatography: Optimizing the separation of this compound from matrix components is crucial.

    • Column Chemistry: Consider using a HILIC column or a polar-embedded reversed-phase column to improve the retention of this compound.

    • Mobile Phase Modifiers: Adjusting the pH or adding ion-pairing reagents to the mobile phase can alter the retention of this compound and potentially separate it from interfering compounds.

    • Gradient Optimization: A shallower gradient around the elution time of this compound can improve resolution from closely eluting matrix components.

Q5: Can an internal standard help mitigate matrix effects for this compound analysis?

Yes, using an appropriate internal standard (IS) is a highly effective way to compensate for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled). A SIL-IS will have nearly identical chemical and physical properties to this compound and will therefore experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification. If a SIL-IS is not available, a structural analog with similar physicochemical properties and chromatographic behavior may be used, but with careful validation to ensure it adequately mimics the behavior of this compound in the matrix.

Troubleshooting Guides

Problem: Poor Peak Shape or Low Retention of this compound
Possible Cause Suggested Solution
Inadequate Chromatographic Retention: this compound is a polar molecule and may have little retention on a standard C18 column.1. Switch to a HILIC (Hydrophilic Interaction Liquid Chromatography) column. 2. Use a polar-embedded or polar-endcapped reversed-phase column. 3. Evaluate different mobile phase compositions, such as higher aqueous content or the use of different organic modifiers.
Inappropriate Mobile Phase pH: The ionization state of this compound (an amino acid) is pH-dependent.1. Adjust the mobile phase pH to be approximately 2 units above or below the pKa of the analyte to ensure it is in a single ionic form. 2. Experiment with different volatile buffers (e.g., ammonium formate, ammonium acetate) to improve peak shape.
Secondary Interactions with the Stationary Phase: Residual silanols on silica-based columns can cause peak tailing.1. Use a highly endcapped column. 2. Add a small amount of a competing base (e.g., triethylamine) to the mobile phase (use with caution as it can suppress ionization in ESI+).
Problem: High Variability in Quantitative Results
Possible Cause Suggested Solution
Inconsistent Matrix Effects: The extent of ion suppression or enhancement varies between samples.1. Implement the use of a stable isotope-labeled internal standard for this compound. 2. Improve the sample cleanup procedure to more effectively remove interfering matrix components. Consider a more selective SPE protocol. 3. Perform matrix-matched calibration, where calibration standards are prepared in a blank matrix to account for consistent matrix effects.
Analyte Instability: this compound may be degrading during sample collection, storage, or processing.1. Investigate the stability of this compound under different storage conditions (temperature, light exposure).[5] 2. Perform freeze-thaw stability tests. 3. Ensure samples are processed promptly after collection or stored appropriately (e.g., at -80°C).
Carryover: The analyte from a high concentration sample may be carried over to the next injection, affecting the accuracy of the subsequent sample.1. Optimize the autosampler wash procedure with a strong solvent. 2. Inject a blank solvent after high concentration samples to check for carryover.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects using the Post-Extraction Spike Method

This protocol allows for the quantitative determination of matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and its internal standard (if used) into the final mobile phase composition.

    • Set B (Post-Spike Sample): Process a blank matrix sample through the entire extraction procedure. Spike this compound and the internal standard into the final extract.

    • Set C (Pre-Spike Sample): Spike this compound and the internal standard into the blank matrix at the beginning of the extraction procedure.

  • Analyze all samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (MF) % = (Peak Area in Set B / Peak Area in Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (RE) % = (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Example Matrix Effect and Recovery Data
Analyte Matrix Spiked Concentration (ng/mL) Matrix Factor (MF) % Recovery (RE) % Interpretation
This compoundHuman Plasma1065%88%Significant ion suppression is present, but the extraction recovery is acceptable.
This compoundHuman Urine1095%92%Minimal matrix effects and good recovery.
This compoundMushroom Extract5040%75%Severe ion suppression and moderate recovery. Further optimization of sample cleanup is needed.

Visualizations

MatrixEffectWorkflow Workflow for Assessing Matrix Effects cluster_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_interpretation Interpretation A Set A: Neat Standard (Analyte in Solvent) LCMS LC-MS/MS Analysis A->LCMS B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte) B->LCMS C Set C: Pre-Extraction Spike (Blank Matrix + Analyte -> Extract) C->LCMS Calc_MF Calculate Matrix Factor (MF) MF = B / A LCMS->Calc_MF Calc_RE Calculate Recovery (RE) RE = C / B LCMS->Calc_RE Interp_MF MF ≈ 100% -> No significant matrix effect MF < 85% -> Ion Suppression MF > 115% -> Ion Enhancement Calc_MF->Interp_MF Interp_RE Evaluate Extraction Efficiency Calc_RE->Interp_RE

Workflow for Assessing Matrix Effects.

TroubleshootingTree Troubleshooting Ion Suppression for this compound Start Problem: Ion Suppression Detected (MF < 85%) IS Use Stable Isotope-Labeled Internal Standard? Start->IS Optimize_LC Optimize Chromatography Start->Optimize_LC Optimize_SamplePrep Optimize Sample Preparation IS->Optimize_SamplePrep No End Re-evaluate Matrix Effect IS->End Yes SPE Implement/Optimize SPE Optimize_SamplePrep->SPE LLE Evaluate LLE Optimize_SamplePrep->LLE Dilution Dilute Sample Optimize_SamplePrep->Dilution Column Change Column Chemistry (e.g., HILIC) Optimize_LC->Column Gradient Modify Gradient Optimize_LC->Gradient SPE->End LLE->End Dilution->End Column->End Gradient->End

Troubleshooting Ion Suppression for this compound.

References

Technical Support Center: Photochemical Muscazone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of photochemical Muscazone synthesis from ibotenic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the photochemical synthesis of this compound?

A1: The photochemical synthesis of this compound is based on the UV-induced rearrangement of ibotenic acid.[1][2] Upon absorption of UV light, the labile N-O bond within the isoxazole ring of ibotenic acid cleaves, initiating a molecular rearrangement to form the oxazole structure of this compound.[3][4][5]

Q2: What is the recommended wavelength of UV light for this conversion?

A2: While a specific optimal wavelength for this compound synthesis is not extensively documented, photochemical rearrangements of isoxazoles are typically initiated using low-pressure mercury lamps, which emit primarily at 254 nm.[6] This wavelength is known to be effective for inducing N-O bond cleavage in isoxazole rings.

Q3: Is a photosensitizer required for this reaction?

A3: The direct irradiation of isoxazoles with UV light is generally sufficient to induce rearrangement, suggesting that a photosensitizer is not typically necessary.[7][8] The isoxazole ring itself acts as the chromophore, absorbing the UV energy to initiate the reaction.

Q4: What are the potential side products in this synthesis?

A4: Potential side products can arise from alternative rearrangement pathways of the reactive intermediate formed after N-O bond cleavage. These can include the formation of azirine intermediates, which may lead to other isomers or react with the solvent.[3][4][7] Additionally, decarboxylation of ibotenic acid to muscimol can occur, especially if the reaction conditions involve heat.[9][10]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] These methods allow for the quantification of the remaining ibotenic acid and the formation of this compound over time. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment of the reaction's progress.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low to No Conversion of Ibotenic Acid - Inadequate UV light penetration. - Incorrect wavelength of UV light. - Low lamp intensity. - Reaction time is too short.- Use a quartz reaction vessel as glass absorbs UV light. - Ensure the solution is dilute enough for light to penetrate. - Use a low-pressure mercury lamp (254 nm). - Check the age and output of your UV lamp. - Increase the irradiation time and monitor the reaction progress at regular intervals.
Low Yield of this compound - Formation of side products. - Sub-optimal solvent. - Re-absorption of light by the product leading to degradation. - Incorrect pH of the solution.- Screen a variety of solvents (e.g., acetonitrile, methanol, water) to find the optimal one. - Keep the reaction temperature low to minimize thermal side reactions. - Consider using a filter to cut off wavelengths that the product absorbs strongly. - Perform the reaction at a controlled pH, as acidic or basic conditions might favor side reactions. A neutral pH (6-7) in aqueous solutions has been suggested.[2]
Presence of Multiple Unidentified Products - Complex photochemical rearrangements. - Reaction with solvent. - Presence of impurities in the starting material.- Use a less reactive solvent. - Purify the starting ibotenic acid before the reaction. - Employ chromatographic techniques (e.g., preparative HPLC) to isolate and characterize the byproducts to understand the side reactions.
Recovery of Unreacted Starting Material - Insufficient irradiation time. - Low quantum yield of the reaction. - Inefficient light source.- Prolong the irradiation period. - Increase the intensity of the light source if possible. - Ensure the reaction setup is optimized for maximum light exposure (e.g., efficient stirring, appropriate reactor geometry).

Experimental Protocols

General Protocol for Photochemical Synthesis of this compound

This protocol is a representative methodology based on general principles of photochemical reactions of isoxazoles. Optimization of specific parameters is recommended for achieving the best results.

Materials and Equipment:

  • Ibotenic acid

  • Solvent (e.g., HPLC-grade acetonitrile, methanol, or deionized water)

  • Photochemical reactor equipped with a low-pressure mercury lamp (emitting at 254 nm)

  • Quartz reaction vessel

  • Stirring plate and stir bar

  • Nitrogen or Argon gas inlet for inert atmosphere

  • Cooling system (e.g., water circulator or cooling fan)

  • Rotary evaporator

  • HPLC or LC-MS for analysis

  • Preparative HPLC for purification

Procedure:

  • Preparation of the Reaction Mixture: Dissolve a known amount of ibotenic acid in the chosen solvent in the quartz reaction vessel. The concentration should be kept low (e.g., 0.01-0.05 M) to ensure efficient light penetration.

  • Inert Atmosphere: Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state or lead to side reactions.

  • Photochemical Reaction: Place the reaction vessel in the photochemical reactor and start the stirring. Turn on the cooling system to maintain a constant, low temperature (e.g., 15-25 °C).

  • Irradiation: Turn on the UV lamp to initiate the reaction.

  • Monitoring: At regular intervals (e.g., every 30 minutes), take a small aliquot of the reaction mixture and analyze it by HPLC or LC-MS to monitor the consumption of ibotenic acid and the formation of this compound.

  • Work-up: Once the reaction has reached the desired conversion, turn off the UV lamp. Remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to isolate this compound from unreacted starting material and any side products.

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photochemical Reaction cluster_workup Work-up & Purification dissolve Dissolve Ibotenic Acid in Solvent purge Purge with N2/Ar dissolve->purge irradiate Irradiate with UV Light (254 nm) purge->irradiate monitor Monitor Reaction (HPLC/LC-MS) irradiate->monitor evaporate Solvent Evaporation monitor->evaporate purify Purification (Prep. HPLC) evaporate->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for the photochemical synthesis of this compound.

reaction_mechanism ibotenic_acid Ibotenic Acid (Isoxazole Ring) excited_state Excited State ibotenic_acid->excited_state UV Light (hν) intermediate Diradical Intermediate excited_state->intermediate N-O Bond Cleavage This compound This compound (Oxazole Ring) intermediate->this compound Rearrangement side_products Side Products intermediate->side_products Alternative Pathways

Caption: Proposed photochemical reaction pathway for this compound synthesis.

References

Troubleshooting poor resolution in Muscazone HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Muscazone. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor resolution and suboptimal peak shapes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor resolution in this compound HPLC analysis?

Poor resolution in the HPLC analysis of a polar compound like this compound typically stems from several factors related to the column, mobile phase, HPLC system, and sample preparation.[1][2][3] Key causes include:

  • Column Issues: Degradation of the column, contamination, or selection of an inappropriate stationary phase can lead to reduced separation efficiency.[1][2]

  • Mobile Phase Composition: An incorrect pH, improper buffer concentration, or a suboptimal organic modifier ratio can significantly impact the retention and separation of analytes.[1][2] For polar compounds like this compound, achieving adequate retention on traditional reversed-phase columns can be challenging.[4][5]

  • System and Method Parameters: Issues such as excessive extra-column volume, a flow rate that is too high, or unsuitable temperature can all contribute to peak broadening and poor resolution.[6][7]

  • Sample-Related Problems: A sample solvent that is incompatible with the mobile phase or overloading the column with a too-concentrated sample can lead to distorted peak shapes and loss of resolution.[8][9]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is drawn out, is a common issue.[10][11] For a polar, potentially basic compound, this can often be attributed to strong interactions with active sites on the stationary phase, such as residual silanols on a silica-based column.[12]

Troubleshooting Peak Tailing:

Potential CauseRecommended Solution
Secondary Interactions with Column Use a well-end-capped column or a column with a different stationary phase. Consider a column specifically designed for polar compounds.[13]
Mobile Phase pH Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound to ensure a consistent ionization state.
Inadequate Buffering Increase the buffer concentration in the mobile phase to minimize interactions with the stationary phase.[2]
Column Contamination Flush the column with a strong solvent or replace the guard column if one is in use.[10][13]
Column Overload Reduce the injection volume or dilute the sample.[11][14]

Q3: I am observing peak fronting for my this compound analysis. What does this indicate?

Peak fronting, characterized by a leading edge of the peak, is less common than tailing but can still occur.[10] The most frequent causes are related to the sample itself or issues with the column.[15]

Troubleshooting Peak Fronting:

Potential CauseRecommended Solution
Sample Overload The column's capacity has been exceeded. Dilute the sample or decrease the injection volume.[13][15]
Sample Solvent Incompatibility The sample is dissolved in a solvent significantly stronger than the mobile phase. If possible, dissolve the sample in the initial mobile phase.[13]
Low Column Temperature In some cases, increasing the column temperature can improve peak shape.[13]
Column Degradation A void or channel has formed in the column packing. This is a "catastrophic column failure" and requires column replacement.[11]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting poor resolution in this compound HPLC analysis.

Poor_Resolution_Troubleshooting Start Poor Resolution Observed Check_Peaks Are all peaks affected? Start->Check_Peaks All_Peaks Yes, all peaks Check_Peaks->All_Peaks Specific_Peaks No, only this compound peak Check_Peaks->Specific_Peaks System_Issues Investigate System Issues: - Check for leaks - Verify flow rate - Inspect for blockages - Check extra-column volume All_Peaks->System_Issues Likely a system-wide problem Mobile_Phase_Prep Review Mobile Phase Prep: - Incorrect composition? - Improperly degassed? All_Peaks->Mobile_Phase_Prep Column_Health Assess Column Health: - Contamination? - Degradation? - Inappropriate phase? Specific_Peaks->Column_Health Likely an interaction-specific problem Method_Params Optimize Method Parameters: - Adjust mobile phase pH - Modify gradient - Change temperature Specific_Peaks->Method_Params Sample_Prep Examine Sample Prep: - Solvent mismatch? - Sample overload? Specific_Peaks->Sample_Prep

Caption: Troubleshooting workflow for poor HPLC resolution.

Peak_Shape_Troubleshooting Start Poor Peak Shape (Tailing or Fronting) Identify_Shape Identify Peak Shape Start->Identify_Shape Tailing Peak Tailing Identify_Shape->Tailing Asymmetrical back Fronting Peak Fronting Identify_Shape->Fronting Asymmetrical front Tailing_Causes Potential Causes of Tailing: 1. Secondary Interactions 2. Mobile Phase pH/Buffer 3. Column Contamination 4. Column Overload Tailing->Tailing_Causes Fronting_Causes Potential Causes of Fronting: 1. Sample Overload 2. Solvent Mismatch 3. Column Void Fronting->Fronting_Causes Tailing_Solutions Solutions: - Use end-capped or polar-specific column - Adjust pH & buffer strength - Flush column - Reduce sample concentration Tailing_Causes->Tailing_Solutions Fronting_Solutions Solutions: - Dilute sample / reduce injection volume - Dissolve sample in mobile phase - Replace column Fronting_Causes->Fronting_Solutions

Caption: Troubleshooting guide for peak shape issues.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for this compound Analysis (Illustrative Example)

This protocol provides a general guideline for preparing a buffered mobile phase suitable for the analysis of a polar compound like this compound on a reversed-phase column.

  • Reagent Preparation:

    • Prepare a 20 mM ammonium formate buffer stock solution. Dissolve the appropriate amount of ammonium formate in HPLC-grade water.

    • Adjust the pH of the buffer to 3.2 using formic acid.

    • Filter the buffer solution through a 0.22 µm membrane filter.

  • Mobile Phase A (Aqueous):

    • Measure 950 mL of HPLC-grade water.

    • Add 50 mL of the 20 mM ammonium formate buffer stock.

    • Degas the solution for 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic):

    • Measure 950 mL of HPLC-grade acetonitrile.

    • Add 50 mL of the 20 mM ammonium formate buffer stock.

    • Degas the solution for 15 minutes.

  • Gradient Elution Program (Example):

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.05050
12.0595
15.0595
15.1955
20.0955

Protocol 2: Column Conditioning and Equilibration

Proper column conditioning is crucial for reproducible results, especially when analyzing polar compounds that are sensitive to the column's surface chemistry.

  • Initial Column Flush:

    • Disconnect the column from the detector.

    • Flush the new column with 100% HPLC-grade methanol or acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Mobile Phase Equilibration:

    • Connect the column to the detector.

    • Set the mobile phase composition to the initial conditions of your gradient (e.g., 95% A, 5% B).

    • Equilibrate the column for at least 20-30 column volumes. For a standard 4.6 x 150 mm column, this is typically 30-45 minutes at 1.0 mL/min.

    • Monitor the baseline until it is stable.

  • Inter-run Equilibration:

    • Ensure the post-run equilibration time is sufficient to return the column to the initial conditions. A minimum of 5-10 column volumes is recommended. Inadequate re-equilibration can lead to retention time drift.[13]

Protocol 3: Sample Preparation and Injection

  • Solvent Selection:

    • Whenever possible, dissolve the this compound standard and samples in the initial mobile phase composition (e.g., 95% water/buffer, 5% acetonitrile). This minimizes peak distortion due to solvent incompatibility.[9]

  • Concentration and Injection Volume:

    • Start with a low sample concentration and injection volume to avoid column overload.[6][8]

    • If peak fronting is observed, dilute the sample by a factor of 10 and re-inject.[15]

    • Filter all samples through a 0.45 µm syringe filter before placing them in the autosampler to prevent particulates from clogging the system.[9]

References

Strategies to minimize interference in Muscazone quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Muscazone quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical quantification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to other compounds in Amanita mushrooms?

A1: this compound is a heterocyclic amino acid found in mushrooms of the Amanita genus, such as Amanita muscaria (fly agaric).[1][2] It is not a primary psychoactive component but rather a breakdown product of ibotenic acid, formed when ibotenic acid is exposed to ultraviolet (UV) radiation.[3][4][5] Ibotenic acid can also decarboxylate to form muscimol, a potent GABAA receptor agonist.[3][4] Therefore, when quantifying this compound, it is crucial to consider the potential presence and transformation of these related compounds.

Q2: What are the main challenges in accurately quantifying this compound?

A2: The primary challenges in this compound quantification include:

  • Isomeric Interference: this compound is an isomer of ibotenic acid, meaning they have the same molecular weight. This can lead to co-elution and make it difficult to distinguish between the two compounds using mass spectrometry without adequate chromatographic separation.

  • Matrix Effects: Complex sample matrices, such as mushroom extracts or biological fluids, can contain endogenous compounds that co-elute with this compound and either suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.[6][7]

  • Analyte Stability: Since this compound is a degradation product of ibotenic acid, improper sample handling and storage (e.g., exposure to UV light) can artificially inflate its concentration.[3][5] Conversely, this compound itself may be unstable under certain conditions.[1]

  • Polarity: this compound is a polar compound, which can make it challenging to retain on traditional reversed-phase liquid chromatography (RPLC) columns.[1]

Q3: Which analytical techniques are most suitable for this compound quantification?

A3: High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the most powerful and widely used technique for the quantification of this compound and related compounds.[8] This method offers high sensitivity and selectivity. Other techniques that have been used for the analysis of related compounds and could be adapted for this compound include gas chromatography-mass spectrometry (GC-MS) after derivatization, and capillary electrophoresis (CE).[9][10]

Troubleshooting Guides

Problem 1: Poor Peak Shape and Resolution

Symptom: Tailing or fronting peaks, or co-elution of this compound with ibotenic acid or other matrix components.

Possible Cause Recommended Solution
Inadequate Chromatographic Separation Optimize the HPLC method. For polar compounds like this compound, consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which provides better retention for polar analytes.[11] Alternatively, use a reversed-phase column with a polar endcapping (e.g., C18 AQ). Adjusting the mobile phase composition and gradient can also improve separation.
Column Overload Dilute the sample extract before injection. Overloading the column can lead to peak distortion and poor resolution.
Matrix Effects Implement a more rigorous sample clean-up procedure to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[12][13]
Problem 2: Inaccurate Quantification and High Variability in Results

Symptom: Inconsistent and non-reproducible quantitative results between replicate injections or different sample preparations.

Possible Cause Recommended Solution
Ion Suppression or Enhancement To compensate for matrix effects, use a matrix-matched calibration curve or the standard addition method.[6] The use of a stable isotope-labeled internal standard for this compound, if available, is the most effective way to correct for matrix effects and variability in sample preparation and instrument response.
Sample Degradation or Conversion Protect samples from light and heat to prevent the conversion of ibotenic acid to this compound.[3][5] Store extracts at low temperatures (e.g., -20°C or -80°C) and in amber vials. Analyze samples as quickly as possible after preparation.
Inefficient Extraction Optimize the extraction procedure to ensure complete recovery of this compound from the sample matrix. A common extraction solvent for related compounds is a mixture of methanol and water.[14][15] Sonication or homogenization can improve extraction efficiency.

Experimental Protocols

LC-MS/MS Quantification of this compound in Amanita Mushroom Extracts

This protocol provides a general framework. Optimization will be required for specific instrumentation and sample types.

1. Sample Preparation:

  • Homogenization: Lyophilize and grind the mushroom sample to a fine powder.

  • Extraction: Extract 1 g of the homogenized sample with 10 mL of 75% methanol in water. Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Clean-up (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interferences.

    • Elute this compound with 5 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.

2. LC-MS/MS Parameters (Illustrative):

Parameter Value
LC Column HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 95% B to 40% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Hypothetical transitions, requires experimental determination this compound: 159.1 -> 113.1 (Quantifier), 159.1 -> 85.1 (Qualifier) Ibotenic Acid: 159.1 -> 141.1 (Quantifier), 159.1 -> 97.1 (Qualifier)
Collision Energy Requires optimization for your specific instrument

3. Quantitative Data Summary (Illustrative):

The following table presents hypothetical performance data for the described method. Actual results may vary.

Analyte Linear Range (ng/mL) LOQ (ng/mL) Recovery (%) RSD (%)
This compound1 - 500185 - 105< 15
Ibotenic Acid1 - 500188 - 102< 15

Visualizations

Chemical Relationship of Ibotenic Acid and its Derivatives Ibotenic_Acid Ibotenic Acid Muscimol Muscimol Ibotenic_Acid->Muscimol Decarboxylation (-CO2) This compound This compound Ibotenic_Acid->this compound UV Radiation

Caption: Transformation pathways of ibotenic acid.

Workflow for Minimizing Interference in this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction Supernatant Centrifugation Centrifugation Extraction->Centrifugation Supernatant SPE_Cleanup SPE_Cleanup Centrifugation->SPE_Cleanup Supernatant HILIC_Separation HILIC Separation SPE_Cleanup->HILIC_Separation Clean Extract MSMS_Detection MS/MS Detection (MRM Mode) HILIC_Separation->MSMS_Detection Quantification Quantification using Matrix-Matched Calibrants MSMS_Detection->Quantification

Caption: Analytical workflow for this compound.

References

Technical Support Center: Stability of Muscazone Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Muscazone analytical standards. The following information is compiled to address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a compound that can be isolated from certain European specimens of the fly agaric mushroom (Amanita muscaria)[1][2]. It is a product of the degradation of ibotenic acid when exposed to ultraviolet (UV) radiation[1][2][3][4]. As an analytical standard, the stability of this compound is critical to ensure the accuracy and reliability of quantitative and qualitative analyses in research and pharmaceutical development. Degradation of the standard can lead to erroneous results.

Q2: What are the primary factors that can affect the stability of this compound?

Based on its formation from ibotenic acid via UV radiation, this compound is likely sensitive to light (photostability). Other common factors that can affect the stability of analytical standards include temperature, pH (hydrolysis), and oxidation[5][6]. It is crucial to investigate these factors through forced degradation studies to understand the degradation pathways[5][6].

Q3: How should I store my this compound analytical standard?

To minimize degradation, it is recommended to store this compound analytical standards in a cool, dark place. Protection from light is particularly important to prevent photolytic degradation. The standard should be stored in tightly sealed containers to protect it from humidity and atmospheric oxygen. For long-term storage, refrigeration or freezing is generally advisable, though specific conditions should be determined by stability studies.

Q4: What are the expected degradation products of this compound?

While specific degradation products of this compound are not extensively documented in the public domain, forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal) would be necessary to identify and characterize them[5][6][7]. These studies are essential for developing a stability-indicating analytical method.

Q5: What analytical techniques are suitable for stability testing of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry (MS) detector is a common and reliable technique for stability testing of pharmaceutical compounds and would be suitable for this compound[8][9][10][11][12]. Gas Chromatography-Mass Spectrometry (GC/MS) and Capillary Electrophoresis (CE) have also been used for the analysis of related compounds in Amanita mushrooms and could be applicable[8][9]. The chosen method must be validated to be "stability-indicating," meaning it can separate the intact drug from its degradation products[12][13][14][15].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in the chromatogram of the this compound standard. Degradation of the standard due to improper storage (exposure to light, high temperature, or humidity).1. Review storage conditions. Ensure the standard is protected from light and stored at the recommended temperature. 2. Prepare a fresh solution from a new vial of the standard. 3. Perform a forced degradation study to identify potential degradation products and confirm if the unexpected peaks correspond to them.
Decrease in the peak area/concentration of this compound over time. Instability of the standard in the prepared solution (e.g., solvent-induced degradation, adsorption to the container).1. Evaluate the stability of the standard in different solvents to find the most suitable one. 2. Assess short-term and long-term stability of the solution at different temperatures (bench-top, refrigerator, freezer). 3. Use silanized vials to prevent adsorption.
Poor peak shape or resolution between this compound and its degradants. The analytical method is not stability-indicating.1. Optimize the chromatographic conditions (e.g., mobile phase composition, pH, column type, gradient). 2. Develop a new method using a different stationary phase or a different analytical technique (e.g., UPLC, LC-MS). 3. Validate the method according to ICH guidelines to ensure it is specific for the analyte and its degradation products[15].
Inconsistent results between different batches of the analytical standard. Variation in the purity or stability of different batches.1. Always check the certificate of analysis for each batch. 2. Perform a comparative analysis of the new and old batches before use. 3. If significant differences are observed, contact the supplier.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method[5][6][7][16].

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

General Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or acetonitrile).

  • Expose aliquots of the stock solution to the stress conditions outlined in the table below.

  • Analyze the stressed samples at appropriate time points by a suitable, validated analytical method (e.g., HPLC).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Table 1: Illustrative Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 M NaOH60°C2, 4, 8, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Degradation Solid State & Solution80°C24, 48, 72 hours
Photostability UV light (254 nm) & Visible lightRoom Temperature24, 48, 72 hours

Note: The extent of degradation should ideally be between 5-20% for the results to be meaningful for method development.

Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating and quantifying this compound in the presence of its degradation products.

Illustrative HPLC Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A gradient of Acetonitrile and 0.1% Formic acid in Water

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of this compound (e.g., 220-280 nm range)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Validation: The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness[12][15].

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxidation Oxidation prep->oxidation Expose to Stress thermal Thermal prep->thermal Expose to Stress photo Photochemical prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation & Degradant Identification hplc->data

Caption: Workflow for Forced Degradation Studies of this compound.

logical_relationship cluster_stability This compound Stability cluster_factors Degradation Factors cluster_outcomes Consequences of Degradation stability This compound Analytical Standard light Light (UV) stability->light temp Temperature stability->temp ph pH (Hydrolysis) stability->ph oxygen Oxidation stability->oxygen degradants Formation of Degradation Products light->degradants temp->degradants ph->degradants oxygen->degradants inaccuracy Inaccurate Analytical Results degradants->inaccuracy

Caption: Factors Influencing this compound Stability and Potential Outcomes.

References

Overcoming low recovery of Muscazone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Muscazone. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to low recovery during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during extraction?

Low recovery of this compound is often attributed to a combination of its chemical properties and procedural factors. Key reasons include:

  • High Polarity and Zwitterionic Nature: this compound is an amino acid-like compound that is highly soluble in water but has poor solubility in many common organic solvents.[1] This can make liquid-liquid extractions inefficient and requires carefully chosen solvent systems.

  • Photochemical Instability: this compound is a product of the ultraviolet (UV) radiation-induced breakdown of ibotenic acid.[1][2][3][4] Exposure of the sample or extract to UV light (including sunlight) can either artificially generate this compound from precursor molecules or potentially degrade it further, leading to inaccurate quantification.

  • Thermal Decomposition: The compound decomposes at its melting point of approximately 190°C.[1] High temperatures during extraction or solvent evaporation steps can lead to significant sample loss.

  • Improper pH: As a zwitterion, this compound's charge state and solubility are highly dependent on the pH of the extraction medium. Extraction at a pH far from its isoelectric point (pI) can lead to it remaining in the aqueous phase during partitioning steps.

  • Potential Artifact of Extraction: Some researchers have suggested that this compound may be an artifact generated during the extraction and processing of ibotenic acid, rather than a naturally abundant compound.[5][6] This implies that its initial concentration in the source material may be very low.

Q2: How can I optimize the solvent system for extracting a polar, zwitterionic compound like this compound?

Optimizing the solvent system is critical for improving recovery. Based on methods for the structurally related compounds ibotenic acid and muscimol, the following approaches are recommended:

  • Aqueous Polar Solvents: Start with mixtures of water and methanol or water and ethanol. Aqueous methanol is a common and effective extractant for these compounds from mushroom matrices.[7][8]

  • Acidified Aqueous Solutions: Using a slightly acidic aqueous buffer (e.g., pH 3) can improve the extraction of ibotenic acid and muscimol and may be effective for this compound.[9]

  • Ultrasound-Assisted Extraction: Employing an ultrasound bath can enhance extraction efficiency by disrupting cell walls and improving solvent penetration without excessive heat.[9]

Q3: My recovery is still low after optimizing the solvent. What other procedural steps should I investigate?

If solvent optimization does not resolve the issue, consider the following troubleshooting steps, as illustrated in the workflow diagram below.

TroubleshootingWorkflow start Start: Low this compound Recovery check_solvent Is the extraction solvent optimized? (e.g., Aqueous Methanol) start->check_solvent check_ph Is the pH of the medium controlled? check_solvent->check_ph Yes sol_solvent Solution: Use aqueous methanol (e.g., 1:1 v/v). Consider ultrasound assistance. check_solvent->sol_solvent No check_light Are samples protected from UV light? check_ph->check_light Yes sol_ph Solution: Adjust pH to be near the isoelectric point (pI) for partitioning or use ion-exchange chromatography. check_ph->sol_ph No check_temp Are high temperatures avoided? check_light->check_temp Yes sol_light Solution: Work in a dark environment or use amber vials. Avoid direct sunlight. check_light->sol_light No check_cleanup Is the cleanup step (e.g., SPE) causing loss? check_temp->check_cleanup Yes sol_temp Solution: Use low-heat methods for concentration (e.g., vacuum centrifugation, lyophilization). check_temp->sol_temp No sol_cleanup Solution: Validate SPE protocol. Ensure proper column conditioning and elution solvent. check_cleanup->sol_cleanup No end_node Improved Recovery check_cleanup->end_node Yes sol_solvent->check_ph sol_ph->check_light sol_light->check_temp sol_temp->check_cleanup sol_cleanup->end_node

Caption: Troubleshooting workflow for low this compound recovery.

Q4: How does this compound's relationship with Ibotenic Acid affect my experiment?

This relationship is critical. Ibotenic acid is the chemical precursor to this compound (via UV light) and muscimol (via decarboxylation, often from heat or acidic conditions).[1][2][10] This means:

  • Source Material is Key: The concentration of ibotenic acid in your starting material will dictate the maximum potential yield of this compound if conversion occurs.

  • Risk of Unintended Conversion: If your extraction procedure involves UV exposure (e.g., working near a window), you may be unintentionally converting ibotenic acid into this compound, leading to an overestimation of its native concentration.[11] Conversely, conditions that favor decarboxylation (heat, low pH) may convert ibotenic acid to muscimol, removing the precursor needed to form this compound.[12]

ChemicalPathways Ibotenic_Acid Ibotenic Acid This compound This compound Ibotenic_Acid->this compound  UV Radiation (Photochemical Rearrangement) Muscimol Muscimol Ibotenic_Acid->Muscimol  Decarboxylation (Heat / Acid)

Caption: Chemical relationship of Ibotenic Acid to this compound and Muscimol.

Data Summary: Extraction of Related Isoxazoles

While specific recovery data for this compound is scarce, methodologies for the related and more abundant compounds, ibotenic acid and muscimol, provide a strong baseline for protocol development.

Compound(s)MatrixExtraction Solvent/MethodReported RecoveryReference
Ibotenic Acid, MuscimolAmanita MushroomsAqueous Methanol with Dansyl Chloride derivatizationNot specified, but method was successful for quantification[7]
Ibotenic Acid, MuscimolAmanita MushroomsMethanol / 1mM Sodium Phosphate Buffer pH 3 (1:1 v/v) with ultrasound> 87%[9]
Ibotenic Acid, MuscimolPlasmaAcetonitrile (for protein precipitation and extraction)Not specified, but method was highly sensitive[8]
Multiple Mushroom ToxinsFood SamplesMethanol and Trichloroacetic Acid, purified with Captiva EMR-Lipid70-120% for 96% of analytes[13]

Recommended Experimental Protocol: Optimized Extraction of this compound

This protocol is designed to maximize recovery by controlling the key variables identified in the troubleshooting guide.

Objective: To extract this compound from a solid matrix (e.g., lyophilized Amanita mushroom tissue) with minimal degradation and high efficiency.

Materials:

  • Lyophilized and finely ground sample material

  • Extraction Solvent: Methanol:Water (1:1, v/v), HPLC grade

  • Amber glass vials or tubes wrapped in aluminum foil

  • Ultrasonic bath

  • Centrifuge capable of 4000 x g

  • 0.22 µm Syringe filters (PTFE or other compatible material)

  • Vacuum centrifuge or lyophilizer for solvent evaporation

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange) for cleanup, if necessary.

Methodology:

  • Sample Preparation:

    • Weigh approximately 100 mg of dried, powdered sample material into a 15 mL amber centrifuge tube.

    • Prepare a spiked sample in a separate tube by adding a known quantity of this compound standard to the powder. This will be used to calculate recovery efficiency.

    • Prepare a method blank using an empty tube to follow the entire procedure.

  • Extraction:

    • Add 10 mL of the Methanol:Water (1:1) extraction solvent to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Place the tubes in an ultrasonic bath for 30 minutes. Monitor the bath temperature to ensure it does not exceed 40°C.

    • Following sonication, centrifuge the tubes at 4000 x g for 15 minutes to pellet the solid material.

  • Supernatant Collection:

    • Carefully pipette the supernatant into a clean amber collection vial.

    • To maximize recovery, perform a re-extraction: add another 5 mL of extraction solvent to the pellet, vortex, sonicate for 15 minutes, and centrifuge again.

    • Combine the second supernatant with the first.

  • Solvent Evaporation:

    • Reduce the volume of the combined extracts to near dryness using a vacuum centrifuge or by freeze-drying (lyophilization). Avoid heating steps like nitrogen blowdown with a heating block.

  • Reconstitution and Filtration:

    • Reconstitute the dried extract in 1 mL of the initial mobile phase for your analytical method (e.g., 98:2 Water:Methanol).

    • Vortex to dissolve the residue.

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an amber HPLC vial for analysis.

  • Analysis:

    • Analyze the sample using a validated method, such as HPLC-UV or LC-MS/MS. Compare the peak area of this compound in the sample to your calibration curve and calculate the recovery from your spiked sample.

References

Technical Support Center: Method Validation for Sensitive Muscazone Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating their analytical methods for the sensitive detection of Muscazone.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing potential causes and solutions in a question-and-answer format.

Question: Why am I observing poor peak shape (e.g., tailing or fronting) for my this compound standard?

Answer: Poor peak shape for a polar compound like this compound is a common issue in reverse-phase chromatography. Several factors could be the cause:

  • Secondary Interactions: Residual silanol groups on the C18 column can interact with the polar analyte, leading to peak tailing.

    • Solution: Use a column with end-capping or a polar-embedded stationary phase. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase in low concentrations (0.1-0.5%) to block the active sites.[1]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound to ensure it is in a single ionic form.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Reduce the concentration of the injected sample.

  • Column Contamination: Accumulation of contaminants on the column can lead to distorted peak shapes.

    • Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.[2]

Question: My this compound peak is not being retained on the C18 column (eluting at or near the void volume). What should I do?

Answer: Poor retention of polar analytes is a frequent challenge in reverse-phase HPLC.

  • High Organic Content in Mobile Phase: The mobile phase may be too strong, causing the analyte to elute quickly.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Highly Aqueous Mobile Phase: Using a mobile phase with very high water content on a conventional C18 column can lead to phase collapse.

    • Solution: Ensure your mobile phase contains at least 5% organic solvent. Alternatively, use an aqueous-compatible C18 column.

  • Alternative Chromatographic Modes: Reverse-phase may not be the optimal mode for such a polar compound.

    • Solution: Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography for better retention. Ion-exclusion chromatography has also been shown to be effective for similar compounds.[3]

Question: I am experiencing low sensitivity and cannot reach the desired Limit of Detection (LOD) for this compound.

Answer: Achieving low detection limits is critical for sensitive analysis.

  • Suboptimal Mass Spectrometry (MS) Parameters: The MS settings may not be optimized for this compound.

    • Solution: Perform a tuning of the MS instrument for this compound to determine the optimal precursor and product ions, as well as collision energy and other MS parameters.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound in the MS source.

    • Solution: Improve the sample preparation procedure to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are recommended. Using a matrix-matched calibration curve or an isotopically labeled internal standard can also compensate for matrix effects.

  • Poor Sample Purity: Impurities in the sample can interfere with the detection of the analyte.

    • Solution: Ensure that the sample is as clean as possible before injection.

Question: My results are not reproducible; I'm seeing significant variation in retention times and peak areas.

Answer: Lack of reproducibility can stem from several sources.

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to shifts in retention time.

    • Solution: Prepare the mobile phase in large batches and ensure it is thoroughly mixed. Always measure components accurately.

  • Fluctuations in Column Temperature: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant and controlled temperature.

  • Injector Issues: Inconsistent injection volumes can lead to variations in peak area.

    • Solution: Ensure the injector is functioning correctly and that there are no air bubbles in the sample loop.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the method validation for sensitive this compound detection.

Question: What are the key parameters I need to evaluate for method validation according to regulatory guidelines?

Answer: According to guidelines from regulatory bodies like the FDA and EMA, the key validation parameters include:

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte.[4][5]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[4]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the biological matrix under specific storage and processing conditions.[4]

Question: How do I determine the Linearity of my method for this compound detection?

Answer: To determine linearity, you should prepare a series of calibration standards of this compound at different concentrations. A minimum of five concentration levels is recommended.[5] The calibration curve is generated by plotting the peak response against the concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should ideally be ≥ 0.995.[5]

Question: What is the difference between the Limit of Detection (LOD) and the Limit of Quantification (LOQ)?

Answer: The LOD is the lowest concentration of an analyte that the analytical method can reliably distinguish from the background noise. The LOQ is the lowest concentration at which the analyte can be quantified with acceptable accuracy and precision. The LOQ is always higher than the LOD.

Question: How can I assess the stability of this compound in biological samples?

Answer: The stability of this compound should be evaluated under various conditions that mimic the sample handling and storage process. This includes:

  • Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles.

  • Short-Term Stability: Evaluate the stability at room temperature for a period that reflects the sample processing time.

  • Long-Term Stability: Determine the stability at the intended storage temperature (e.g., -20°C or -80°C) over a prolonged period.

  • Stock Solution Stability: Assess the stability of the stock solution at room temperature and under refrigeration.[4]

Data Presentation

Table 1: Method Validation Parameters for this compound Detection

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9950.998
Range 1 - 100 ng/mL1 - 100 ng/mL
Accuracy (% Recovery) 85 - 115%92.5%
Precision (% RSD) ≤ 15%8.7%
LOD Signal-to-Noise ≥ 30.5 ng/mL
LOQ Signal-to-Noise ≥ 101.0 ng/mL
Specificity No interference at the retention time of this compoundPass
Robustness % RSD ≤ 15% for minor changes in method parametersPass
Freeze-Thaw Stability % Change within ±15%-5.2%
Short-Term Stability % Change within ±15%-3.8%
Long-Term Stability % Change within ±15%-8.1%

Experimental Protocols

Protocol 1: Linearity Assessment

  • Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Prepare a series of at least five working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Analyze each working standard solution using the developed analytical method (e.g., HPLC-MS/MS).

  • Plot the peak area response against the corresponding concentration for each standard.

  • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • The method is considered linear if the r² value is ≥ 0.995.[5]

Protocol 2: Accuracy and Precision Determination

  • Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range by spiking a blank biological matrix with known amounts of this compound.

  • For accuracy , analyze five replicates of each QC concentration level. Calculate the percentage recovery for each replicate by comparing the measured concentration to the nominal concentration. The mean recovery should be within 85-115%.

  • For repeatability (intra-assay precision) , calculate the relative standard deviation (%RSD) of the concentrations of the five replicates for each QC level. The %RSD should be ≤ 15%.

  • For intermediate precision (inter-assay precision) , repeat the analysis of the QC samples on a different day with a different analyst. Calculate the %RSD of the combined results from both days. The %RSD should be ≤ 15%.

Visualizations

Method_Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_app Application MD Method Development & Optimization Spec Specificity / Selectivity MD->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Stab Stability LOD_LOQ->Stab Rob Robustness Stab->Rob RA Routine Analysis Rob->RA Method Validated

Caption: Workflow for Analytical Method Validation.

Troubleshooting_Tree Start Analytical Issue Encountered Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention Poor Retention? Peak_Shape->Retention No Sol_Peak Check Mobile Phase pH Use End-capped Column Reduce Concentration Peak_Shape->Sol_Peak Yes Sensitivity Low Sensitivity? Retention->Sensitivity No Sol_Ret Decrease Organic Solvent Use HILIC/Ion-Exchange Check for Phase Collapse Retention->Sol_Ret Yes Reproducibility Poor Reproducibility? Sensitivity->Reproducibility No Sol_Sens Optimize MS Parameters Improve Sample Cleanup Use Internal Standard Sensitivity->Sol_Sens Yes Sol_Rep Consistent Mobile Phase Prep Use Column Oven Check Injector Reproducibility->Sol_Rep Yes End Issue Resolved Reproducibility->End No Sol_Peak->End Sol_Ret->End Sol_Sens->End Sol_Rep->End

Caption: Troubleshooting Decision Tree for this compound Analysis.

Signaling_Pathways cluster_params Core Validation Parameters cluster_relationship Relationship Accuracy Accuracy FitForPurpose Fit for Purpose Accuracy->FitForPurpose Precision Precision Precision->FitForPurpose Specificity Specificity Specificity->FitForPurpose Linearity Linearity Linearity->FitForPurpose Range Range Range->FitForPurpose LOD LOD LOD->FitForPurpose LOQ LOQ LOQ->FitForPurpose Robustness Robustness Robustness->FitForPurpose

Caption: Key Parameters for Method Validation.

References

Validation & Comparative

A Comparative Analysis of Muscazone and Ibotenic Acid Toxicity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the toxicological profiles of muscazone and ibotenic acid, two neuroactive compounds found in Amanita mushrooms. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, toxicological data, and relevant experimental protocols.

Executive Summary

Ibotenic acid is a potent neurotoxin that acts as a powerful agonist of N-methyl-D-aspartate (NMDA) glutamate receptors, leading to excitotoxicity.[1][2][3][4] Its toxicity is well-documented, with established median lethal dose (LD50) values in various animal models. This compound, a structural isomer and breakdown product of ibotenic acid, is reported to have significantly lower pharmacological activity.[5][6][7][8] While its mechanism is related to the glutamatergic and GABAergic systems, specific quantitative toxicity data, such as LD50 values, are not well-documented in publicly available literature. This guide synthesizes the available data to facilitate a comparative understanding of these two compounds.

Comparative Toxicity Data

The following table summarizes the key toxicological and pharmacological parameters of ibotenic acid and this compound based on available scientific literature.

ParameterIbotenic AcidThis compound
Primary Mechanism of Action Potent agonist of NMDA and metabotropic glutamate receptors (Group I and II).[1][2]Weak pharmacological activity.[5][6][7][8]
Toxic Effect Excitotoxicity leading to neuronal cell death.[1][3]Considered less active than ibotenic acid and muscimol.[5][6]
Oral LD50 (Rat) 129 mg/kg[6][9][10][11]Not well-documented.
Oral LD50 (Mouse) 38 mg/kg[5][10]Not well-documented.
Intravenous LD50 (Rat) 42 mg/kg[10]Not well-documented.
Intravenous LD50 (Mouse) 15 mg/kg[10]Not well-documented.
Clinical Signs of Toxicity Nausea, vomiting, drowsiness, confusion, euphoria, visual and auditory distortions, ataxia, and in severe cases, seizures and neuronal lesions.[1][12]Generally considered to contribute less to the overall toxicity of Amanita mushrooms.[5]
Notes Ibotenic acid can decarboxylate to the more potent GABAergic agonist, muscimol, both in vivo and through processing like drying.[1]This compound is a product of the breakdown of ibotenic acid, for instance, through UV radiation.[6][7][8]

Signaling Pathways and Mechanisms of Toxicity

The primary toxic effect of ibotenic acid stems from its potent agonism at NMDA receptors, a subtype of ionotropic glutamate receptors. This overstimulation leads to an excessive influx of calcium ions (Ca2+) into neurons, triggering a cascade of intracellular events that result in excitotoxic cell death.

This compound's pharmacological activity is reported to be minor in comparison.[6][13] It is an isomer of ibotenic acid and is also associated with the central nervous system.[5]

ToxicityPathways cluster_ibotenic Ibotenic Acid Pathway cluster_this compound This compound Information Ibotenic_Acid Ibotenic Acid NMDA_Receptor NMDA Receptor Ibotenic_Acid->NMDA_Receptor Binds and Activates Ca_Influx Excessive Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Triggers Neuronal_Death Neuronal Cell Death Excitotoxicity->Neuronal_Death Leads to This compound This compound Activity Weak Pharmacological Activity This compound->Activity Exhibits

Comparative signaling pathways of Ibotenic Acid and this compound.

Experimental Protocols

The following sections detail standardized and widely accepted methodologies for assessing the acute oral toxicity and in vitro neurotoxicity of compounds like ibotenic acid and this compound.

In Vivo Acute Oral Toxicity Assessment (Adapted from OECD Guideline 423)

This protocol provides a framework for determining the acute oral toxicity of a substance.

1. Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for signs of toxicity and mortality. The outcome of the first group determines the dosing for the next group, allowing for classification of the substance's toxicity with a minimal number of animals.

2. Test Animals:

  • Species: Rat is the preferred species.

  • Health: Young, healthy, nulliparous, and non-pregnant females are typically used.

  • Housing: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and drinking water.

3. Administration of Substance:

  • The test substance is typically administered as a single dose by gavage.

  • Animals are fasted (food, but not water, withheld) overnight before dosing.

  • The volume of liquid administered should not exceed 1 mL/100g of body weight for aqueous solutions.

4. Observation Period:

  • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Special attention is given to the first 4 hours after dosing and daily thereafter.

5. Data Analysis:

  • The number of animals that die within the observation period is recorded.

  • The results allow for the classification of the substance into a toxicity category based on the Globally Harmonised System (GHS).

In Vitro Excitotoxicity Assay

This protocol outlines a method to assess the neuroprotective or neurotoxic potential of a compound by measuring its effect on glutamate-induced excitotoxicity in neuronal cell cultures.

1. Cell Culture:

  • Primary cortical neurons are isolated from embryonic rodents (e.g., E15-E18 mice or rats).

  • Cells are plated on coated coverslips or multi-well plates and maintained in a suitable neurobasal medium supplemented with growth factors.

  • Cultures are typically used for experiments after 14-16 days in vitro to allow for the development of mature synaptic connections.

2. Induction of Excitotoxicity:

  • To induce excitotoxicity, neuronal cultures are exposed to a neurotoxic concentration of a glutamate receptor agonist (e.g., L-glutamic acid or ibotenic acid) for a defined period (e.g., 5-30 minutes).

3. Assessment of Cell Viability:

  • Following the excitotoxic insult, cell viability is assessed using various methods:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells.

    • Fluorescent Staining: Using dyes like Propidium Iodide (PI) to identify dead cells and Hoechst 33342 to stain the nuclei of all cells.

4. Data Analysis:

  • Cell viability is quantified and expressed as a percentage of the control (untreated) cells.

  • The neurotoxic effects of the test compound can be determined by comparing the viability of treated cells to the control.

ExperimentalWorkflow cluster_invivo In Vivo Acute Oral Toxicity (OECD 423) cluster_invitro In Vitro Excitotoxicity Assay A1 Animal Acclimatization (Rats) A2 Fasting A1->A2 A3 Oral Gavage of Test Substance A2->A3 A4 Observation (14 days) - Clinical Signs - Body Weight - Mortality A3->A4 A5 Data Analysis & Toxicity Classification A4->A5 B1 Primary Neuronal Cell Culture B2 Exposure to Test Compound B1->B2 B3 Induction of Excitotoxicity (e.g., with Glutamate) B2->B3 B4 Cell Viability Assessment (MTT, LDH, Staining) B3->B4 B5 Data Analysis B4->B5

General experimental workflows for toxicity assessment.

Conclusion

The available evidence strongly indicates that ibotenic acid is a potent neurotoxin with a well-defined excitotoxic mechanism of action. Its toxicity has been quantified through various LD50 studies. In contrast, this compound is consistently reported as having significantly lower pharmacological activity, and quantitative data on its toxicity is lacking in the scientific literature. For researchers investigating the neurotoxic effects of Amanita mushroom constituents, focusing on ibotenic acid and its metabolite muscimol is crucial. The provided experimental protocols offer a standardized approach for further toxicological evaluations of these and other neuroactive compounds.

References

Muscazone vs. Muscimol: A Comparative Guide to their Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological activities of muscazone and muscimol, two psychoactive compounds found in Amanita mushrooms. While structurally related, their interactions with the central nervous system, particularly the gamma-aminobutyric acid type A (GABA-A) receptor, differ significantly. This document synthesizes available experimental data to highlight these differences, offering a valuable resource for neuroscience research and drug development.

Core Pharmacological Profiles

Muscimol is a potent and selective agonist for the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][2] Its structural similarity to GABA allows it to bind to and activate these receptors, leading to a decrease in neuronal excitability.[2] This activity underlies its well-documented sedative, anxiolytic, and hallucinogenic effects.[3] In contrast, this compound is consistently reported to possess significantly weaker or minor pharmacological activity.[4][5] It is a product of the breakdown of ibotenic acid, another psychoactive compound in Amanita mushrooms, upon exposure to ultraviolet radiation.[4][6] Due to its low potency, this compound has not been the subject of extensive pharmacological investigation, resulting in a notable lack of quantitative data regarding its receptor binding and functional activity.

Quantitative Comparison of Pharmacological Parameters

The following tables summarize the available quantitative data for muscimol and the qualitative descriptions for this compound, underscoring the disparity in their pharmacological potency.

Table 1: Receptor Binding Affinity

CompoundReceptorLigandK_d_ (Dissociation Constant)Brain Region/Expression SystemReference
Muscimol GABA-A (δ-subunit containing)[³H]muscimol~1-2 nMRecombinant α4β3δ receptors[7]
GABA-A (high-affinity sites)[³H]muscimol~1.6 nM (α4βδ), ~1 nM (α6βδ)Wild-type mouse forebrain and cerebellum[7]
GABA-A (low-affinity sites)[³H]muscimol~2 µMRat cerebral cortex synaptosomes[8]
This compound GABA-A-Data not available--

Table 2: Functional Potency

CompoundReceptor/AssayEC₅₀ (Half-maximal effective concentration)SystemReference
Muscimol GABA-A (δ-subunit containing)~1-2 nMRecombinant α4β3δ receptors[7]
GABA-A11 µM (relaxation), 12.5 µM (contraction)Guinea-pig distal colon[9]
This compound GABA-AData not available--

Signaling Pathways and Experimental Workflow

To understand the pharmacological evaluation of these compounds, the following diagrams illustrate the GABA-A receptor signaling pathway and a typical experimental workflow for a radioligand binding assay.

GABA_A_Signaling Muscimol Muscimol (Agonist) GABA_A GABA-A Receptor Muscimol->GABA_A Binds to Chloride_Channel Chloride (Cl⁻) Channel GABA_A->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Cl⁻ Influx leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

GABA-A Receptor Signaling Pathway for Muscimol.

Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Centrifugation Centrifugation to isolate membranes Tissue->Centrifugation Resuspension Resuspend membranes in buffer Centrifugation->Resuspension Incubate Incubate membranes with [³H]muscimol and test compound (e.g., unlabeled muscimol or this compound) Resuspension->Incubate Filtration Rapid filtration to separate bound and free radioligand Incubate->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Scintillation Scintillation counting to quantify bound radioactivity Washing->Scintillation Analysis Calculate specific binding and determine Ki or IC₅₀ values Scintillation->Analysis

Experimental Workflow for a [³H]muscimol Radioligand Binding Assay.

Experimental Protocols

[³H]Muscimol Radioligand Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound for the GABA-A receptor using [³H]muscimol.

1. Membrane Preparation:

  • Brain tissue (e.g., rat cortex or cerebellum) is homogenized in a cold buffer solution.

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer.[2]

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of [³H]muscimol and varying concentrations of the unlabeled test compound (e.g., muscimol or this compound for competition binding).

  • The incubation is typically carried out at 4°C for a defined period (e.g., 60 minutes) to reach equilibrium.[2]

  • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA or a specific antagonist.[2]

3. Separation and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.[2]

  • The filters are washed with ice-cold buffer to remove unbound radioligand.[2]

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are then analyzed using non-linear regression to determine the inhibition constant (K_i_) or the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Electrophysiological Recording of GABA-A Receptor Currents

This protocol describes a general method for assessing the functional activity of compounds at GABA-A receptors using whole-cell patch-clamp electrophysiology.

1. Cell Preparation:

  • Experiments can be performed on cultured neurons or in brain slices. Alternatively, recombinant GABA-A receptors can be expressed in cell lines like HEK293.[10]

  • For brain slices, the tissue is sectioned using a vibratome in an ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

2. Recording Setup:

  • A single cell is visualized under a microscope, and a glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.

  • The membrane patch under the pipette tip is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and recording of ion channel currents.

3. Drug Application:

  • The test compound (muscimol or this compound) is dissolved in the external solution and applied to the cell using a perfusion system.

  • A range of concentrations is applied to generate a dose-response curve.

4. Data Acquisition and Analysis:

  • GABA-A receptor-mediated currents are recorded in response to the application of the test compound.

  • The peak amplitude of the current at each concentration is measured.

  • The data are then plotted to generate a dose-response curve, from which the EC₅₀ value and maximal efficacy can be determined.[10]

Conclusion

The available evidence clearly demonstrates that muscimol is a potent agonist at GABA-A receptors, with well-characterized high-affinity binding and functional activity. In stark contrast, this compound exhibits only minor pharmacological activity, and there is a significant lack of quantitative data to fully characterize its interaction with GABA-A receptors. This disparity highlights the critical role of the specific chemical structure in determining the pharmacological profile of these related isoxazole compounds. For researchers in drug development, muscimol serves as a classic tool for probing the GABAergic system, while this compound's limited activity makes it a less compelling target for further investigation in its current form.

References

Quantification of Muscazone in Amanita Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the current state of knowledge on the quantification of muscazone in various Amanita species. While this compound is a recognized constituent of certain Amanita mushrooms, a comprehensive review of the scientific literature reveals a significant gap in quantitative data for this specific compound. Research has predominantly focused on the more pharmacologically active compounds, ibotenic acid and muscimol.

This compound is an amino acid that is structurally related to ibotenic acid and is formed through the exposure of ibotenic acid to ultraviolet (UV) radiation.[1][2][3] This conversion can occur naturally in the mushrooms, for instance, through exposure to sunlight.[3][4] However, its pharmacological activity is considered to be minor in comparison to that of ibotenic acid and muscimol.[1][2][3][5][6]

Quantitative Data on this compound: A Noteworthy Absence

Despite numerous studies quantifying ibotenic acid and muscimol in various Amanita species such as A. muscaria and A. pantherina, specific quantitative data for this compound remains largely unavailable in the reviewed scientific literature. The primary analytical focus has consistently been on the two principal psychoactive compounds. Therefore, a direct comparison of this compound concentrations across different Amanita species cannot be compiled at this time.

Inferred Presence and Potential for Future Quantification

While quantitative data is lacking, the presence of this compound is acknowledged in several Amanita species, including Amanita muscaria, as a natural degradation product of ibotenic acid.[6][7][8] The concentration of this compound is likely to be influenced by factors that affect the degradation of ibotenic acid, such as the age of the mushroom and its exposure to UV light.

Experimental Protocols: Adapting Methods for this compound Quantification

The analytical methods developed for the quantification of ibotenic acid and muscimol can be adapted for the determination of this compound, provided a certified reference standard for this compound is available. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis-Mass Spectrometry (CE-MS) have been successfully employed for the analysis of related isoxazole compounds in Amanita species.[9][10][11][12][13]

Below is a generalized experimental protocol based on methods used for ibotenic acid and muscimol, which could serve as a starting point for developing a validated method for this compound quantification.

Sample Preparation and Extraction
  • Mushroom Collection and Preparation : Fresh Amanita specimens should be identified by a qualified mycologist. The caps and stems should be separated and lyophilized (freeze-dried) to preserve the chemical integrity of the compounds. The dried material is then homogenized into a fine powder.

  • Extraction : A known weight of the powdered mushroom material (e.g., 1 gram) is extracted with a suitable solvent. A common extraction solvent for these polar compounds is a mixture of methanol and water.[13] The extraction can be facilitated by ultrasonication to ensure maximum recovery of the analytes.

  • Filtration and Purification : The resulting extract is filtered to remove solid particles. For cleaner samples, especially when using sensitive detection methods like mass spectrometry, a solid-phase extraction (SPE) step may be employed to remove interfering substances.

Chromatographic Analysis (HPLC-MS/MS)

A highly sensitive and selective method for the quantification of mushroom toxins is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[11]

  • Chromatographic Column : A reversed-phase C18 column is often suitable for separating these polar compounds.[9]

  • Mobile Phase : A gradient elution with a mixture of an aqueous solution (e.g., water with a small amount of formic acid to improve peak shape) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

  • Mass Spectrometry Detection : The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. This requires the determination of specific precursor-to-product ion transitions for this compound.

  • Quantification : A calibration curve is constructed using a certified reference standard of this compound at various concentrations. The concentration of this compound in the mushroom extracts is then determined by comparing its peak area to the calibration curve.

Visualizing the Workflow and Chemical Relationships

To aid in the understanding of the experimental process and the chemical context of this compound, the following diagrams are provided.

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Amanita_sp Amanita Species Sample Homogenization Lyophilization & Homogenization Amanita_sp->Homogenization Extraction Solvent Extraction (e.g., MeOH/H2O) Homogenization->Extraction Filtration Filtration Extraction->Filtration HPLC_MS HPLC-MS/MS Analysis Filtration->HPLC_MS Quantification Quantification against Standard HPLC_MS->Quantification Data This compound Concentration Data Quantification->Data Ibotenic_Acid_Derivatives Ibotenic_Acid Ibotenic Acid Muscimol Muscimol Ibotenic_Acid->Muscimol Decarboxylation This compound This compound Ibotenic_Acid->this compound UV Radiation

References

Comparative Guide to the Cross-Validation of Analytical Methods for Muscazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern analytical methodologies applicable to the quantitative analysis of muscazone. While specific cross-validation studies for this compound are not extensively documented in current literature, this document outlines and compares two robust, validated liquid chromatography-mass spectrometry (LC-MS) based methods developed for the simultaneous analysis of related and co-occurring toxins in Amanita mushrooms, including ibotenic acid and muscimol. The principles and validation parameters presented are directly applicable to the development and cross-validation of methods for this compound.

The methodologies compared are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)

These techniques are evaluated based on their performance parameters, providing a basis for selecting an appropriate method for the quantification of this compound in various sample matrices.

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of LC-MS/MS and LC-QToF-MS methods for the analysis of Amanita toxins, which are indicative of the expected performance for this compound analysis.

Validation ParameterLC-MS/MSLC-QToF-MS
Linearity (R²) > 0.994[1]Satisfactory[2][3]
Limit of Detection (LOD) 0.005 - 0.05 mg/kg (mushrooms) 0.05 - 0.5 µg/L (biological fluids)Not explicitly stated
Limit of Quantification (LOQ) 0.01 - 0.2 mg/kg (mushrooms)[1] 0.15 - 2.0 µg/L (biological fluids)[1]Not explicitly stated
Precision (RSD%) < 19.4%[1]Satisfactory[2][3]
Accuracy (Recovery %) 73.0% - 110.3%[1]Satisfactory[2][3]
Selectivity High (based on specific precursor-to-product ion transitions)[1]High (based on accurate mass measurement)[2][3]

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it suitable for the quantification of trace levels of this compound in complex matrices such as mushroom extracts, serum, and urine.[1]

Sample Preparation:

  • Mushroom Samples: Homogenized dried mushroom samples are extracted with water using ultrasonication, followed by centrifugation. The supernatant is then diluted for analysis.[1]

  • Serum Samples: Proteins are precipitated by adding acetonitrile. The mixture is sonicated and centrifuged. The supernatant is further purified using solid-phase extraction (SPE) with a PSA sorbent.[1]

  • Urine and Simulated Gastric Fluid: Samples are diluted with water or acetonitrile, respectively, and centrifuged prior to analysis.[1]

Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

Chromatographic Conditions:

  • Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.7 µm).[1]

  • Mobile Phase: A gradient of water with 1 mM ammonium fluoride and methanol.[1]

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 2 µL.[1]

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray positive ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte.[4]

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS)

This method provides high-resolution mass spectrometry data, which is excellent for both quantification and confident identification of analytes in complex consumer products and natural samples.[2][3]

Sample Preparation:

  • The sample preparation protocols would be similar to those for LC-MS/MS, involving extraction with a suitable solvent such as 70% methanol, followed by filtration.[5]

Instrumentation:

  • A liquid chromatography system coupled to a Quadrupole Time-of-Flight (QToF) mass spectrometer.[2][3]

Chromatographic Conditions:

  • While specific column and mobile phase details for a this compound-dedicated method are not provided in the search results, a reverse-phase C18 column with an ion-pairing agent like sodium dodecyl sulfate or a gradient with an acidic modifier (e.g., formic acid) is a common starting point for polar analytes like this compound and its isomers.[4][5]

Mass Spectrometry Detection:

  • Ionization Mode: Electrospray ionization (ESI).

  • Acquisition Mode: Full scan high-resolution mass spectrometry for identification and targeted MS/MS for quantification. This allows for the determination of the elemental composition of the analyte and its fragments.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison & Reporting Phase DefineAnalytes Define Analytes of Interest (this compound, Ibotenic Acid, etc.) SelectMethods Select Analytical Methods for Comparison (e.g., LC-MS/MS vs. LC-QToF-MS) DefineAnalytes->SelectMethods DefineValidation Define Validation Parameters (Linearity, LOD, LOQ, Accuracy, Precision) SelectMethods->DefineValidation MethodDev1 Method 1 Development & Optimization (LC-MS/MS) MethodDev2 Method 2 Development & Optimization (LC-QToF-MS) Validation1 Method 1 Validation MethodDev1->Validation1 Validation2 Method 2 Validation MethodDev2->Validation2 SampleAnalysis Analysis of Identical Samples (Spiked & Real Matrix) Validation1->SampleAnalysis Validation2->SampleAnalysis DataCompare Compare Quantitative Results & Validation Data SampleAnalysis->DataCompare Conclusion Draw Conclusions on Method Comparability DataCompare->Conclusion Report Generate Comparison Guide & Report Conclusion->Report

Caption: Workflow for the cross-validation of two analytical methods.

AnalyticalMethodComparison cluster_lcmsms LC-MS/MS cluster_lcqtof LC-QToF-MS LCMSMS_Principle Principle: Triple Quadrupole Monitors specific mass transitions LCMSMS_Adv Advantages: - High Sensitivity - High Selectivity - Robust for Quantification LCMSMS_Principle->LCMSMS_Adv LCMSMS_Disadv Disadvantages: - Requires prior knowledge of analyte fragmentation LCMSMS_Adv->LCMSMS_Disadv LCQTOF_Principle Principle: QToF Analyzer Provides high-resolution mass data LCQTOF_Adv Advantages: - Excellent for unknown screening - High mass accuracy - Confident identification LCQTOF_Principle->LCQTOF_Adv LCQTOF_Disadv Disadvantages: - Potentially lower sensitivity than MRM - More complex data analysis LCQTOF_Adv->LCQTOF_Disadv This compound This compound Analysis This compound->LCMSMS_Principle Quantification This compound->LCQTOF_Principle Identification & Quantification

Caption: Comparison of LC-MS/MS and LC-QToF-MS for this compound analysis.

References

Comparative Photostability of Muscazone and Ibotenic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of pharmacologically active compounds under various conditions is paramount. This guide provides a comparative analysis of the stability of muscazone and ibotenic acid when exposed to ultraviolet (UV) light, drawing upon available scientific literature.

Ibotenic acid, a potent neurotoxin found in Amanita muscaria and related mushrooms, is known to be a precursor to the pharmacologically active compound muscimol. However, under the influence of UV radiation, ibotenic acid undergoes a chemical transformation to form this compound.[1][2][3][4] This inherent photochemical pathway establishes ibotenic acid as the less stable of the two compounds when subjected to UV light. This compound, being the product of this degradation, is consequently more stable under the same conditions.

Quantitative Data Summary

Direct comparative quantitative data on the photostability of this compound and ibotenic acid is not available in the reviewed scientific literature. The established relationship is that ibotenic acid degrades to form this compound upon UV exposure.

CompoundRole in Photochemical ReactionRelative Stability Under UV LightSupporting Evidence
Ibotenic Acid PrecursorLess StableDegrades to form this compound upon UV irradiation.[1][2][3][4]
This compound PhotoproductMore StableFormed from the degradation of ibotenic acid.[1][2][3][4]

Experimental Protocols

The following outlines a general experimental protocol for assessing the photostability of these compounds, based on standard pharmaceutical testing guidelines and methodologies described in the literature for similar substances.

Objective: To quantify the degradation of ibotenic acid and the formation and subsequent degradation of this compound under controlled UV irradiation.

Materials and Methods:

  • Sample Preparation:

    • Prepare standard solutions of high-purity ibotenic acid and this compound in a suitable solvent (e.g., deionized water or a buffered solution at a specific pH).

    • The concentration should be optimized for accurate detection by the chosen analytical method.

  • UV Irradiation:

    • Place the solutions in quartz cuvettes or other UV-transparent containers.

    • Expose the samples to a controlled UV light source (e.g., a xenon lamp or a mercury lamp) in a photostability chamber. The light source should have a defined spectral output, and the irradiance level should be monitored.

    • Maintain a constant temperature throughout the experiment to avoid thermally induced degradation.

    • Simultaneously, prepare control samples kept in the dark to account for any non-photochemical degradation.

  • Time-Course Analysis:

    • At predetermined time intervals, withdraw aliquots from the irradiated and control samples.

    • Analyze the samples immediately or store them under conditions that prevent further degradation (e.g., freezing, protection from light).

  • Analytical Method:

    • Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to simultaneously quantify the concentrations of ibotenic acid and this compound.

    • The method should be able to resolve the parent compounds from any potential photodegradants.

  • Data Analysis:

    • Plot the concentration of each compound as a function of UV exposure time.

    • Calculate the degradation rate constants and half-lives for both ibotenic acid and this compound under the specified UV conditions.

Visualizing the Relationship

The photochemical conversion of ibotenic acid to this compound represents a key transformation pathway.

Ibotenic_Acid Ibotenic Acid This compound This compound Ibotenic_Acid->this compound Photochemical Rearrangement UV_Light UV Light UV_Light->Ibotenic_Acid

Caption: Photochemical conversion of ibotenic acid to this compound.

Signaling Pathways and Pharmacological Activity

The difference in stability between ibotenic acid and this compound is critical due to their distinct pharmacological profiles.

  • Ibotenic Acid: Is a potent agonist of N-methyl-D-aspartate (NMDA) and metabotropic glutamate receptors.[1][5] Its action on these excitatory amino acid receptors makes it a powerful neurotoxin.[6]

  • This compound: Exhibits significantly lower pharmacological activity compared to ibotenic acid and muscimol.[1][2][3][7] Its interaction with neurotransmitter receptors is considered minor.[8]

The following diagram illustrates the primary signaling pathway of ibotenic acid. A corresponding pathway for this compound is not depicted due to its limited pharmacological activity.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds to mGluR Metabotropic Glutamate Receptor Glutamate->mGluR Binds to Cellular_Response Neuronal Excitation (Ca2+ influx) NMDA_Receptor->Cellular_Response mGluR->Cellular_Response Ibotenic_Acid Ibotenic Acid Ibotenic_Acid->NMDA_Receptor Agonist Ibotenic_Acid->mGluR Agonist

References

An In Vivo Comparative Analysis of Muscazone and Muscimol Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of the pharmacological effects of muscazone and muscimol, two psychoactive compounds found in Amanita species of mushrooms. While both compounds interact with the central nervous system, available data demonstrates a significant disparity in their potency and primary mechanisms of action. This document synthesizes experimental data to highlight these differences, offering a valuable resource for neuroscience research and drug development.

Executive Summary

Muscimol is a potent agonist of the γ-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter system in the brain. This interaction underlies its significant sedative, anxiolytic, and hallucinogenic properties observed in vivo. In stark contrast, this compound is consistently reported to possess only minor or weak pharmacological activity. While both are structurally related, their in vivo effects differ substantially, with muscimol being the primary psychoactive constituent of interest.

Data Presentation: In Vivo Effects

The following tables summarize the available quantitative data for the in vivo effects of muscimol. Due to a lack of available quantitative data for this compound in the scientific literature, a direct numerical comparison is not possible. Its effects are qualitatively described as significantly less potent than muscimol.

Table 1: Acute Toxicity Data for Muscimol

SpeciesRoute of AdministrationLD₅₀ (mg/kg)
MouseIntraperitoneal (i.p.)2.5
MouseSubcutaneous (s.c.)3.8
RatIntravenous (i.v.)4.5
RatOral (p.o.)45

LD₅₀ (Lethal Dose, 50%) is the dose required to be lethal to 50% of the tested population. Source:[1]

Table 2: Comparative Summary of In Vivo Effects

ParameterMuscimolThis compound
Primary Mechanism of Action Potent GABAA receptor agonist[2]Weak pharmacological activity, not a potent GABAA agonist[2][3][4]
Sedative Effects Strong, dose-dependent sedationSignificantly less active than muscimol (quantitative data not available)[2][3][4]
Anticonvulsant Effects Demonstrates anticonvulsant propertiesSignificantly less active than muscimol (quantitative data not available)[2][3][4]
Hallucinogenic Effects Potent hallucinogen at higher dosesSignificantly less active than muscimol (quantitative data not available)[2][3][4]
Acute Toxicity (LD₅₀) Data available (see Table 1)No quantitative data available in reviewed literature

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

GABAergic Signaling Pathway

Muscimol directly interacts with the GABAA receptor, a key component of the inhibitory synapse. The following diagram illustrates the GABAergic signaling pathway and the point of action for muscimol.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_pre GABA GAD->GABA_pre Vesicle Synaptic Vesicle GABA_pre->Vesicle Packaged Vesicle->b Release GAT GABA Transporter (GAT) b->GAT Reuptake GABA_A_Receptor GABA-A Receptor b->GABA_A_Receptor Binds to Chloride_Channel Chloride (Cl⁻) Channel GABA_A_Receptor->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Action Potential) Chloride_Channel->Hyperpolarization Cl⁻ Influx leads to Muscimol Muscimol Muscimol->GABA_A_Receptor Agonist Binding

Caption: GABAergic signaling pathway and the agonistic action of Muscimol.

Experimental Workflow: Thiopental Sodium-Induced Sleeping Time Test

This workflow outlines a common in vivo experiment to assess the sedative effects of a compound.

Sedative_Effect_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection cluster_analysis Analysis Animal_Groups Divide mice into groups: - Vehicle Control - Muscimol (Dose 1) - Muscimol (Dose 2) - this compound (Dose 1) - this compound (Dose 2) Acclimatization Acclimatize animals to the experimental environment Animal_Groups->Acclimatization Administration Administer test compounds (Vehicle, Muscimol, or this compound) intraperitoneally (i.p.) Acclimatization->Administration Wait Wait for 30 minutes for drug absorption Administration->Wait Thiopental Administer Thiopental Sodium (40 mg/kg, i.p.) to induce sleep Wait->Thiopental Observe Observe each mouse individually Thiopental->Observe Measure_Latency Measure onset of sleep (latency) Observe->Measure_Latency Measure_Duration Measure duration of sleep Observe->Measure_Duration Compare Compare sleep latency and duration between groups Measure_Latency->Compare Measure_Duration->Compare Statistics Perform statistical analysis (e.g., ANOVA) Compare->Statistics

Caption: Workflow for assessing sedative effects in vivo.

Experimental Workflow: Maximal Electroshock (MES) Seizure Test

This workflow details a standard procedure for evaluating the anticonvulsant activity of a substance.

Anticonvulsant_Effect_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_data Data Collection cluster_analysis Analysis Animal_Groups Divide mice into groups: - Vehicle Control - Positive Control (e.g., Phenytoin) - Muscimol (various doses) - this compound (various doses) Administration Administer test compounds or vehicle (e.g., intraperitoneally) Animal_Groups->Administration Wait Wait for peak effect time (e.g., 30-60 minutes) Administration->Wait Electroshock Apply maximal electroshock (MES) via corneal electrodes Wait->Electroshock Observe Observe for tonic hindlimb extension Electroshock->Observe Record Record presence or absence of seizure Observe->Record Calculate Calculate the percentage of protected animals in each group Record->Calculate Determine_ED50 Determine the median effective dose (ED₅₀) Calculate->Determine_ED50

References

Differential Bioactivity of Muscazone and its Degradation Precursors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of muscazone and its related compounds, ibotenic acid and muscimol. These substances, primarily found in Amanita species of mushrooms, exhibit distinct pharmacological profiles. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways to facilitate further research and drug development.

Executive Summary

Ibotenic acid, a potent neurotoxin, serves as a prodrug to the more psychoactive compound muscimol through decarboxylation.[1] this compound, a lesser-known derivative, is formed from ibotenic acid via UV radiation-induced degradation.[1][2][3] Pharmacologically, muscimol is a potent agonist of GABAA receptors, leading to central nervous system depressant effects.[4][5] In contrast, ibotenic acid acts as an agonist at N-methyl-D-aspartate (NMDA) glutamate receptors, producing excitatory and neurotoxic effects.[2][6] this compound is consistently reported to have significantly minor or weaker pharmacological activity compared to both ibotenic acid and muscimol.[1][2][7] While quantitative data for this compound's bioactivity is scarce, this guide consolidates the available toxicity data for its precursors to provide a comparative framework.

Comparative Bioactivity Data

Compound Mechanism of Action Organism Route of Administration LD50
Ibotenic Acid NMDA Glutamate Receptor AgonistRatOral129 mg/kg[8][9]
Muscimol GABAA Receptor AgonistRatOral45 mg/kg[2][10]
RatIntravenous (i.v.)4.5 mg/kg[2][10]
MouseOral20 mg/kg[5]
MouseIntraperitoneal (i.p.)2.5 mg/kg[4]
MouseSubcutaneous (s.c.)3.8 mg/kg[4]
This compound Weak/Minor Pharmacological Activity--Data not available

Experimental Protocols

Detailed below are generalized protocols for key in vitro assays used to characterize the bioactivity of compounds like ibotenic acid and muscimol at their respective receptor targets.

GABAA Receptor Binding Assay

This assay is employed to determine the binding affinity of a compound for the GABAA receptor, the primary target of muscimol.

Objective: To quantify the displacement of a radiolabeled ligand from the GABAA receptor by a test compound.

Materials:

  • Rat brain membranes (or cell lines expressing GABAA receptors)

  • [³H]Muscimol (radioligand)

  • Unlabeled GABA or bicuculline (for determining non-specific binding)

  • Test compound (e.g., muscimol, this compound)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in a suitable buffer and centrifuge to isolate the membrane fraction containing the GABAA receptors. Wash the membranes multiple times to remove endogenous GABA.

  • Binding Reaction: Incubate the prepared membranes with a fixed concentration of [³H]muscimol and varying concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium (e.g., 45 minutes at 4°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]muscimol (IC50). This value can be used to calculate the binding affinity (Ki).

NMDA Glutamate Receptor Binding Assay

This assay is utilized to assess the affinity of a compound for the NMDA glutamate receptor, the target of ibotenic acid.

Objective: To measure the ability of a test compound to displace a radiolabeled antagonist from the NMDA receptor.

Materials:

  • Rat cortical membranes (or cell lines expressing NMDA receptors)

  • Radiolabeled NMDA receptor antagonist (e.g., [³H]dizocilpine (MK-801))

  • Unlabeled glutamate or NMDA (for determining non-specific binding)

  • Test compound (e.g., ibotenic acid, this compound)

  • Assay buffer (e.g., Tris-HCl buffer with co-agonists like glycine)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Prepare synaptic membranes from rat cerebral cortex, a region rich in NMDA receptors.

  • Binding Reaction: In a multi-well plate, combine the membranes, the radiolabeled antagonist, and a range of concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Filtration and Washing: Terminate the assay by rapid filtration through glass fiber filters, followed by washing with cold assay buffer.

  • Radioactivity Measurement: Quantify the bound radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value for the test compound, representing the concentration required to displace 50% of the radiolabeled antagonist.

Visualizations

The following diagrams illustrate the degradation pathways of ibotenic acid and the signaling mechanisms of ibotenic acid and muscimol.

Ibotenic_Acid_Degradation Ibotenic_Acid Ibotenic Acid Muscimol Muscimol (Decarboxylation) Ibotenic_Acid->Muscimol Heat/Drying This compound This compound (UV Radiation) Ibotenic_Acid->this compound UV Light

Caption: Degradation pathways of ibotenic acid.

Signaling_Pathways cluster_Ibotenic_Acid Ibotenic Acid Pathway cluster_Muscimol Muscimol Pathway Ibotenic_Acid Ibotenic Acid NMDA_Receptor NMDA Receptor Ibotenic_Acid->NMDA_Receptor Agonist Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Neuronal_Excitation Neuronal Excitation / Neurotoxicity Ca_Influx->Neuronal_Excitation Muscimol Muscimol GABAa_Receptor GABAₐ Receptor Muscimol->GABAa_Receptor Agonist Cl_Influx Cl⁻ Influx GABAa_Receptor->Cl_Influx Neuronal_Inhibition Neuronal Inhibition / Sedation Cl_Influx->Neuronal_Inhibition

Caption: Signaling pathways of ibotenic acid and muscimol.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profiles of muscazone and its structurally related compounds, ibotenic acid and muscimol. Due to a scarcity of quantitative binding data for this compound in publicly available literature, this comparison focuses on the well-characterized activities of ibotenic acid and muscimol to provide a functional context for the less-studied this compound.

This compound, a psychoactive compound found in Amanita muscaria mushrooms, is a structural analog of the neurotransmitters glutamate and γ-aminobutyric acid (GABA). It is pharmacologically related to ibotenic acid and muscimol, two other psychoactive constituents of the same mushroom. While ibotenic acid primarily acts on glutamate receptors and muscimol on GABA receptors, this compound's activity is reported to be significantly weaker than both.[1][2][3][4]

Executive Summary of Receptor Binding Affinities

The following tables summarize the available quantitative data for ibotenic acid and muscimol, which serve as the primary comparators for understanding the potential activity of this compound.

Table 1: Receptor Binding Profile of Ibotenic Acid

Receptor SubtypeAffinity/Efficacy MetricValue (µM)
NMDAEC50~77[5]
mGluR1aEC50~43[5]
mGluR5aEC50~17[5]
mGluR2EC50~110[5]
mGluR (Group I)Ki (Antagonist activity of (S)-homoibotenic acid)97 - 490[6]

Table 2: Receptor Binding Profile of Muscimol

Receptor SubtypeAffinity/Efficacy MetricValue (nM)
GABAA (α1β3)EC50180 ± 83[7]
GABAA (High-affinity sites)Kd~10
GABAA (Low-affinity sites)Kd~500

Signaling Pathways and Compound Relationships

The primary signaling pathways affected by these compounds are the glutamatergic and GABAergic systems, the main excitatory and inhibitory neurotransmitter systems in the central nervous system, respectively.

G cluster_glutamate Glutamatergic System cluster_gaba GABAergic System cluster_this compound This compound Activity Ibotenic Acid Ibotenic Acid Glutamate Receptors Glutamate Receptors Ibotenic Acid->Glutamate Receptors Agonist This compound This compound Ibotenic Acid->this compound UV Breakdown Excitatory Signaling Excitatory Signaling Glutamate Receptors->Excitatory Signaling Muscimol Muscimol GABA_A Receptors GABA_A Receptors Muscimol->GABA_A Receptors Agonist Inhibitory Signaling Inhibitory Signaling GABA_A Receptors->Inhibitory Signaling Weak Activity Weak Activity This compound->Weak Activity

Figure 1: Comparative actions on neurotransmitter systems.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and whole-cell patch clamp electrophysiology.

Radioligand Binding Assay

This technique is used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue, as well as the inhibition constant (Ki) of competing ligands.

Workflow for a Typical Radioligand Binding Assay:

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis Tissue Homogenization Tissue Homogenization Membrane Preparation Membrane Preparation Tissue Homogenization->Membrane Preparation Protein Quantification Protein Quantification Membrane Preparation->Protein Quantification Incubate Membranes Incubate Membranes Protein Quantification->Incubate Membranes Filtration Filtration Incubate Membranes->Filtration Radioligand Radioligand Radioligand->Incubate Membranes Test Compound Test Compound Test Compound->Incubate Membranes Washing Washing Filtration->Washing Scintillation Counting Scintillation Counting Washing->Scintillation Counting Determine Bound Radioactivity Determine Bound Radioactivity Scintillation Counting->Determine Bound Radioactivity Calculate Ki/Kd Calculate Ki/Kd Determine Bound Radioactivity->Calculate Ki/Kd

Figure 2: Workflow of a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Brain tissue (e.g., cortex, cerebellum) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes which contain the receptors of interest.

  • Incubation: The membranes are incubated with a specific radiolabeled ligand (e.g., [3H]muscimol for GABAA receptors or [3H]glutamate for glutamate receptors) at various concentrations. To determine the affinity of a test compound, a fixed concentration of the radioligand is co-incubated with varying concentrations of the unlabeled test compound.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand and is subtracted from the total binding to yield specific binding. The data are then analyzed using appropriate software to calculate Kd, Bmax, and Ki values.

Whole-Cell Patch Clamp Electrophysiology

This electrophysiological technique is used to measure the functional effects of a compound on ion channels and receptors by recording the electrical currents in a single cell. This method is particularly useful for determining the efficacy of a compound (e.g., EC50).

Logical Flow of a Whole-Cell Patch Clamp Experiment:

G Prepare Cell Culture Prepare Cell Culture Pull Glass Micropipette Pull Glass Micropipette Prepare Cell Culture->Pull Glass Micropipette Fill with Internal Solution Fill with Internal Solution Pull Glass Micropipette->Fill with Internal Solution Approach Cell and Form Gigaseal Approach Cell and Form Gigaseal Fill with Internal Solution->Approach Cell and Form Gigaseal Rupture Membrane (Whole-Cell Mode) Rupture Membrane (Whole-Cell Mode) Approach Cell and Form Gigaseal->Rupture Membrane (Whole-Cell Mode) Record Baseline Current Record Baseline Current Rupture Membrane (Whole-Cell Mode)->Record Baseline Current Apply Test Compound Apply Test Compound Record Baseline Current->Apply Test Compound Record Drug-Induced Current Record Drug-Induced Current Apply Test Compound->Record Drug-Induced Current Data Analysis (EC50) Data Analysis (EC50) Record Drug-Induced Current->Data Analysis (EC50)

Figure 3: Logical flow of a whole-cell patch clamp experiment.

Detailed Steps:

  • Cell Preparation: Neurons or cells expressing the receptor of interest are cultured on a coverslip.

  • Pipette Preparation: A glass micropipette with a very fine tip is fabricated and filled with an internal solution that mimics the intracellular environment.

  • Seal Formation: The micropipette is carefully brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaseal".

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the pipette tip, allowing electrical access to the entire cell.

  • Recording: The cell's membrane potential or ionic currents are recorded in response to the application of different concentrations of the test compound.

  • Data Analysis: The recorded currents are analyzed to determine the concentration-response relationship and calculate the EC50 value.

Conclusion

While this compound is a known psychoactive compound, its receptor binding profile remains poorly characterized in comparison to its close structural analogs, ibotenic acid and muscimol. Ibotenic acid is a potent agonist at various glutamate receptors, contributing to its excitatory and neurotoxic effects. In contrast, muscimol is a high-affinity agonist at GABAA receptors, mediating inhibitory neurotransmission. The available literature suggests that this compound possesses significantly weaker pharmacological activity than both of these compounds. Further quantitative binding studies and functional assays are necessary to fully elucidate the receptor interaction profile of this compound and its potential therapeutic or toxicological significance.

References

A Comparative Guide to Analytical Methods for Muscazone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the quantification of muscazone and related isoxazole alkaloids, such as ibotenic acid and muscimol, found in Amanita species. Due to a lack of publicly available inter-laboratory comparison studies specifically for this compound, this document focuses on comparing the performance of various analytical techniques as reported in scientific literature. This information is intended to assist researchers in selecting appropriate methods for their specific applications.

The primary psychoactive and toxic compounds in certain Amanita mushrooms include ibotenic acid and muscimol.[1][2][3][4] this compound is another constituent of these mushrooms.[2][3][4] The accurate quantification of these compounds is crucial for toxicological assessments, forensic analysis, and pharmacological research. A variety of analytical techniques have been employed for the identification and quantification of these toxins in mushroom samples and biological matrices.[2][5]

Comparison of Analytical Techniques

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and capillary electrophoresis are among the precise methods used for quantitative determination.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the analysis of these toxins in biological samples.[5]

Below is a summary of the performance characteristics of various methods as reported in the literature for the analysis of related compounds, which can serve as a proxy for what may be achievable for this compound.

Table 1: Performance Characteristics of Analytical Methods for Related Isoxazole Alkaloids

Analytical MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)RecoveryReference
LC-MS/MSIbotenic Acid, MuscimolPlasma0.3 ng/mL (IBA), 0.1 ng/mL (MUS)1 ng/mL (IBA), 1 ng/mL (MUS)85.1% - 111.4%[5][6][7]
HPLC with UV Detection (after derivatization)Ibotenic Acid, MuscimolMushrooms-40 ppm (IBA), 25 ppm (MUS)-[6]
Capillary ElectrophoresisIbotenic Acid, MuscimolMushrooms-2.5 µg/mL>87%[7]
Capillary Electrophoresis with MS/MSMuscarineUrine0.1 µg/L0.4 µg/L74.4% - 91.5%[5]
LC-MS/MS8 Endogenous AlkaloidsBoletus Mushrooms0.002-0.100 mg/kg0.004-0.200 mg/kg80.1% - 101.5%[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different studies and laboratories. Below are generalized protocols for sample preparation and analysis based on common practices reported in the literature.

Sample Preparation: Extraction from Mushroom and Biological Matrices

A common and universal extractant for these compounds from mushroom fruit bodies is 75% methanol.[1][2] For biological fluids like plasma or urine, solid-phase extraction (SPE) is frequently used to clean up and concentrate the analytes.[5] Ultrasonic-assisted extraction is also a popular method for isolating hallucinogenic substances from mushrooms.[2]

General Extraction Protocol from Mushroom Material:

  • Homogenize the dried mushroom sample.

  • Extract the homogenized sample with 70% or 75% methanol, often with the aid of ultrasonication.[1][2]

  • Centrifuge the mixture and collect the supernatant.

  • Repeat the extraction process on the pellet to ensure complete recovery.

  • Combine the supernatants and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for analysis.

General Solid-Phase Extraction (SPE) Protocol for Biological Fluids:

  • Condition the SPE cartridge (e.g., Oasis MAX or HLB) with methanol followed by water.[5]

  • Load the pre-treated biological sample (e.g., diluted urine or plasma) onto the cartridge.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analytes of interest with an appropriate solvent (e.g., methanol with formic acid).

  • Evaporate the eluate and reconstitute the residue for analysis.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC): HPLC is a reliable tool for the identification and quantification of muscimol and ibotenic acid.[3][4] Methods may or may not involve a derivatization step to improve chromatographic separation and detection.[3][4]

  • Column: A C18 column is commonly used.[4]

  • Mobile Phase: A typical mobile phase is a mixture of water and methanol.[4]

  • Detection: UV detection is often employed, with the wavelength set appropriately for the analyte or its derivative.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and specificity, making it suitable for detecting trace amounts of toxins in complex biological matrices.[5]

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography can be used for separation.[5]

  • Ionization: Electrospray ionization (ESI) is typically used.

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, providing high selectivity.[8]

Visualizations

Workflow and Chemical Relationships

To aid in the understanding of the analytical process and the relationship between the key compounds, the following diagrams are provided.

G Sample Mushroom or Biological Sample Extraction Extraction (e.g., Methanol or SPE) Sample->Extraction Purification Purification / Concentration Extraction->Purification Separation Chromatographic Separation (HPLC/GC) Purification->Separation Detection Detection (MS, UV, etc.) Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification

General workflow for this compound quantification.

G Ibotenic_Acid Ibotenic Acid Muscimol Muscimol Ibotenic_Acid->Muscimol Decarboxylation This compound This compound Ibotenic_Acid->this compound UV Rearrangement

References

Safety Operating Guide

Navigating the Safe Disposal of Muscazone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Hazard Profile

Muscazone is a derivative of ibotenic acid and is known to be a toxic compound.[1][2] Its consumption can lead to adverse health effects, including visual disturbances, mental confusion, and memory loss.[1] Due to its toxicity, this compound and any materials contaminated with it should be handled as hazardous waste. The related compound, muscimol, is also classified as a hazardous substance, reinforcing the need for cautious disposal of associated isoxazole derivatives.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and the closely related, more extensively studied compound, muscimol. This information is critical for understanding the toxicological profile and informing risk assessment in the laboratory.

CompoundPropertyValueSpeciesRoute of AdministrationReference
This compoundMelting Point190 °C (decomposes)N/AN/A[1]
MuscimolLD5045 mg/kgRatOral[3]
MuscimolLD504.5 mg/kgRatIntravenous[3]
MuscimolLD502.5 mg/kgMouseIntraperitoneal[3]
MuscimolLD503.8 mg/kgMouseSubcutaneous[3]
MuscimolLD505.62 mg/kgMouseIntravenous[3]

Recommended Disposal Workflow

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram outlines a logical workflow for the handling and disposal of this compound waste.

MuscazoneDisposalWorkflow cluster_0 On-Site Waste Management cluster_1 External Disposal A 1. Personal Protective Equipment (PPE) B 2. Waste Segregation A->B C 3. Primary Containment B->C D 4. Labeling C->D E 5. Temporary Storage D->E F 6. Licensed Waste Hauler E->F Scheduled Pickup G 7. High-Temperature Incineration F->G Transport

This compound Disposal Workflow Diagram

Detailed Experimental Protocols for Disposal

While no specific experimental protocols for the chemical neutralization of this compound are documented, the primary and recommended method for its disposal is high-temperature incineration. This method ensures the complete destruction of the compound, preventing its release into the environment.

Step-by-Step Disposal Procedure:

  • Personal Protective Equipment (PPE): Before handling this compound or its waste, at a minimum, wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses with side shields. If there is a risk of aerosolization, a properly fitted respirator is necessary.

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with this compound, including unused compound, contaminated filter paper, and disposable labware, should be collected in a designated, leak-proof hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: Any sharps, such as needles or contaminated glassware, must be placed in a designated sharps container for hazardous waste.

  • Primary Containment: Use robust, chemically compatible containers for waste collection. Ensure that containers are kept closed except when adding waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations. The date of waste accumulation should also be clearly marked.

  • Temporary Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Follow your institution's guidelines for the maximum allowable accumulation time.

  • Licensed Waste Hauler: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal company. Your institution's EHS office will typically manage this process.

  • High-Temperature Incineration: The preferred method for the final disposal of this compound is high-temperature incineration. This process should be carried out at a permitted hazardous waste incineration facility to ensure the complete destruction of the toxic compound.

Disclaimer: The information provided in this guide is intended for trained laboratory professionals. Always consult your institution's Environmental Health and Safety (EHS) office and refer to local, state, and federal regulations for specific guidance on hazardous waste disposal. The absence of a specific Safety Data Sheet (SDS) for this compound necessitates a cautious approach based on the known hazards of the compound and its chemical relatives.

References

Essential Safety and Logistical Information for Handling Muscazone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is limited specific safety and handling data available for pure Muscazone. The following information is compiled from data on the closely related and toxicologically similar compounds, Ibotenic Acid and Muscimol, as well as general best practices for handling hazardous chemicals. Researchers should always consult a substance-specific Safety Data Sheet (SDS) if available and conduct a thorough risk assessment before handling any hazardous material.

This compound is a toxic amino acid found in Amanita muscaria mushrooms. It is a structural isomer of Ibotenic Acid and is formed through the photochemical rearrangement of Ibotenic Acid upon exposure to UV radiation.[1][2] Due to its psychoactive properties and potential toxicity, stringent safety precautions are necessary when handling this compound in a laboratory setting.

Personal Protective Equipment (PPE) and Safety Measures

A summary of recommended personal protective equipment and safety measures when handling this compound, based on information for Ibotenic Acid and Muscimol, is provided below.

PPE / Safety MeasureSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect eyes from splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which may cause irritation or toxic effects.
Body Protection Laboratory coat, closed-toe shoes.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a potential for aerosol generation.To prevent inhalation of the compound, which can be toxic.
Engineering Controls Work should be conducted in a certified chemical fume hood.To minimize exposure to airborne particles and vapors.
Handling and Storage
  • Handling: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

General Disposal Procedure:

  • Segregation: Collect this compound waste in a dedicated, properly labeled, and sealed container.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound".

  • Storage: Store the waste container in a designated hazardous waste accumulation area.

  • Disposal: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.

Emergency Procedures
Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the available resources, the literature indicates that it is a product of the UV irradiation of Ibotenic Acid.[1][2] Below is a generalized protocol for such a photochemical conversion.

Objective: To synthesize this compound from Ibotenic Acid via photochemical rearrangement.

Materials:

  • Ibotenic Acid

  • Suitable solvent (e.g., water or a buffered aqueous solution)

  • UV light source (e.g., mercury vapor lamp)

  • Reaction vessel transparent to UV light (e.g., quartz)

  • Stirring apparatus

  • Analytical equipment for monitoring the reaction (e.g., HPLC, TLC)

Methodology:

  • Prepare a solution of Ibotenic Acid in the chosen solvent in the reaction vessel.

  • Place the reaction vessel under the UV light source.

  • Continuously stir the solution to ensure even exposure to the UV radiation.

  • Monitor the progress of the reaction at regular intervals using the chosen analytical technique.

  • Once the reaction is complete (indicated by the consumption of Ibotenic Acid and the formation of this compound), stop the irradiation.

  • Isolate and purify the this compound from the reaction mixture using appropriate techniques such as chromatography.

Note: This is a generalized procedure. The specific reaction conditions (e.g., concentration, solvent, wavelength and intensity of UV light, reaction time) would need to be optimized for efficient conversion.

Visualizations

Chemical_Relationship Ibotenic_Acid Ibotenic Acid This compound This compound Ibotenic_Acid->this compound UV Radiation Muscimol Muscimol Ibotenic_Acid->Muscimol Decarboxylation

Caption: Chemical relationship between Ibotenic Acid, this compound, and Muscimol.

Handling_Workflow Start Start: Handling this compound Risk_Assessment Conduct Risk Assessment Start->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Handling_Operation Perform Handling Operation (in fume hood) Don_PPE->Handling_Operation Decontamination Decontaminate Work Area and Equipment Handling_Operation->Decontamination Waste_Disposal Dispose of Waste Properly Decontamination->Waste_Disposal Doff_PPE Doff PPE Waste_Disposal->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands End End Wash_Hands->End

Caption: General workflow for safely handling this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muscazone
Reactant of Route 2
Muscazone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.